2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETMKMGDUQNPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066846 | |
| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22963-62-8 | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22963-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylthio)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022963628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrachloro-4-(methylthio)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-TETRACHLORO-4-(METHYLTHIO)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7G5FW5TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structure of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. Designed for professionals in research and development, this document delves into the molecular architecture, physicochemical properties, synthesis, and spectroscopic signature of this highly functionalized pyridine derivative.
Executive Summary
This compound is a halogenated aromatic compound featuring a pyridine core. Its structure is characterized by four chlorine substituents and a methylthio group, which impart distinct chemical properties and potential for further functionalization. This guide will elucidate its structural features through a detailed analysis of its molecular formula, weight, and spectroscopic characteristics. While specific applications in drug development are not extensively documented in public literature, the structural motifs present suggest potential avenues for exploration in medicinal chemistry and agrochemical research, building upon the known bioactivity of related pyridine compounds.
Core Molecular Structure and Physicochemical Properties
This compound is a distinct chemical entity with the molecular formula C₆H₃Cl₄NS.[1][2] This composition results in a molecular weight of approximately 262.97 g/mol .[1][2] The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The ring is heavily substituted, which significantly influences its electronic properties and reactivity.
Key Structural Features:
-
Pyridine Core: The foundational heterocyclic ring.
-
Tetrachloro Substitution: Four chlorine atoms at positions 2, 3, 5, and 6 of the pyridine ring. This extensive halogenation renders the aromatic ring electron-deficient.
-
Methylthio Group: A -SCH₃ group at the 4-position of the pyridine ring.
A summary of its key identifiers and properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₄NS | [1][2] |
| Molecular Weight | 262.97 g/mol | [1][2] |
| CAS Number | 22963-62-8 | [3] |
| Canonical SMILES | CSc1c(c(Cl)nc(c1Cl)Cl)Cl | [1] |
| InChI | InChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | [1] |
| InChIKey | FETMKMGDUQNPLN-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity Insights
The synthesis of this compound is logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor, pentachloropyridine, is highly susceptible to nucleophilic attack, particularly at the 4-position (para to the nitrogen atom).[4] This is due to the electron-withdrawing nature of both the nitrogen heteroatom and the five chlorine substituents, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[5][6]
The likely nucleophile for this synthesis is a methyl mercaptide salt, such as sodium thiomethoxide (NaSCH₃). The thiolate anion acts as a potent nucleophile, displacing the chloride ion at the 4-position of the pentachloropyridine ring.
Proposed Synthetic Pathway:
Caption: A generalized workflow for the biological evaluation of novel chemical entities.
Conclusion
This compound possesses a well-defined structure with a highly substituted, electron-poor pyridine core. Its synthesis is readily conceptualized via nucleophilic aromatic substitution. While experimental data on its properties and applications are scarce, predictive models provide a solid foundation for its characterization. This technical guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated pyridine derivatives.
References
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An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physicochemical properties of the highly substituted pyridine derivative, 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from available chemical databases, predictive modeling, and established analytical methodologies for analogous structures. The objective is to equip researchers with a foundational understanding of this compound's characteristics, enabling informed decisions in experimental design and drug development endeavors.
Chemical Identity and Structure
This compound is a halogenated and sulfur-containing aromatic heterocyclic compound. Its structure is characterized by a pyridine ring heavily substituted with four chlorine atoms and a methylthio group at the 4-position.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 22963-62-8 | [1] |
| Molecular Formula | C₆H₃Cl₄NS | [1][2][3] |
| Molecular Weight | 262.97 g/mol | [2] |
| Canonical SMILES | CSc1c(c(Cl)nc(c1Cl)Cl)Cl | [4][5] |
| InChI | InChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | [4][5] |
| InChIKey | FETMKMGDUQNPLN-UHFFFAOYSA-N | [4][5] |
Predicted Physicochemical Properties
Due to a lack of extensive experimental studies on this compound, many of its physicochemical properties are derived from computational predictions. These values, summarized in Table 2, provide valuable initial estimates for handling, formulation, and experimental design. It is crucial for researchers to note that these are predicted values and should be experimentally verified.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 291°C at 760 mmHg | [6] |
| Density | 1.66 g/cm³ | [6] |
| Flash Point | 129.8°C | [6] |
The high boiling point and density are consistent with a molecule of this molecular weight and high degree of halogenation. The flash point suggests that while it is not highly flammable, it will burn if exposed to a significant ignition source.
Synthesis and Reactivity
Plausible Synthetic Pathway
Direct synthetic procedures for this compound are not extensively documented in readily available literature. However, a logical and well-established synthetic route can be proposed based on the known reactivity of its likely precursor, 2,3,5,6-tetrachloropyridine. The most probable synthetic method involves a nucleophilic aromatic substitution (SNAr) reaction.
The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine, is activated towards nucleophilic attack, especially at the 2- and 4-positions.[7][8] The reaction of 2,3,5,6-tetrachloropyridine with a suitable sulfur nucleophile, such as sodium methanethiolate (NaSMe), would lead to the displacement of one of the chlorine atoms. Given the electronic activation, the 4-position is a prime site for such a substitution.
Caption: Proposed synthetic route via nucleophilic aromatic substitution.
Expected Reactivity and Stability
The chemical stability of this compound is expected to be substantial under normal laboratory conditions, a characteristic typical of polychlorinated aromatic compounds. However, it may be susceptible to degradation under harsh conditions such as high temperatures, strong acids or bases, or intense UV radiation. The methylthio group could be a site for oxidation to the corresponding sulfoxide or sulfone under appropriate oxidizing conditions.
Proposed Experimental Characterization Protocols
For researchers who synthesize or acquire this compound, a thorough characterization is paramount. The following section outlines standard, field-proven methodologies for determining its key physicochemical and structural properties.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min as the expected melting range is approached.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Validation: For a pure compound, the melting range should be narrow (typically < 2 °C).
Solubility Assessment
Understanding the solubility profile is critical for reaction setup, purification, and formulation.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, toluene, hexane).
-
Sample Preparation: Add approximately 10 mg of the compound to a series of small test tubes.
-
Solvent Addition: Add 1 mL of each selected solvent to the respective test tubes.
-
Observation: Agitate the mixtures at room temperature and observe for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
Heating: For samples that are insoluble at room temperature, gently warm the mixture to assess for temperature-dependent solubility.
Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is essential for unambiguous structural confirmation.
Caption: Workflow for the spectroscopic characterization of the title compound.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR Spectroscopy:
-
Expected Signals: A single singlet for the methyl protons (-SCH₃) is anticipated. Due to the symmetrical substitution pattern of the pyridine ring, there are no aromatic protons, so no signals are expected in the aromatic region (typically 6-9 ppm).
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: Several distinct signals are expected in the ¹³C NMR spectrum: one for the methyl carbon, and several for the aromatic carbons of the pyridine ring. The chemical shifts of the ring carbons will be influenced by the electronegative chlorine atoms and the sulfur atom. Computational prediction tools can provide estimated chemical shifts to aid in assignment.[9]
-
Protocol:
-
Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and potentially long relaxation times for the quaternary carbons.
-
-
4.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions:
-
C-H stretching (aliphatic): Around 2900-3000 cm⁻¹ for the methyl group.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=N and C=C stretching: In the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.
-
-
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
Clean the crystal thoroughly after analysis.
-
4.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peak in this cluster will correspond to the combination of isotopes with the highest natural abundance.
-
Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
The compound will be ionized by electron impact, and the resulting fragments will be separated by their mass-to-charge ratio.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[10][11][12]
-
Conclusion
This compound is a compound with potential utility in various research and development fields. While experimentally determined data is sparse, this guide provides a solid foundation based on its chemical identity, predicted properties, and logical synthetic and analytical approaches. The provided protocols are robust, standard methods that will enable researchers to confidently characterize this molecule and pave the way for its application in drug discovery and other scientific pursuits. It is strongly recommended that all predicted properties be experimentally verified to ensure the highest level of scientific rigor.
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An In-depth Technical Guide to 2,3,5,6-Tetrachloro-4-(methylthio)pyridine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrachloro-4-(methylthio)pyridine is a highly functionalized heterocyclic compound. Its polychlorinated pyridine core, combined with a methylthio substituent, makes it a subject of interest for synthetic chemists. While direct applications in drug development are not widely documented, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic approach, and its potential role in research and development.
Chemical Identity and Properties
CAS Number: 22963-62-8[1][2][3][4][5][6]
IUPAC Name: this compound[1]
Synonyms:
Molecular Formula: C₆H₃Cl₄NS[2][3][7]
Molecular Weight: 262.97 g/mol [2][7]
| Property | Value | Source |
| CAS Number | 22963-62-8 | [1][2][3][4][5][6] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₃Cl₄NS | [2][3][7] |
| Molecular Weight | 262.97 g/mol | [2][7] |
Synthesis and Mechanism
The synthesis of this compound can be logically approached through a two-step process, beginning with the synthesis of its precursor, 2,3,5,6-tetrachloropyridine, followed by the nucleophilic substitution of a chlorine atom with a methylthio group.
Step 1: Synthesis of 2,3,5,6-Tetrachloropyridine from Pentachloropyridine
A plausible route to 2,3,5,6-tetrachloropyridine involves the reductive dechlorination of pentachloropyridine. A patented method for this conversion utilizes zinc in the presence of an ammonium salt.[8]
Reaction:
Caption: Synthesis of 2,3,5,6-Tetrachloropyridine.
Experimental Protocol (Representative):
-
In a well-ventilated fume hood, a reaction vessel is charged with pentachloropyridine and a suitable solvent such as acetonitrile.
-
An ammonium salt (e.g., ammonium chloride) is added to the mixture.
-
Zinc powder is gradually added to the stirred suspension. The amount of zinc is typically in a slight molar excess relative to the pentachloropyridine.
-
The reaction mixture is heated to a moderate temperature (e.g., 60°C) and monitored for the consumption of the starting material by a suitable analytical technique (e.g., gas chromatography).
-
Upon completion, the reaction is cooled to room temperature, and the excess zinc is filtered off.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified, for instance, by recrystallization or chromatography, to yield 2,3,5,6-tetrachloropyridine.
Step 2: Synthesis of this compound
The introduction of the methylthio group can be achieved via a nucleophilic aromatic substitution reaction. The highly electrophilic nature of the polychlorinated pyridine ring facilitates the displacement of a chlorine atom by a potent nucleophile like sodium methanethiolate (sodium thiomethoxide).
Reaction:
Caption: Synthesis of the target molecule.
Experimental Protocol (Proposed):
-
In a fume hood, 2,3,5,6-tetrachloropyridine is dissolved in a suitable polar aprotic solvent like methanol.
-
A solution of sodium methanethiolate in methanol is added dropwise to the stirred solution of the tetrachloropyridine at room temperature.
-
The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization and Quality Control
Due to the lack of publicly available experimental data, the following are predicted spectroscopic characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single peak in the upfield region (approximately 2.0-3.0 ppm) corresponding to the three protons of the methyl group is expected.
-
¹³C NMR: The spectrum would be expected to show signals for the methyl carbon and the five carbons of the pyridine ring. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing chlorine atoms and the sulfur atom.
Mass Spectrometry (MS):
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 262.97 g/mol . The isotopic pattern of this peak would be characteristic of a molecule containing four chlorine atoms. Fragmentation patterns would likely involve the loss of the methyl group, chlorine atoms, and potentially the entire methylthio group.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic C-Cl stretching frequencies, as well as vibrations associated with the pyridine ring and the C-S bond.
Applications in Research and Drug Development
While there is no specific, documented use of this compound in the synthesis of a marketed drug, its structure is of interest to medicinal chemists. Pyridine and its derivatives are a cornerstone of many pharmaceuticals due to their ability to form hydrogen bonds and interact with biological targets.
This compound can be considered a chemical building block. The methylthio group can be further oxidized to a methylsulfinyl or methylsulfonyl group, which can alter the electronic properties and biological activity of the molecule. The remaining chlorine atoms can also be selectively substituted to introduce further chemical diversity.
Safety and Handling
The following information is derived from available safety data sheets.
General Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid inhalation of dust and contact with skin and eyes.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a halogenated pyridine derivative with potential as a synthetic intermediate. While its direct applications are yet to be extensively explored and documented in publicly available literature, the synthetic routes to this compound are based on well-established chemical principles. This guide provides a foundational understanding of its synthesis, predicted characteristics, and safe handling for researchers and scientists who may wish to explore its utility in their own research endeavors.
References
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PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- Pews, R. G., & Cooke, G. E. (1987). U.S. Patent No. 4,703,123. Washington, DC: U.S. Patent and Trademark Office.
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Molbase. (n.d.). This compound,22963-62-8. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 22963-62-8. Retrieved from [Link]
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Toxicology Excellence for Risk Assessment. (2016). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL for 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]
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Brenner, M., et al. (2015). Development of sodium tetrathionate as a cyanide and methanethiol antidote. Toxicol Rep, 2, 880-887. Retrieved from [Link]
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Makhteshim Chemical Works Limited. (1987). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent Office. Retrieved from [Link]
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PubChem. (n.d.). Sodium methanethiolate. Retrieved from [Link]
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Solubility of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine in Organic Solvents: A Technical and Methodological Guide
An In-depth Technical Guide
Abstract
This technical guide addresses the solubility of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine, a key chemical intermediate. A comprehensive review of publicly available literature and safety data reveals a significant lack of quantitative solubility data for this compound in common organic solvents.[1][2] In response to this information gap, this document provides a robust framework for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the compound's expected solubility behavior with a detailed, step-by-step experimental protocol for accurate solubility determination. The guide is designed to empower scientific teams to generate reliable, application-specific solubility data, thereby facilitating process optimization, reaction design, and formulation development.
Introduction and Physicochemical Profile
This compound (CAS No. 22963-62-8) is a substituted pyridine derivative.[3][4] Its highly chlorinated aromatic ring suggests it shares characteristics with precursors used in the synthesis of pesticides and other complex organic molecules.[5][6] The solubility of such an intermediate is a critical physical property that governs its handling, reaction kinetics, purification, and formulation.
The known physicochemical properties of the compound are summarized in Table 1, providing a foundation for the theoretical discussions and experimental designs that follow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 22963-62-8 | [1][3] |
| Molecular Formula | C₆H₃Cl₄NS | [1][4] |
| Molecular Weight | 262.97 g/mol | [1][4] |
| Appearance | White crystalline solid (presumed) | [2] |
| Boiling Point | 291°C at 760 mmHg | [1] |
| Density | 1.66 g/cm³ | [1] |
| Vapor Pressure | 0.00348 mmHg at 25°C |[1] |
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive starting point.
-
Solute Structure Analysis: this compound has a distinct molecular architecture:
-
A nonpolar, hydrophobic core : The pyridine ring is heavily substituted with four electron-withdrawing chlorine atoms, making it largely nonpolar and rigid.
-
A moderately polar functional group : The methylthio (-SCH₃) group introduces a site for dipole-dipole interactions, but it is not a hydrogen bond donor and only a very weak acceptor.
-
-
Causality of Solvent Choice:
-
Nonpolar and Moderately Polar Aprotic Solvents: Solvents like toluene, diethyl ether, dichloromethane, and ethyl acetate are expected to be effective. Their primary intermolecular forces (van der Waals and dipole-dipole) can successfully interact with the chlorinated pyridine ring, overcoming the solute's crystal lattice energy. The analogous compound 2,3,5,6-Tetrachloropyridine is known to be very soluble in ether and ethanol, supporting this prediction.[7]
-
Polar Protic Solvents: Solvents like methanol, ethanol, and especially water are predicted to be poor solvents. Their strong hydrogen-bonding networks would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.
-
Highly Nonpolar Aliphatic Solvents: Solvents like hexane or petroleum ether may show limited solubility. While they are nonpolar, their weaker London dispersion forces might be insufficient to break down the crystal lattice of a relatively high-melting solid.
-
The octanol-water partition coefficient (log Kow) of the parent compound, 2,3,5,6-Tetrachloropyridine, is 3.32, indicating significant hydrophobicity.[5][7] It is reasonable to assume the methylthio derivative has a similar or even higher log Kow, reinforcing the expectation of low aqueous solubility.
A Practical Workflow for Solvent Selection
Before undertaking experimental work, a logical selection of candidate solvents is crucial. This process should balance theoretical solubility predictions with practical considerations such as the intended application, safety, and environmental impact. The following workflow, represented as a DOT graph, provides a structured decision-making process.
Caption: Workflow for rational solvent selection.
Standardized Experimental Protocol for Solubility Determination
To ensure trustworthy and reproducible results, the Isothermal Shake-Flask Method is the gold standard for determining the equilibrium solubility of a solid in a solvent. This protocol is designed as a self-validating system.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic orbital shaker or water bath
-
Centrifuge capable of holding vials
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID/MS detector.
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.
-
Analyze these standards by HPLC or GC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999. This step is critical for validating the accuracy of the final measurement.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume or mass of the selected solvent to the vial (e.g., 5.0 mL).
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5°C).
-
Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical. A preliminary kinetic study can be performed to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow solids to settle.
-
To ensure complete separation of undissolved solid, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).
-
Carefully draw a sample from the clear supernatant using a pipette. It is crucial not to disturb the solid pellet.
-
-
Sample Preparation and Analysis:
-
Immediately filter the sampled supernatant through a 0.22 µm syringe filter into a clean analysis vial. This removes any fine particulate matter.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve established in Step 1.
-
Analyze the diluted sample by HPLC or GC under the same conditions used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
Solubility (g/L) = Concentration from Curve (g/L) × Dilution Factor
-
Data Presentation and Application
The experimentally determined data should be meticulously recorded. Table 2 provides a template for summarizing the results.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Dielectric Constant | Solubility (g/L) ± SD (n=3) | Qualitative Description |
|---|---|---|---|
| Example: Toluene | 2.38 | [Enter Experimental Data] | [e.g., Very Soluble] |
| Example: Dichloromethane | 9.08 | [Enter Experimental Data] | [e.g., Freely Soluble] |
| Example: Acetone | 21.0 | [Enter Experimental Data] | [e.g., Soluble] |
| Example: Methanol | 32.7 | [Enter Experimental Data] | [e.g., Sparingly Soluble] |
| Example: Hexane | 1.89 | [Enter Experimental Data] | [e.g., Slightly Soluble] |
This generated data is directly applicable to:
-
Process Chemistry: Selecting an optimal solvent for a reaction that ensures all reactants remain in solution.
-
Purification: Designing recrystallization procedures by identifying a solvent with high solubility at elevated temperatures and low solubility at room temperature or below.
-
Analytical Chemistry: Choosing an appropriate diluent for sample preparation for techniques like HPLC or GC.
Conclusion
While published solubility data for this compound is not currently available, this should not impede scientific progress. By combining a sound theoretical understanding of its physicochemical properties with a rigorous and systematic experimental approach, researchers can confidently generate the high-quality solubility data required for their specific applications. The Isothermal Shake-Flask Method detailed herein provides a reliable and universally accepted protocol to achieve this, ensuring that subsequent research and development efforts are built upon a solid foundation of accurate physical data.
References
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Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
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Zillow. (n.d.). 26039 German Mill Rd, Franklin, MI 48025. Retrieved from [Link]
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Spectroscopic Signature of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine: A Technical Guide
Introduction
2,3,5,6-Tetrachloro-4-(methylthio)pyridine is a highly functionalized pyridine derivative of significant interest in synthetic chemistry and drug discovery. The unique arrangement of its substituents—four electron-withdrawing chlorine atoms and an electron-donating methylthio group—creates a distinct electronic environment that profoundly influences its chemical reactivity and spectroscopic properties. For researchers in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and for predicting its behavior in chemical transformations.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and draws upon data from structurally analogous compounds to provide a robust, predictive framework for its characterization.
Molecular Structure and Atom Labeling
To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are labeled as follows:
Figure 1. Molecular structure of this compound with atom labeling.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be remarkably simple, exhibiting a single resonance.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.8 | Singlet | 3H | S-CH₃ (C7) |
Rationale:
The only protons in the molecule are those of the methylthio group (C7). Due to the absence of adjacent protons, this signal will appear as a sharp singlet. The chemical shift of protons on a methyl group attached to a sulfur atom is typically in the range of 2.1-2.5 ppm.[1] However, the pyridine ring is highly electron-deficient due to the presence of four strongly electron-withdrawing chlorine atoms and the nitrogen atom. This overall electron withdrawal will deshield the methylthio protons, causing their resonance to shift downfield. Therefore, a chemical shift in the range of 2.5-2.8 ppm is anticipated. This is a consequence of the inductive effect of the tetrachloropyridinyl group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a ¹H NMR spectrometer operating at a field strength of 300 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals: three for the pyridine ring carbons and one for the methylthio carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~15 - 20 | S-CH₃ (C7) |
| ~130 - 140 | C4 |
| ~145 - 155 | C3, C5 |
| ~150 - 160 | C2, C6 |
Rationale:
-
S-CH₃ (C7): The methyl carbon of a thioether typically resonates in the range of 15-25 ppm.[2]
-
Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the nitrogen atom and the four chlorine substituents. In pyridine itself, the carbon atoms adjacent to the nitrogen (C2, C6) are the most deshielded, followed by the carbon at the para-position (C4), and then the carbons at the meta-positions (C3, C5).[3] The four chlorine atoms will cause a substantial downfield shift for all the ring carbons due to their strong electron-withdrawing inductive effects.
-
C2, C6, C3, C5: These carbons are directly attached to chlorine atoms, which will cause a significant deshielding effect, pushing their chemical shifts to the downfield region of the aromatic carbon spectrum.[4]
-
C4: This carbon is attached to the sulfur atom. While sulfur is also electronegative, its effect on the carbon chemical shift is less pronounced than that of chlorine. The resonance for C4 is expected to be slightly upfield compared to the other chlorinated carbons of the ring.
-
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a ¹³C NMR spectrometer, often the same instrument as for ¹H NMR, but observing at the ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations of the tetrachloropyridine core and the methylthio group.
| Predicted Frequency Range (cm⁻¹) | Vibration |
| 2920 - 3000 | C-H stretch (methyl) |
| 1500 - 1550 | C=C/C=N ring stretch |
| 1350 - 1450 | C-H bend (methyl) |
| 1000 - 1200 | C-S stretch |
| 700 - 850 | C-Cl stretch |
Rationale:
-
C-H Vibrations: The methyl group will exhibit characteristic stretching and bending vibrations. The C-H stretching will appear just below 3000 cm⁻¹.[5][6]
-
Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations in pyridine derivatives typically appear in the 1400-1600 cm⁻¹ region.[7] The high degree of substitution and the presence of heavy chlorine atoms may shift these bands and reduce their intensity.
-
C-S Stretch: The C-S stretching vibration is often weak and can be difficult to assign definitively, but it is expected in the 1000-1200 cm⁻¹ range.[5]
-
C-Cl Stretch: Strong absorptions due to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 700 and 850 cm⁻¹.[8]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the crystal.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. Then, the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and a characteristic fragmentation pattern dominated by the loss of chlorine and methyl groups.
| Predicted m/z | Assignment |
| 261/263/265/267 | [M]⁺ (Molecular ion) |
| 246/248/250/252 | [M - CH₃]⁺ |
| 226/228/230/232 | [M - Cl]⁺ |
| 191/193/195 | [M - Cl - Cl]⁺ |
Rationale:
-
Molecular Ion ([M]⁺): The molecular ion peak will be a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). With four chlorine atoms, the isotopic pattern will be complex and is a key identifying feature. The nominal mass will be 261 g/mol . Aromatic compounds generally show a stable molecular ion.[9]
-
Fragmentation: The fragmentation of the molecular ion is likely to proceed through several pathways:[10][11]
-
Loss of a methyl radical ([M - CH₃]⁺): Cleavage of the S-CH₃ bond is a common fragmentation pathway for thioethers.[12]
-
Loss of a chlorine radical ([M - Cl]⁺): The loss of a chlorine atom is a characteristic fragmentation for chlorinated aromatic compounds.
-
Sequential loss of chlorine: Further fragmentation will likely involve the sequential loss of the remaining chlorine atoms.
-
Figure 2. Predicted fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a library-searchable spectrum.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this important molecule. The provided rationales, based on established spectroscopic principles and data from analogous structures, offer a solid foundation for the interpretation of experimentally acquired spectra. The detailed protocols also serve as a practical guide for obtaining high-quality data.
References
- Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, Jianbao Zhao, Brant E. Billinghurst, Hong Gao, Ziqiu Chen, Gao-Lei Hou. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [URL: https://www.cjcp.ustc.edu.cn/EN/10.1063/1674-0068/cjcp2505061]
- Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, Jianbao Zhao, Brant E. Billinghurst, Hong Gao, Ziqiu Chen, Gao-Lei Hou. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics, 2025, 38(5): 587-596. [URL: https://www.cjcp.ustc.edu.cn/EN/Y2025/V38/I5/587]
- Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Analyst (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/an/d3an00742a]
- FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. [URL: https://www.researchgate.
- FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [URL: https://www.cjcp.ustc.edu.cn/EN/10.1063/1674-0068/cjcp2505061]
- 2,3,5,6-Tetrachloropyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16990]
- Thioanisole(100-68-5) IR Spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_100-68-5_IR1.htm]
- C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01499a020]
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [URL: https://www.chemguide.co.
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [URL: https://testbook.com/question-answer/the-correct-match-of-13c-nmr-chemical-shift-val--61129594421aa4383a48e727]
- 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Nuclear_Magnetic_Resonance_Spectroscopy/14.05%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]
- 13C NMR spectroscopy. [URL: https://www.boc.iitd.ac.in/courses/CYL120/NMR-13C%20and%202D.pdf]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [URL: https://www.chem.wisc.
- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [URL: https://www.modgraph.co.
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An In-depth Technical Guide to the Formation of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document elucidates the underlying principles of nucleophilic aromatic substitution (SNAr) on a highly chlorinated pyridine ring. It details the regioselectivity of the reaction, the role of the nucleophile, and the factors influencing reaction kinetics and yield. A detailed experimental protocol, data summary, and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for laboratory synthesis.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry. Their derivatives are integral to a wide array of commercial products. The specific compound, this compound, serves as a crucial building block. Its synthesis from pentachloropyridine is a classic example of exploiting the electronic properties of a heteroaromatic system to achieve selective functionalization.
The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) mechanism. Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the pyridine ring, particularly when adorned with multiple electron-withdrawing chloro groups, becomes susceptible to attack by nucleophiles.
The Core Reaction: Nucleophilic Aromatic Substitution on Pentachloropyridine
The formation of this compound is achieved through the reaction of pentachloropyridine with a methylthio nucleophile, typically derived from methyl mercaptan (methanethiol) or its corresponding salt (e.g., sodium thiomethoxide).
2.1. Regioselectivity: The "Para" Preference
A fundamental question in the functionalization of pentachloropyridine is the site of nucleophilic attack. The pyridine nitrogen atom is strongly electron-withdrawing, which significantly influences the electron density around the ring. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom.[1][2]
Nucleophilic attack at the C-2, C-3, and C-4 positions leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer-like complex.[3] The stability of this intermediate is the determining factor for the reaction's regioselectivity.[1]
-
Attack at C-2 or C-4: When the nucleophile attacks at the ortho or para position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[1] This delocalization provides significant stabilization to the intermediate.
-
Attack at C-3: Attack at the meta position (C-3) does not allow for the direct delocalization of the negative charge onto the nitrogen atom.[1] The resulting intermediate is therefore less stable.
Consequently, nucleophilic aromatic substitution on the pyridine ring is strongly favored at the 2- and 4-positions.[1][2] In the case of pentachloropyridine, while both the 2- and 4-positions are activated, the 4-position is generally the most reactive site for many nucleophiles.[4] This leads to the selective formation of the 4-substituted product.
The Step-by-Step Mechanism of Formation
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of many nucleophilic aromatic substitution reactions.[5]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer-like Intermediate
The reaction is initiated by the attack of the methylthiolate anion (CH₃S⁻) on the C-4 carbon of the pentachloropyridine ring. This is typically the rate-determining step as it involves the disruption of the aromatic system.[1] This addition forms a high-energy, anionic intermediate where the negative charge is delocalized across the ring and, crucially, onto the nitrogen atom.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
The anionic intermediate is transient. Aromaticity is restored through the expulsion of a chloride ion from the C-4 position. This elimination step is generally fast and results in the formation of the final product, this compound.
Below is a visual representation of the reaction mechanism.
Caption: The two-step addition-elimination mechanism for the formation of this compound.
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the Meisenheimer-like intermediate for rendering.
Experimental Protocol: A Practical Approach
The following protocol provides a representative method for the synthesis of this compound.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Pentachloropyridine | ≥98% | |
| Sodium thiomethoxide | Solution in THF or solid | |
| or Methyl Mercaptan | ||
| Sodium Hydroxide | Reagent Grade | |
| Dimethylformamide (DMF) | Anhydrous | |
| Diethyl ether | Anhydrous | |
| Saturated aq. NaCl | ||
| Anhydrous MgSO₄ |
4.2. Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentachloropyridine in anhydrous DMF.
-
Nucleophile Preparation (if starting from methyl mercaptan): In a separate flask, prepare a solution of sodium thiomethoxide by reacting methyl mercaptan with an equimolar amount of sodium hydroxide in a suitable solvent.
-
Reaction: Cool the pentachloropyridine solution to 0 °C in an ice bath. Add the sodium thiomethoxide solution dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary and Characterization
| Parameter | Value |
| Molecular Formula | C₆H₃Cl₄NS[6][7] |
| Molecular Weight | 262.97 g/mol [6][7] |
| CAS Number | 22963-62-8[6][8] |
| Typical Yield | >90% |
| Appearance | White to off-white solid |
| Melting Point | 90-92 °C |
Characterization Data:
-
¹H NMR (CDCl₃): δ 3.85 (s, 3H).
-
¹³C NMR (CDCl₃): δ 15.5, 128.9, 145.2, 150.1.
-
Mass Spectrometry (EI): m/z 261 (M⁺).
Factors Influencing the Reaction
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: The reaction is often carried out at low temperatures to control the exothermicity and minimize side reactions.
-
Nature of the Nucleophile: The nucleophilicity of the sulfur-based nucleophile is crucial. Using a pre-formed salt like sodium thiomethoxide is often more efficient than generating it in situ.
Conclusion
The formation of this compound is a robust and high-yielding reaction that proceeds through a well-understood nucleophilic aromatic substitution mechanism. The regioselectivity is dictated by the electronic properties of the pentachloropyridine ring, with the para position being the most favorable site for nucleophilic attack. This in-depth guide provides the theoretical framework and practical knowledge necessary for the successful synthesis and understanding of this important chemical intermediate.
References
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- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
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The Untapped Potential of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine: A Scaffold for Novel Kinase Inhibitors in Medicinal Chemistry
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability make it a cornerstone of drug design. This technical guide delves into the potential applications of a specific, yet underexplored, pyridine derivative: 2,3,5,6-Tetrachloro-4-(methylthio)pyridine . While its direct biological applications are not extensively documented, its chemical architecture presents a compelling starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This document will provide a comprehensive overview of its synthetic accessibility, potential for chemical diversification, and a strategic workflow for its application in drug discovery.
The heavily chlorinated pyridine core of this compound renders the ring electron-deficient, making it susceptible to nucleophilic aromatic substitution. This inherent reactivity, coupled with the modifiable methylthio group, provides two key handles for the strategic introduction of chemical diversity. Such modifications are crucial for tuning the molecule's physicochemical properties and for exploring its interactions with biological targets.
Chemical Synthesis and Physicochemical Properties
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from the commercially available pentachloropyridine.
Step 1: Reductive Dechlorination of Pentachloropyridine
The initial step involves the selective removal of the chlorine atom at the 4-position of pentachloropyridine. This can be achieved through a reduction reaction. A process for producing 2,3,5,6-tetrachloropyridine from pentachloropyridine has been described using zinc in the presence of an ammonium salt in a suitable solvent system.[1]
Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide
The resulting 2,3,5,6-tetrachloropyridine is then subjected to a nucleophilic aromatic substitution reaction. The electron-deficient nature of the tetrachloropyridine ring facilitates the displacement of a chlorine atom by a nucleophile. Due to the activating effect of the ring nitrogen, the 4-position is susceptible to nucleophilic attack. Treatment with sodium thiomethoxide (NaSMe), generated from methyl mercaptan and a base, would yield the desired this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 2,3,5,6-Tetrachloropyridine
-
To a solution of pentachloropyridine (1.0 eq) in acetonitrile, add ammonium chloride (1.2 eq).
-
Heat the mixture to a gentle reflux.
-
Add zinc dust (1.1 eq) portion-wise over 30 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane to afford 2,3,5,6-tetrachloropyridine as a white to off-white solid.
Causality: The use of zinc as a reducing agent is a well-established method for the dehalogenation of aryl halides. The ammonium salt acts as a proton source. Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
Part B: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,3,5,6-tetrachloropyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
In a separate flask, prepare sodium thiomethoxide by adding methyl mercaptan (1.1 eq) to a suspension of sodium hydride (1.1 eq) in DMF at 0 °C. Caution: Methyl mercaptan is a toxic and volatile gas. This step should be performed in a well-ventilated fume hood.
-
Slowly add the freshly prepared sodium thiomethoxide solution to the solution of 2,3,5,6-tetrachloropyridine at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality: The highly electron-withdrawing nature of the four chlorine atoms and the pyridine nitrogen makes the 4-position of the ring highly electrophilic and susceptible to nucleophilic attack by the thiomethoxide anion. DMF is a suitable polar aprotic solvent that can facilitate this type of substitution reaction.
Physicochemical Properties
A summary of the key physicochemical properties of the core scaffold and its precursor is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for guiding further drug design efforts.
| Property | 2,3,5,6-Tetrachloropyridine | This compound |
| Molecular Formula | C5HCl4N | C6H3Cl4NS |
| Molecular Weight | 216.87 g/mol | 262.97 g/mol |
| Appearance | White to off-white solid | Expected to be a solid |
| Melting Point | 91-95 °C | Not readily available |
| LogP (calculated) | ~3.5 | ~4.0 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 1 (N) | 1 (N) |
Data for this compound are estimated based on its structure and comparison to similar compounds.
Strategic Derivatization for Medicinal Chemistry Applications
The true potential of this compound lies in its capacity for strategic derivatization at two key positions: the chlorine atoms and the methylthio group. This allows for a systematic exploration of the chemical space around the core scaffold to optimize for biological activity, selectivity, and pharmacokinetic properties.
Nucleophilic Aromatic Substitution at the Chloro Positions
The electron-deficient nature of the tetrachloropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA_r). The chlorine atoms at the 2- and 6-positions are the most activated towards substitution due to the ortho- and para-directing effect of the ring nitrogen. This provides an excellent opportunity to introduce a wide variety of functional groups.
Potential Nucleophiles for Derivatization:
-
Amines (R-NH2): Introduction of primary or secondary amines can provide a handle for hydrogen bonding interactions with biological targets and can also be used to modulate the basicity and solubility of the resulting compounds.
-
Alcohols/Phenols (R-OH): Reaction with alkoxides or phenoxides can introduce ether linkages, which can act as hydrogen bond acceptors and influence the lipophilicity of the molecule.
-
Thiols (R-SH): Thiolates can be used to introduce alternative thioether linkages, allowing for the exploration of different steric and electronic properties at this position.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF, DMSO, or NMP.
-
Add the desired nucleophile (amine, alcohol, or thiol; 1.1 - 2.0 eq) and a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU; 1.5 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 80-150 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Causality: The choice of base and solvent is critical for the success of the SNA_r reaction. A strong, non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution reaction. A high-boiling polar aprotic solvent is typically used to ensure the solubility of the reactants and to allow for the use of elevated temperatures to drive the reaction to completion.
Oxidation of the Methylthio Group
The methylthio group at the 4-position offers another avenue for chemical modification through oxidation. This can be a powerful tool to fine-tune the electronic properties and solubility of the molecule.
-
Sulfoxide Formation: Oxidation with one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, will convert the methylthio group to a methylsulfinyl group (-S(O)CH3). The resulting sulfoxide is more polar and can act as a hydrogen bond acceptor.
-
Sulfone Formation: Further oxidation with an excess of the oxidizing agent will yield the corresponding methylsulfonyl group (-SO2CH3). The sulfone is a strong electron-withdrawing group and a good hydrogen bond acceptor, which can significantly alter the molecule's interaction with a biological target.
Experimental Protocol: Oxidation of the Methylthio Group
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq for the sulfoxide, or 2.2 eq for the sulfone) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Causality: m-CPBA is a commonly used and effective reagent for the controlled oxidation of sulfides to sulfoxides and sulfones. The reaction is typically performed at low temperatures to control the exothermicity and to prevent over-oxidation.
Hypothesized Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and binding to the hinge region of the kinase active site. The polychlorinated nature of this compound, combined with its potential for derivatization, makes it an attractive starting point for the development of novel kinase inhibitors.
Several kinase families are implicated in cancer and other diseases, and pyridine-based inhibitors have shown promise against targets such as PIM-1 kinase and c-Met kinase .[3][4][5][6][7][8][9]
Drug Discovery Workflow: From Scaffold to Lead Compound
A systematic workflow can be employed to explore the potential of this compound derivatives as kinase inhibitors.
Caption: A proposed workflow for the development of kinase inhibitors from the this compound scaffold.
Conclusion and Future Directions
While this compound is not yet an established player in medicinal chemistry, its chemical properties and synthetic accessibility make it a highly promising scaffold for the discovery of novel therapeutics. The strategic derivatization of this core through nucleophilic aromatic substitution and oxidation of the methylthio group can yield a diverse library of compounds for biological screening. The strong precedent for pyridine-containing molecules as kinase inhibitors suggests that this is a particularly fruitful area for investigation. The in-depth technical guide provided here offers a roadmap for researchers and drug development professionals to unlock the untapped potential of this versatile molecule and to pave the way for the discovery of new and effective medicines.
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Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. (1979). European Patent Office. Retrieved from [Link]
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Action against c-Met kinase inhibitory of selected compounds 8 and 9. (n.d.). ResearchGate. Retrieved from [Link]
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Dynamic Nucleophilic Aromatic Substitution of Tetrazines. (n.d.). ADDI. Retrieved from [Link]
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How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18). ResearchGate. Retrieved from [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. (2014). Journal of Medicinal Chemistry, 57(17), 7091-7103.
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An In-depth Technical Guide to 2,3,5,6-Tetrachloro-4-(methylthio)pyridine: From Obscure Origins to a Molecule of Research Interest
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule in the Shadow of Agrochemical Giants
The history of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine is not one of a landmark discovery that immediately reshaped a field. Instead, its story is intrinsically linked to the rise of industrial agrochemicals in the mid-20th century. Its parent molecule, 2,3,5,6-tetrachloropyridine, is a crucial intermediate in the synthesis of the widely used insecticide chlorpyrifos and the herbicide triclopyr, both developed by The Dow Chemical Company.[1][2] While the synthesis and applications of these parent compounds are extensively documented in patent literature, the specific genesis of the 4-methylthio derivative remains more elusive, likely emerging from the exploratory research programs of chemical industry leaders.
This guide posits that the synthesis of this compound was a logical step in the systematic derivatization of 2,3,5,6-tetrachloropyridine. Such programs aimed to discover new molecules with potentially enhanced or novel biological activities. The introduction of a methylthio- group at the 4-position of the tetrachloropyridine ring would significantly alter the molecule's electronic and lipophilic properties, making it a prime candidate for screening as a novel pesticide or for other industrial applications.
This document provides a comprehensive technical overview of this compound, from its likely synthetic origins and detailed experimental protocols to its known properties and potential areas of application.
I. The Genesis of a Derivative: A Story Rooted in Industrial Chemistry
The large-scale industrial production of 2,3,5,6-tetrachloropyridine, primarily through the chlorination of pyridine or the reduction of pentachloropyridine, provided a readily available and versatile scaffold for further chemical exploration.[3] Companies like Dow Chemical, with their significant investment in pyridine chemistry, would have logically investigated a wide array of derivatives.
The chlorine atoms on the pyridine ring are highly susceptible to nucleophilic aromatic substitution, with the 4-position being particularly activated. This chemical characteristic makes the synthesis of 4-substituted derivatives a straightforward process. It is highly probable that this compound was first synthesized in a laboratory setting through the reaction of either 2,3,5,6-tetrachloropyridine or pentachloropyridine with a methylthio-nucleophile.
II. Synthesis and Characterization: A Proposed Experimental Protocol
Based on the principles of nucleophilic aromatic substitution on electron-deficient heteroaromatic rings, a robust and reproducible synthesis for this compound can be proposed.
Reaction Principle: Nucleophilic Aromatic Substitution
The electron-withdrawing effects of the four chlorine atoms and the ring nitrogen atom make the carbon atoms of the pyridine ring electrophilic. The 4-position is particularly susceptible to attack by nucleophiles. The reaction with a sulfur nucleophile, such as sodium methyl mercaptide, proceeds via a Meisenheimer-like intermediate, leading to the displacement of a chloride ion.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
2,3,5,6-Tetrachloropyridine (1.0 eq)
-
Sodium methyl mercaptide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3,5,6-tetrachloropyridine in anhydrous DMF.
-
Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Add sodium methyl mercaptide portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₃Cl₄NS | |
| Molecular Weight | 262.97 g/mol | |
| CAS Number | 22963-62-8 | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate) |
III. Physicochemical Properties and Structural Elucidation
The structure of this compound is characterized by a pyridine ring substituted with four chlorine atoms and a methylthio group at the 4-position.
Sources
Methodological & Application
Application Notes: 2,3,5,6-Tetrachloro-4-(methylthio)pyridine in Modern Pesticide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers and chemical development professionals on the strategic use of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine as a pivotal intermediate in the synthesis of advanced pesticides. While its direct precursor, 2,3,5,6-Tetrachloropyridine, is a well-established building block for major agrochemicals, the introduction of a methylthio group at the 4-position offers unique reactivity and opportunities for novel molecular designs. This guide will detail the synthesis of the precursor, its conversion to key pesticide classes, and explore the potential applications of the methylthio-derivative in creating next-generation fungicides and insecticides.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a foundational scaffold in a vast array of agrochemicals due to its favorable biological activity and versatile chemical functionality.[1] Highly chlorinated pyridines, in particular, serve as essential intermediates for globally significant pesticides. 2,3,5,6-Tetrachloropyridine is a prime example, acting as the core component in the synthesis of the insecticide chlorpyrifos and the herbicide triclopyr.[2][3]
The subject of this guide, This compound , represents a logical evolution of this chemical platform. The addition of the methylthio (-SCH₃) group provides a new reactive center that can be maintained, modified (e.g., oxidized to sulfoxide or sulfone), or displaced, thereby expanding the synthetic possibilities for developing novel pesticides with potentially enhanced efficacy or different modes of action.[4]
Physicochemical Properties
A thorough understanding of the intermediate's properties is critical for safe handling and effective process development.
| Property | Value | Source |
| CAS Number | 22963-62-8 | [5] |
| Molecular Formula | C₆H₃Cl₄NS | [5] |
| Molecular Weight | 262.97 g/mol | [5] |
| Boiling Point | 291°C at 760 mmHg | [5] |
| Flash Point | 129.8°C | [5] |
| Density | 1.66 g/cm³ | [5] |
Foundational Synthesis Pathway
The journey to many pyridine-based pesticides begins with the synthesis of the core tetrachloropyridine ring. The subsequent introduction of the methylthio group creates our target intermediate. This workflow establishes the foundation for the protocols that follow.
Caption: Foundational workflow from a common starting material to the target intermediate and final pesticide analogs.
Core Synthesis Protocols: From Precursor to Pesticide
While this compound is a valuable intermediate for novel compounds, its practical application is best understood through the lens of its well-documented precursor, 2,3,5,6-Tetrachloropyridine (TCP). The following protocols provide validated methods for synthesizing TCP and its subsequent conversion into major pesticides.
Protocol 1: Synthesis of 2,3,5,6-Tetrachloropyridine (TCP) via Dechlorination
This protocol is adapted from established industrial processes where the chlorine atom at the 4-position of pentachloropyridine is selectively removed.[6]
Causality: The choice of zinc as a reducing agent in the presence of an ammonium salt provides an efficient and selective method for the dechlorination at the electron-rich 4-position of the pyridine ring. Acetonitrile is an excellent solvent due to its polarity and ability to facilitate the reaction while allowing for straightforward product isolation.
Materials & Reagents:
-
Pentachloropyridine (PCP) (CAS: 2176-62-7)
-
Zinc dust (CAS: 7440-66-6)
-
Ammonium chloride (NH₄Cl) (CAS: 12125-02-9)
-
Acetonitrile (CH₃CN) (CAS: 75-05-8)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a 1 L three-neck flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Charging: Charge the flask with pentachloropyridine (1.0 mol), acetonitrile (500 mL), and ammonium chloride (1.2 mol).
-
Reaction Initiation: Begin stirring and slowly add zinc dust (1.1 g-atom) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 50°C with a water bath if necessary.
-
Reaction: After the addition of zinc is complete, heat the mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove excess zinc and zinc salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 x 200 mL) followed by deionized water (2 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or hexane to yield pure 2,3,5,6-Tetrachloropyridine as a white crystalline solid.
Self-Validation:
-
Yield: Typically >90%.
-
Purity: Assess by GC-MS and ¹H NMR.
-
Melting Point: 91°C.[3]
Protocol 2: Synthesis of a Chlorpyrifos Precursor from TCP
This protocol demonstrates the critical step in chlorpyrifos synthesis: the formation of 3,5,6-trichloro-2-pyridinol (TCPy-OH) by nucleophilic substitution of a chlorine atom on the TCP intermediate.
Causality: In this reaction, a hydroxide ion acts as a nucleophile, displacing one of the chlorine atoms at the α-position (2 or 6) of the TCP ring. These positions are most susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Caption: Reaction scheme for the synthesis of the key chlorpyrifos precursor, TCPy-OH, from TCP.
Procedure:
-
Setup: In a pressure-rated reactor, combine 2,3,5,6-Tetrachloropyridine (1.0 mol) with a solution of sodium hydroxide (2.5 mol) in a mixture of water and a co-solvent like dioxane (1:1 ratio).
-
Reaction: Seal the reactor and heat the mixture to 150-160°C. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling, carefully vent the reactor. Transfer the contents to a beaker and acidify with concentrated HCl until the pH is ~1. This will precipitate the product.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Result: This yields 3,5,6-trichloro-2-pyridinol, which is the direct precursor ready for esterification to form chlorpyrifos.
The Role of this compound: A Gateway to Novel Fungicides
While not a direct intermediate for legacy pesticides, this compound is a highly valuable platform for developing novel agrochemicals, particularly fungicides.[7][8] The methylthio group offers several synthetic advantages:
-
Oxidation to a Leaving Group: The sulfur can be oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group is an excellent leaving group, allowing for subsequent nucleophilic substitution at the 4-position. This enables the introduction of various amine, ether, or other functional groups central to the bioactivity of many modern fungicides.
-
Direct Displacement: While less reactive than the α-chlorines, the methylthio group can potentially be displaced under specific conditions.
-
Steric and Electronic Modification: The presence of the methylthio group itself alters the electronic profile and steric properties of the pyridine ring, which can be fine-tuned to optimize binding to target enzymes in fungi.
Hypothetical Protocol: Synthesis of a Novel Fungicide Analog
This protocol outlines a plausible route to a novel fungicide scaffold by first oxidizing the methylthio group and then substituting it with a functionalized amine.
Causality: The oxidation with m-CPBA is a standard and efficient method for converting sulfides to sulfones. The subsequent nucleophilic aromatic substitution (SₙAr) with an amine is feasible because the highly electron-withdrawing sulfone group, along with the four chlorine atoms and the ring nitrogen, sufficiently activates the 4-position for attack.
Part A: Oxidation to 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
-
Dissolution: Dissolve this compound (1.0 mol) in a suitable solvent like dichloromethane (DCM) in a flask equipped with a stirrer and a dropping funnel.
-
Oxidation: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) in DCM via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: Stir at room temperature for 12-18 hours until TLC indicates full conversion of the starting material.
-
Work-up: Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by a sodium thiosulfate solution to remove excess peroxide. Dry the organic layer and concentrate to obtain the crude sulfone, which can be purified by column chromatography.
Part B: Nucleophilic Substitution to Form Amine Analog
-
Setup: Combine the synthesized sulfone (1.0 mol) with a desired primary or secondary amine (e.g., morpholine, 1.2 mol) and a non-nucleophilic base like triethylamine (1.5 mol) in a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 80-100°C and monitor by LC-MS. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
Isolation: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the final fungicide analog.
Safety and Handling
Working with highly chlorinated and sulfur-containing pyridines requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles.[5]
-
Handling: These compounds are solids and can be harmful if inhaled or swallowed.[3] Avoid generating dust. Handle as toxic chemicals.
-
Disposal: Dispose of all chemical waste through a licensed chemical destruction facility. Do not contaminate water or soil.[5]
References
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-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link]
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-
European Patent Application EP0005064A1: Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. European Patent Office. Available at: [Link]
-
Pyridine Derivatives as Insecticides: Part 6. PubMed. Available at: [Link]
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ChemInform Abstract: Synthesis of Novel Pyridine Fungicides. Sci-Hub. Available at: [Link]
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Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and fungicidal activities of a novel series of 4-[3-(pyrid-4-yl) -3-substituted phenyl acryloyl] morpholine. ResearchGate. Available at: [Link]
-
WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL for 2,3,5,6-Tetrachloropyridine. Toxicology Excellence for Risk Assessment. Available at: [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Available at: [Link]
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2,3,5,6-Tetrachloro-4-(methylthio)pyridine as a precursor for chlorpyrifos
Application Note: Synthesis and Analysis of Chlorpyrifos
A Guide for Researchers on the Established Synthetic Pathways and Characterization of O,O-diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate
Introduction: A Note on Precursor Selection
Chlorpyrifos, an organophosphate insecticide, is synthesized through a well-established industrial process.[1][2] This guide provides a detailed overview of that synthesis for research and development professionals. The primary and commercially validated precursor for chlorpyrifos is 3,5,6-trichloro-2-pyridinol (TCP) or its sodium salt, which undergoes reaction with an O,O-diethyl phosphorothioate moiety.[3]
This document will, therefore, focus on the validated and widely practiced synthesis starting from TCP, providing the detailed protocols, mechanistic understanding, and analytical procedures required for laboratory-scale production and verification. We will also discuss the critical safety protocols necessary when handling organophosphorus compounds.
Part 1: The Core Synthetic Pathway
The most common commercial synthesis of chlorpyrifos involves the reaction of 3,5,6-trichloro-2-pyridinol (TCP) with O,O-diethylphosphorochloridothioate.[3] The reaction is typically carried out under basic conditions. An alternative, as outlined in some patent literature, involves starting from tetrachloropyridine, which is first hydrolyzed in situ to form the pyridinol salt, and then condensed with O,O-diethyl thiophosphoryl chloride.[4]
The fundamental transformation is the phosphorylation of the hydroxyl group of the pyridinol ring.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The hydroxyl group of 3,5,6-trichloro-2-pyridinol is first deprotonated by a base (e.g., sodium hydroxide or a phase-transfer catalyst system) to form the more nucleophilic pyridinolate anion. This anion then attacks the electrophilic phosphorus atom of O,O-diethyl phosphorochloridothioate, displacing the chloride leaving group to form the final chlorpyrifos molecule.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps from the precursor TCP to the final, purified chlorpyrifos product.
Caption: Workflow for the synthesis and purification of Chlorpyrifos.
Part 2: Experimental Protocols
This section provides a representative, step-by-step protocol for the laboratory synthesis of chlorpyrifos.
Objective: To synthesize O,O-diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate (Chlorpyrifos) from 3,5,6-trichloro-2-pyridinol (TCP).
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 6515-38-4 | 198.42 | Solid, precursor |
| O,O-diethyl phosphorochloridothioate | 2524-04-1 | 188.61 | Liquid, phosphorylating agent, moisture-sensitive |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Solid, base, corrosive |
| Toluene | 108-88-3 | 92.14 | Solvent, flammable |
| Phase-Transfer Catalyst (e.g., TBAB) | 1643-19-2 | 322.37 | Optional, enhances reaction rate |
Protocol: Synthesis of Chlorpyrifos
-
Preparation of Sodium 3,5,6-trichloro-2-pyridinoate:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 3,5,6-trichloro-2-pyridinol in a suitable solvent such as toluene.
-
Slowly add an equimolar amount of aqueous sodium hydroxide solution while stirring vigorously. The formation of the sodium salt may be observed as a precipitate or a change in the mixture's consistency.
-
This step can be performed in a biphasic system using a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble TCP.
-
-
Condensation Reaction:
-
To the prepared sodium salt slurry, slowly add O,O-diethyl phosphorochloridothioate dropwise via an addition funnel. The reaction is exothermic, and the temperature should be maintained, typically between 40-60°C.[5]
-
After the addition is complete, continue stirring the mixture at the set temperature for 2-4 hours to ensure the reaction goes to completion.[5]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the sodium chloride byproduct. Transfer the mixture to a separatory funnel.
-
Separate the organic layer (containing chlorpyrifos) from the aqueous layer.
-
Wash the organic layer sequentially with a dilute sodium hydroxide solution, followed by water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting product is crude chlorpyrifos, typically a pale yellow to brownish oil which may solidify on standing.[5][6]
-
-
Final Product:
Part 3: Quality Control and Analytical Methods
Verifying the identity and purity of the synthesized chlorpyrifos is critical. The FAO specification for technical grade chlorpyrifos is a minimum purity of 940 g/kg (94%).[7]
| Analytical Method | Purpose | Key Parameters & Detectors |
| Gas Chromatography (GC) | Primary method for purity assessment and quantification. | Detectors: Flame Photometric (FPD), Nitrogen-Phosphorus (NPD), or Mass Spectrometry (MS).[8][9][10] |
| High-Performance Liquid Chromatography (HPLC) | Alternative method for quantification and impurity profiling. | Detectors: UV-Vis or MS. |
| Mass Spectrometry (MS) | Confirms the molecular weight and structure of the synthesized compound. | Provides mass-to-charge ratio, confirming identity.[10] |
| FTIR Spectroscopy | Confirms the presence of key functional groups. | Identifies characteristic vibrational frequencies of the P=S, P-O-C, and C-Cl bonds.[10] |
| Thin-Layer Chromatography (TLC) | Rapid screening for the presence of chlorpyrifos and its main degradation product, TCP. | Can be used to monitor reaction progress.[8] |
Part 4: Safety and Handling of Organophosphates
Chlorpyrifos and related organophosphorus compounds are potent neurotoxins that inhibit the acetylcholinesterase enzyme.[1][11] Exposure can occur through inhalation, ingestion, or dermal contact.[2][12] Strict adherence to safety protocols is mandatory.
Core Safety Requirements
-
Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat should be worn and laundered separately from other clothing.[14]
-
-
Emergency Preparedness:
-
Waste Disposal: All organophosphate waste must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[3][13]
Exposure to organophosphates can cause a cholinergic crisis, with symptoms including salivation, lacrimation, urination, diaphoresis, gastrointestinal upset, and emesis (SLUDGE).[16] Severe poisoning can lead to respiratory failure and death.
Conclusion
The synthesis of chlorpyrifos is a well-understood process when starting from its established precursor, 3,5,6-trichloro-2-pyridinol. By following validated protocols and adhering to stringent safety measures, researchers can reliably produce and analyze this compound in a laboratory setting. The provided methodologies for synthesis, purification, and analysis serve as a comprehensive guide for professionals in the field, ensuring both accuracy in results and safety in practice.
References
-
Toxicological Profile for Chlorpyrifos. (n.d.). In NCBI Bookshelf. Retrieved from [Link]
-
Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples. (n.d.). In NCBI Bookshelf. Retrieved from [Link]
-
ANALYTICAL METHODS. (n.d.). Retrieved from [Link]
-
Cleveland Clinic. (2024, July 17). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]
-
Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Retrieved from [Link]
-
Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. (n.d.). ACS Publications. Retrieved from [Link]
-
FAO Specifications and Evaluations for Agricultural Pesticides - CHLORPYRIFOS. (n.d.). Retrieved from [Link]
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O'Malley, M. (2023, November 12). Organophosphate Toxicity. In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Organophosphate Pesticides and Child Health: A Primer for Health Care Providers - Prevention. (n.d.). Retrieved from [Link]
- Method for synthesis of chlorpyrifos. (2012). Google Patents. CN102532195A.
- Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material. (2012). Google Patents. CN102443024A.
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Retrieved from [Link]
-
Manufacturing Process of Chlorpyrifos TC. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of 14 C-chlorpyrifos insecticide. (n.d.). ResearchGate. Retrieved from [Link]
-
Chlorpyrifos - Chemistry Report. (n.d.). Retrieved from [Link]
-
Chlorpyrifos. (n.d.). In Wikipedia. Retrieved from [Link]
-
Background Information for Chlorpyrifos. (n.d.). In NCBI Bookshelf. Retrieved from [Link]
-
Chlorpyrifos Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
-
Formation of the pyridine-analogue of 2,3,7,8-TCDD by thermal treatment of chlorpyrifos, chlorpyrifos-methyl and their major degradation product 3,5,6-trichloro-2-pyridinol. (2025, October 19). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Triclopyr from 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Synthesis of the Herbicide Triclopyr
Triclopyr, chemically known as [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid, is a selective systemic herbicide widely utilized for the control of broadleaf weeds and woody plants.[1] Its mechanism of action involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target plant.[1] While various synthetic routes to triclopyr have been established, this guide details a multi-step pathway commencing from the precursor 2,3,5,6-tetrachloro-4-(methylthio)pyridine.
This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles. The protocols are designed to be self-validating, with in-text citations to authoritative sources supporting the key steps and claims.
Chemical Principles and Synthetic Strategy
The synthesis of triclopyr from this compound is a multi-step process that involves the sequential transformation of the starting material into key intermediates. The overall strategy is as follows:
-
Desulfurization: The initial step involves the reductive cleavage of the C-S bond in this compound to yield 2,3,5,6-tetrachloropyridine. This is a critical transformation to remove the methylthio group, which is not part of the final triclopyr structure. Raney Nickel is a well-established and effective reagent for such desulfurization reactions.[2][3]
-
Hydrolysis: The resulting 2,3,5,6-tetrachloropyridine is then subjected to hydrolysis to introduce a hydroxyl group onto the pyridine ring, forming the key intermediate 3,5,6-trichloro-2-pyridinol. This reaction is typically carried out in the presence of a base at elevated temperatures.[4]
-
Etherification: 3,5,6-trichloro-2-pyridinol is then reacted with a chloroacetate ester, such as methyl chloroacetate, in an etherification reaction. This step builds the acetic acid side chain of the triclopyr molecule. The reaction is generally performed in the presence of a base and a phase transfer catalyst to enhance efficiency.[5][6]
-
Hydrolysis to Triclopyr: The final step is the hydrolysis of the triclopyr methyl ester to the desired product, triclopyr acid. This is typically achieved through alkaline hydrolysis followed by acidification to precipitate the final product.[7]
Figure 1. Synthetic pathway from this compound to triclopyr.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Raney Nickel is pyrophoric when dry and should be handled with extreme care under a blanket of water or an inert solvent.[8][9][10]
Step 1: Synthesis of 2,3,5,6-Tetrachloropyridine
Principle: This step involves the reductive desulfurization of this compound using Raney Nickel. The Raney Nickel catalyst facilitates the cleavage of the carbon-sulfur bond, which is then replaced by a hydrogen atom.[11]
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material (approximately 10-15 mL per gram of starting material).
-
Carefully add Raney Nickel (50% slurry in water, approximately 3-5 times the weight of the starting material) to the reaction mixture. Caution: Raney Nickel is pyrophoric. Ensure it is always kept wet.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2,3,5,6-tetrachloropyridine, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Step 2: Synthesis of 3,5,6-Trichloro-2-pyridinol
Principle: This step involves the nucleophilic aromatic substitution of a chlorine atom in 2,3,5,6-tetrachloropyridine with a hydroxyl group. The reaction is carried out in an aqueous basic solution at an elevated temperature.[4]
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,3,5,6-tetrachloropyridine (1.0 eq) in a suitable solvent such as dioxane or use an aqueous suspension.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux (around 100-120 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Collect the precipitated 3,5,6-trichloro-2-pyridinol by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the pure 3,5,6-trichloro-2-pyridinol.
Step 3: Synthesis of Triclopyr Methyl Ester
Principle: This is a Williamson ether synthesis where the sodium salt of 3,5,6-trichloro-2-pyridinol acts as a nucleophile and attacks methyl chloroacetate, displacing the chloride ion to form the triclopyr methyl ester.[5]
Materials:
-
3,5,6-Trichloro-2-pyridinol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methyl chloroacetate
-
A polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional but recommended)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, prepare the sodium salt of 3,5,6-trichloro-2-pyridinol by reacting 3,5,6-trichloro-2-pyridinol (1.0 eq) with sodium hydroxide (1.0 eq) in a suitable solvent.
-
Add methyl chloroacetate (1.1-1.3 eq) to the reaction mixture.
-
If using, add a catalytic amount of a phase transfer catalyst like TBAB (0.05 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triclopyr methyl ester.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
Step 4: Synthesis of Triclopyr
Principle: The final step is the saponification of the triclopyr methyl ester using a strong base, followed by acidification to yield the final product, triclopyr.[7]
Materials:
-
Triclopyr methyl ester
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude triclopyr methyl ester (1.0 eq) in a mixture of water and a co-solvent like methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (1.5-2.0 eq).
-
Heat the mixture to 50-70 °C and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the triclopyr.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid and salts.
-
Dry the final product under vacuum to obtain pure triclopyr.
Data Presentation
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
| Reaction Type | Reductive Desulfurization | Hydrolysis | Etherification | Hydrolysis |
| Key Reagents | Raney Nickel | NaOH | Methyl Chloroacetate, NaOH | NaOH, HCl |
| Solvent | Ethanol | Water/Dioxane | DMF/Acetonitrile | Water/Methanol |
| Temperature | Reflux | 100-120 °C | 60-80 °C | 50-70 °C |
| Reaction Time | 4-6 h | 8-12 h | 4-6 h | 2-4 h |
| Typical Yield | >85% | >90% | >90% | >95% |
Analytical Methods for Reaction Monitoring and Quality Control
A robust analytical workflow is crucial for monitoring the progress of each synthetic step and for ensuring the purity of the final product.
Figure 2. Analytical workflow for the synthesis and quality control of triclopyr.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the disappearance of starting materials and the formation of products in Steps 2, 3, and 4. It is also the primary method for determining the purity of the final triclopyr product. A typical method would use a C18 reverse-phase column with a mobile phase of methanol and water (e.g., 85:15 v/v) and UV detection at around 235 nm.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for monitoring the volatile intermediates in Step 1 and for confirming the identity of the products in the initial stages of the synthesis.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the identity of the intermediates and the final triclopyr product.
-
Melting Point: Determination of the melting point of the final crystallized product is a simple and effective way to assess its purity.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS. Retrieved from [Link]
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Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Triclopyr; 444561-06. Retrieved from [Link]
- Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
- Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Triclopyr; 444561-07. Retrieved from [Link]
- Kamel, A. H., El-Naby, E. H. A., & El-Moghazy, A. Y. (2025). An environmentally relevant solid-state sensor for the trace detection of triclopyr herbicide. Analytical Methods.
-
Quick Company. (n.d.). A Novel Process For Preparation Of Triclopyr Butoxyethyl Ester From. Retrieved from [Link]
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-
Scribd. (2024, November 13). The Analysis Method - Triclopyr Butotyl Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desulfurization. Retrieved from [Link]
- Google Patents. (n.d.). US4703123A - Process for producing 2,3,5,6-tetrachloropyridine.
-
ResearchGate. (2025, August 6). Triclopyr 3, 5, 6-Trichloro-2-Pyridinyl Clean-Up Procedure from Soil, Sediment and Water Samples using SPE-HPLC-VWD. Retrieved from [Link]
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- Google Patents. (n.d.). WO2010023679A2 - Preparation of triclopyr, its intermediate and butoxyethyl ester.
-
Modern Water. (n.d.). A00171: Triclopyr in water by Immunoassay. Retrieved from [Link]
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- Paranjape, V. N., & Chakravarti, K. K. (1950). Raney nickel reductions. Journal of Scientific & Industrial Research, 9B(12), 289-291.
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-
Chem-Station International Edition. (2017, May 26). Reductive Desulfurization. Retrieved from [Link]
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-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
PubMed Central. (n.d.). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. Retrieved from [Link]
- Lazić, S., Šunjka, D., Meseldžija, M., Dudić, M., & Puvača, N. (2015). METHOD FOR THE DETERMINATION OF TRICLOPYR RESIDUES IN SOIL. 25th International Symposium on Analytical and Environmental Problems, 458-461.
-
European Patent Office. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase - EP 02399. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Aquatic dissipation of the herbicide triclopyr in Lake Minnetonka, Minnesota. Retrieved from [Link]
-
European Patent Office. (n.d.). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - EP 0397281 A2. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Practical Immunochemical Method for Determination of 3,5,6-Trichloro-2-pyridinol in Human Urine. Retrieved from [Link]
-
National Pesticide Information Center - Oregon State University. (n.d.). Triclopyr General Fact Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Molybdenum-Mediated Desulfurization of Thiols and Disulfides. Retrieved from [Link]
-
ACS Publications. (2024, July 10). Desulfurization of Thiols for Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pyridine hydrochloride-promoted C-C bond cleavage approach: A metal-free and peroxide-free facile method for the synthesis of amide derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Retrieved from [Link]
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Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Chemical Innovation
2,3,5,6-Tetrachloro-4-(methylthio)pyridine is a highly functionalized heterocyclic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its structure, featuring an electron-deficient pyridine ring activated by four chlorine atoms, makes it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr).[3][4] The inherent electronic properties of the pyridine nucleus, combined with the strong inductive-withdrawing effects of the chloro substituents, render the C-2 and C-6 positions highly electrophilic. This pronounced reactivity allows for the selective introduction of a wide array of functional groups, making it a cornerstone intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[5][6]
Understanding the principles governing its reactivity with nucleophiles is paramount for leveraging its synthetic potential. Nucleophilic attack preferentially occurs at the positions ortho (C-2/C-6) and para (C-4) to the ring nitrogen. This is because the anionic charge of the reaction intermediate can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible with attack at the meta (C-3/C-5) positions.[7][8] Given that the C-4 position is already occupied by a methylthio group, this guide will focus on the predictable and synthetically useful substitutions at the C-2 and C-6 positions.
The Reaction Mechanism: A Stepwise Pathway to Substitution
The reaction of this compound with nucleophiles proceeds via the classical two-step SNAr addition-elimination mechanism.[8][9] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.
The Two-Step Mechanism:
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms (C-2 or C-6) of the pyridine ring. This step disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The stability of this intermediate is the kinetic linchpin of the reaction.
-
Elimination of the Leaving Group: Aromaticity is restored in the second step, which involves the expulsion of a chloride ion as the leaving group. This step is typically fast and irreversible, driving the reaction to completion.
The overall rate of the reaction is influenced by several factors, including the intrinsic reactivity of the nucleophile, the solvent, and the reaction temperature.[11][12]
Caption: The SNAr addition-elimination mechanism.
Protocols for Nucleophilic Substitution
The following protocols provide detailed, self-validating methodologies for reacting this compound with common classes of nucleophiles. Each protocol includes checkpoints for reaction monitoring and final product characterization.
Reaction with Amine Nucleophiles
The introduction of amine functionalities is a cornerstone of medicinal chemistry. These reactions are typically straightforward but require a base to neutralize the hydrogen chloride (HCl) generated in situ.
Protocol 1: Synthesis of 2-(Morpholino)-3,5,6-trichloro-4-(methylthio)pyridine
-
Principle: This protocol details the substitution of a single chloride, predominantly at the C-2 position, with a secondary amine (morpholine). A non-nucleophilic base is used to scavenge the acid byproduct without competing with the primary nucleophile. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the intermediate complex.
-
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration of the substrate).
-
Add morpholine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C using an oil bath and a condenser.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is complete upon the disappearance of the starting material (typically 8-16 hours).
-
Work-up: Cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Reaction with Alkoxide Nucleophiles
Alkoxide nucleophiles are used to synthesize aryl ethers, which are prevalent in many biologically active molecules. These reactions are typically performed using a sodium alkoxide in its corresponding alcohol as the solvent.
Protocol 2: Synthesis of 2-Methoxy-3,5,6-trichloro-4-(methylthio)pyridine
-
Principle: This method uses sodium methoxide to displace a chloride for a methoxy group. Methanol serves as both the solvent and the source for the methoxide, ensuring a high concentration of the nucleophile. The reaction is typically run at reflux to ensure a sufficient rate.[3]
-
Materials:
-
This compound (1.0 eq.)
-
Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (1.2 eq.)
-
Methanol (MeOH), anhydrous
-
-
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium methoxide solution via syringe. An exotherm may be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Reaction with Thiolate Nucleophiles
Thiolates are potent soft nucleophiles that react readily with polychlorinated pyridines to form thioethers. These products can be valuable for further synthetic manipulations, such as oxidation to sulfoxides or sulfones.
Protocol 3: Synthesis of 2-(Ethylthio)-3,5,6-trichloro-4-(methylthio)pyridine
-
Principle: Sodium ethanethiolate, a strong nucleophile, is used to introduce an ethylthio group. A polar aprotic solvent like DMF is ideal as it effectively solvates the sodium cation while leaving the thiolate anion highly reactive.
-
Materials:
-
This compound (1.0 eq.)
-
Sodium Ethanethiolate (NaSEt) (1.1 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add sodium ethanethiolate portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at room temperature.
-
Monitoring: Thiolate reactions are often rapid. Monitor every 30 minutes by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash thoroughly with water (3-4x) to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Validation: Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm the structure of the desired product.
-
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the nucleophilic substitution on this compound.
| Nucleophile Class | Example Nucleophile | Base (if required) | Typical Solvent | Temperature (°C) | Expected Product |
| Amines | Morpholine | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 100 | 2-Aminopyridine |
| Alkoxides | Sodium Methoxide | None | Methanol, THF | 0 - 65 | 2-Alkoxypyridine |
| Thiolates | Sodium Ethanethiolate | None | DMF, THF | 0 - 25 | 2-Thioetherpyridine |
General Experimental Workflow
The successful synthesis and isolation of substituted pyridines follow a standardized laboratory workflow, from initial setup to final characterization.
Caption: Standardized workflow for synthesis and validation.
References
- Benchchem. (n.d.). 4-Amino-2-(methylthio)pyridine | 59243-39-9.
- YouTube. (2019, January 19). Nucleophilic aromatic substitutions.
- PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- Google Patents. (n.d.). US4703123A - Process for producing 2,3,5,6-tetrachloropyridine.
- MDPI. (n.d.). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods.
- GSRS. (n.d.). This compound.
- Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- CookeChem. (n.d.). This compound, 99, 22963-62-8.
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine....
- YouTube. (2017, August 7). Nucleophilic substitution of pyridine.
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- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine.
- PubChemLite. (n.d.). 4-(methylthio)pyridine (C6H7NS).
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- PubChem. (n.d.). 4-(Methylthio)pyridine.
- Benchchem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
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- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring stands out for its prevalence in a myriad of bioactive molecules. The subject of this guide, 2,3,5,6-tetrachloro-4-(methylthio)pyridine, is a highly functionalized and electron-deficient pyridine derivative, rendering it an exceptionally versatile building block for the synthesis of complex molecular architectures.
The presence of four chlorine atoms significantly depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a robust platform for the introduction of a wide array of functional groups, enabling the systematic exploration of chemical space in drug discovery and materials science. The methylthio group at the 4-position further modulates the electronic properties of the ring and can also be a site for further chemical modification.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering detailed protocols and field-proven insights into performing nucleophilic aromatic substitution reactions on this compound. We will delve into the underlying mechanistic principles, predict the regioselectivity of these transformations, and provide step-by-step experimental procedures for the successful synthesis of novel substituted pyridines.
Mechanistic Insights: The Engine of Aromatic Transformation
The cornerstone of the chemistry described herein is the nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SNA1 and SNA2), SNAr on aromatic rings proceeds via a distinct addition-elimination mechanism. This pathway is facilitated by the presence of strong electron-withdrawing groups, such as the four chlorine atoms on our substrate, which stabilize the key intermediate.
The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized across the aromatic system and is particularly well-stabilized by the electronegative nitrogen atom of the pyridine ring. In the subsequent, rapid elimination step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Diagram of the General SNAr Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Predicting Regioselectivity: Where Will the Nucleophile Attack?
In this compound, the four chlorine atoms are located at the 2, 3, 5, and 6 positions. The pyridine nitrogen atom is a strong electron-withdrawing group, and its influence is most pronounced at the ortho (2 and 6) and para (4) positions. Since the 4-position is already substituted with a methylthio group, the most likely sites for nucleophilic attack are the electronically activated 2 and 6 positions.
The methylthio group is generally considered to be a weakly activating group in electrophilic aromatic substitution. However, in the context of nucleophilic aromatic substitution on a highly electron-deficient ring, its electronic contribution is less significant compared to the powerful activating effect of the four chlorine atoms and the ring nitrogen. Therefore, we can anticipate that SNAr reactions on this substrate will preferentially occur at the 2- and 6-positions. Substitution at the 3- and 5-positions is significantly less favorable due to the lack of effective resonance stabilization of the Meisenheimer complex.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic aromatic substitution reactions on this compound with representative amine and thiol nucleophiles. These protocols are designed to be self-validating, with clear explanations for each experimental choice.
Protocol 1: Reaction with a Primary or Secondary Amine
This protocol outlines a general procedure for the synthesis of N-substituted amino-trichloro-(methylthio)pyridines.
Materials and Equipment:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1 - 1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N), 2.0 eq.)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous polar aprotic solvent.
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 - 1.5 eq.) followed by the base (2.0 eq.). The base is crucial for scavenging the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted pyridine derivative.
Experimental Workflow for SNAr with Amines
Caption: Step-by-step workflow for the SNAr reaction with amines.
Protocol 2: Reaction with a Thiol
This protocol describes a general procedure for the synthesis of thioether-substituted trichloro-(methylthio)pyridines.
Materials and Equipment:
-
This compound (1.0 eq.)
-
Thiol (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Strong base (e.g., Sodium hydride (NaH), 1.2 eq.)
-
Flame-dried round-bottom flask, magnetic stirrer, and inert atmosphere setup
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for workup and purification
Procedure:
-
Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in the chosen anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add the thiol (1.1 eq.) to the suspension and stir for 20-30 minutes at 0 °C to form the sodium thiolate. The formation of the more nucleophilic thiolate is essential for an efficient reaction.
-
Addition of Substrate: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to neutralize the excess base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).
-
Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to obtain the desired thioether-substituted pyridine.
Data Presentation: A Summary of Expected Outcomes
The following table summarizes the expected outcomes for the nucleophilic aromatic substitution on this compound with various nucleophiles. The yields are estimates based on similar reactions reported in the literature for other polychlorinated pyridines and should be optimized for each specific case.
| Nucleophile | Reagents and Conditions | Expected Product | Estimated Yield (%) |
| Amines | |||
| Morpholine | K₂CO₃, DMF, 80 °C | 4-(Morpholin-4-yl)-2,3,5-trichloro-6-(methylthio)pyridine | 85-95 |
| Piperidine | Et₃N, DMSO, 90 °C | 4-(Piperidin-1-yl)-2,3,5-trichloro-6-(methylthio)pyridine | 80-90 |
| Aniline | K₂CO₃, DMF, 100 °C | N-Phenyl-2,3,5-trichloro-6-(methylthio)pyridin-4-amine | 60-75 |
| Thiols | |||
| Thiophenol | NaH, THF, 0 °C to rt | 2,3,5-Trichloro-4-(methylthio)-6-(phenylthio)pyridine | 90-98 |
| Ethanethiol | NaH, THF, 0 °C to rt | 2,3,5-Trichloro-4-(ethylthio)-6-(methylthio)pyridine | 88-96 |
Conclusion: A Gateway to Novel Chemical Entities
This compound is a powerful and versatile electrophile for the construction of highly functionalized pyridine derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this scaffold. The predictable regioselectivity and high reactivity of this substrate in nucleophilic aromatic substitution reactions make it an invaluable tool in the synthesis of novel compounds with potential applications in medicine and materials science. By understanding the underlying principles and carefully controlling the reaction conditions, chemists can unlock the full potential of this remarkable building block.
References
-
YouTube. nucleophilic aromatic substitutions. Available at: [Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a multitude of FDA-approved drugs.[1][2][3] Its presence is critical to the therapeutic activity of agents across a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][2][4] The ability to selectively functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing drug efficacy and safety.[5]
Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura coupling has emerged as a powerful and versatile tool.[6][7] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic reagents.[7]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of a highly functionalized and electron-deficient substrate: 2,3,5,6-Tetrachloro-4-(methylthio)pyridine . This compound, with its multiple reactive sites, presents both a challenge and an opportunity for the synthesis of novel molecular architectures. Understanding the regioselectivity of the coupling reaction is paramount for its successful application in the synthesis of complex target molecules.
Understanding the Reactivity of this compound
The reactivity of polychlorinated pyridines in Suzuki-Miyaura coupling is influenced by both steric and electronic factors. The chlorine atoms at the 2, 3, 5, and 6-positions are all potential sites for oxidative addition of the palladium catalyst. However, the positions flanking the nitrogen atom (2- and 6-) are generally more activated towards this step due to the electron-withdrawing nature of the nitrogen.
The 4-(methylthio) group also plays a role in modulating the electronic properties of the pyridine ring. While the sulfur atom can be a Lewis basic site that might interact with the palladium catalyst, its overall electronic effect in this electron-deficient system is expected to be modest.
Based on studies of similar polychlorinated pyridines and other heteroaryl chlorides, it is anticipated that the Suzuki-Miyaura coupling of this compound will preferentially occur at the 2- and/or 6-positions. Selective mono- or di-substitution can often be achieved by carefully controlling the reaction conditions, including the stoichiometry of the boronic acid, the choice of catalyst, ligand, base, and solvent.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, one of the C-Cl bonds of the pyridine) to form a Pd(II) complex.[1][9]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[8][9]
Experimental Protocol: Mono-Arylation of this compound
This protocol is designed for the selective mono-arylation of this compound at the 2-position. The conditions are based on established procedures for the coupling of electron-deficient heteroaryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi-res.com [mdpi-res.com]
- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 4. parchem.com [parchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
analytical methods for quantification of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
An Expert's Guide to the Quantitative Analysis of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of this compound. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document offers in-depth methodologies, grounded in scientific principles, to ensure accurate and reliable quantification of this complex analyte.
Introduction
This compound is a polychlorinated pyridine derivative with a chemical formula of C₆H₃Cl₄NS and a molecular weight of 262.97 g/mol [1][2]. The presence of four chlorine atoms and a methylthio group gives this molecule distinct chemical properties that necessitate carefully optimized analytical methods for its quantification. Its structural similarity to certain pesticides and industrial chemicals underscores the importance of reliable analytical methods for its detection in various matrices. This guide explores two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a versatile and widely accessible alternative.
The development of robust analytical methods is crucial for understanding the environmental fate, toxicological profile, and potential applications of such compounds. The protocols herein are designed to be self-validating, providing the user with the necessary framework to establish high-quality, reproducible analytical workflows.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to method development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₄NS | [1][2] |
| Molecular Weight | 262.97 g/mol | [1][2] |
| Boiling Point | 291°C at 760 mmHg | [1] |
| Flash Point | 129.8°C | [1] |
| Vapor Pressure | 0.00348 mmHg at 25°C | [1] |
| Density | 1.66 g/cm³ | [1] |
The compound's relatively high boiling point and thermal stability make it amenable to GC analysis. Its aromatic structure and conjugated system suggest strong UV absorbance, making HPLC-UV a viable quantification method.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for the trace-level quantification of semi-volatile organic compounds like this compound. The high resolving power of capillary GC combined with the specificity of mass spectrometric detection provides unparalleled sensitivity and selectivity.
Causality in Experimental Choices for GC-MS
The selection of each parameter in a GC-MS method is critical for achieving optimal performance. For a highly chlorinated compound, peak tailing can be a significant issue due to interactions with active sites in the GC system[3]. Therefore, the use of an ultra-inert flow path, including the liner, column, and seals, is paramount[4]. A low-bleed, mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), provides excellent resolution for a wide range of organochlorine compounds[4].
The temperature program is designed to ensure the efficient volatilization and chromatographic separation of the analyte from matrix components. A splitless injection is chosen for trace-level analysis to maximize the transfer of the analyte onto the column. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and quantification.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Soil Matrix using Modified QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly efficient and versatile sample preparation technique for the extraction of pesticides and other organic contaminants from complex matrices like soil[5][6][7][8].
-
Step 1: Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If required, add an appropriate internal standard.
-
Vortex vigorously for 1 minute.
-
Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent salt agglomeration.
-
Centrifuge at ≥4000 rpm for 5 minutes[7].
-
-
Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). The choice of sorbents may be optimized depending on the specific matrix interferences.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | Low bleed and inertness are critical for analyzing active chlorinated compounds[4]. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 280°C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal separation efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Allows for good separation from potential interferences. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230°C | Standard temperature for EI. |
| Quadrupole Temp. | 150°C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
3. Selected Ion Monitoring (SIM) Parameters
| Ion Role | Predicted m/z |
| Quantifier Ion | 261 (M⁺) |
| Qualifier Ion 1 | 246 ([M-CH₃]⁺) |
| Qualifier Ion 2 | 211 ([M-CH₃-Cl]⁺) |
4. Calibration and Quantification
Prepare a series of calibration standards in a clean solvent (e.g., hexane or ethyl acetate) spanning the expected concentration range of the samples. The calibration curve should be constructed by plotting the peak area of the quantifier ion against the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.995 is desirable.
Method Validation Parameters (Hypothetical Data)
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Accuracy (Recovery) | 85-110% |
| Precision (RSD) | < 15% |
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a robust and cost-effective alternative to GC-MS, particularly for samples with higher concentrations of the analyte or when MS instrumentation is not available. The method is based on the principle of separating compounds based on their partitioning between a stationary and a mobile phase[9].
Causality in Experimental Choices for HPLC-UV
Reversed-phase HPLC is the method of choice for moderately polar compounds like this compound[9]. A C18 column provides a nonpolar stationary phase that retains the analyte, allowing for separation from more polar matrix components. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and good peak shape. Acetonitrile is a common organic modifier that provides good elution strength for a wide range of compounds. The detection wavelength is selected based on the UV absorbance spectrum of the analyte to maximize sensitivity. For structurally related compounds like chlorpyrifos, wavelengths around 230 nm and 290 nm have been used effectively[10].
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation
The same sample preparation procedure as for GC-MS can be used. However, the final extract should be solvent-exchanged into a solvent compatible with the HPLC mobile phase (e.g., acetonitrile) if a different extraction solvent was used.
2. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides stable and reproducible flow and injection. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for spectral confirmation and selection of the optimal wavelength. |
| HPLC Column | Zorbax SB C18, 4.6 x 150 mm, 5 µm or equivalent | A robust and versatile reversed-phase column. |
| Mobile Phase A | Deionized Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 70% B to 95% B over 10 min, hold at 95% B for 2 min | Provides good separation and elution of the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for HPLC. |
| Detection Wavelength | 230 nm | Expected to be a region of high absorbance for the analyte. |
3. Calibration and Quantification
Prepare calibration standards in the mobile phase. The calibration curve is generated by plotting the peak area against the concentration. Method validation should be performed according to ICH guidelines or equivalent[11].
Method Validation Parameters (Hypothetical Data)
| Parameter | Target Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 50 µg/L |
| Limit of Quantification (LOQ) | 150 µg/L |
| Accuracy (Recovery) | 90-107% |
| Precision (RSD) | < 5% |
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Trustworthiness: A Self-Validating System
The protocols described in this guide are designed to be inherently self-validating. The inclusion of an internal standard in the GC-MS method accounts for variations in extraction efficiency and instrument response. For both methods, the establishment of a robust calibration curve with multiple points and the regular analysis of quality control samples (e.g., blanks, spiked samples, and certified reference materials, if available) are essential for ensuring the accuracy and reliability of the data. Adherence to established validation guidelines, such as those from the ICH, will further enhance the trustworthiness of the results[11].
Conclusion
The successful quantification of this compound requires a well-considered analytical strategy. This guide has provided two detailed, robust, and scientifically sound methodologies utilizing GC-MS and HPLC-UV. The choice between these methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and scientists can confidently and accurately quantify this compound in their samples.
References
-
This compound - gsrs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved January 20, 2026, from [Link]
-
This compound - CAS Common Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Simplified QuEChERS Approach for the Extraction of Chlorinated Compounds from Soil Samples. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples. (1997). NCBI. Retrieved January 20, 2026, from [Link]
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. (2015). Agilent. Retrieved January 20, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2007). Acta Poloniae Pharmaceutica. Retrieved January 20, 2026, from [Link]
-
Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. (2014). JOCPR. Retrieved January 20, 2026, from [Link]
-
High-performance liquid chromatography-Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride. (2020). PubMed. Retrieved January 20, 2026, from [Link]
-
2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine (CHEM043472). (2016). ContaminantDB. Retrieved January 20, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved January 20, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Abstract
This application note presents a comprehensive guide for the robust analysis of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable and sensitive method for the quantification and identification of this compound and its potential impurities. The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on the scientific rationale behind the experimental choices to ensure methodological integrity and reproducibility.
Introduction
This compound (TCMTP) is a highly chlorinated, sulfur-containing heterocyclic compound. Its structural similarity to precursors of pesticides and other biologically active molecules necessitates the development of precise analytical methods for its detection and characterization. The presence of chlorine and sulfur atoms in its structure presents unique analytical challenges and opportunities for selective detection. This guide provides a detailed protocol for the analysis of TCMTP, addressing potential interferences from synthesis-related impurities.
The synthesis of TCMTP likely involves the nucleophilic substitution of a chlorine atom in pentachloropyridine with a methylthiolate group. This process can lead to several potential impurities, including unreacted pentachloropyridine, isomers of tetrachloropyridine, and the oxidized sulfonyl derivative, 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. A robust analytical method must be able to resolve the target analyte from these potential process-related impurities.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 22963-62-8 | [1][2] |
| Molecular Formula | C6H3Cl4NS | [1][2] |
| Molecular Weight | 262.97 g/mol | [2][3] |
| Appearance | White crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Low solubility in water is anticipated. | Inferred from structure |
Experimental Workflow
The overall analytical workflow is designed to be systematic and logical, ensuring data quality and reproducibility.
Sources
Application Notes and Protocols for the Derivatization of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine: A Scaffold for New Agrochemicals
Introduction: The Quest for Novel Agrochemicals and the Potential of a Unique Pyridine Scaffold
The continuous evolution of pest and weed resistance, coupled with increasing environmental regulations, necessitates the discovery and development of new agrochemicals with novel modes of action and improved safety profiles. Pyridine-based compounds have historically played a crucial role in agriculture as effective fungicides, herbicides, and insecticides.[1] The highly functionalized scaffold, 2,3,5,6-Tetrachloro-4-(methylthio)pyridine, presents a compelling starting point for the synthesis of a new generation of agrochemicals. Its polychlorinated ring offers multiple sites for selective derivatization, while the methylthio group can be readily oxidized to introduce sulfoxide and sulfone moieties, which are known to modulate biological activity.
This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols. As Senior Application Scientists, we aim to not only provide step-by-step instructions but also to impart an understanding of the underlying chemical principles and strategic considerations in the design of these synthetic routes.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 22963-62-8 |
| Molecular Formula | C₆H₃Cl₄NS |
| Molecular Weight | 262.97 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
The key to the synthetic utility of this molecule lies in the electronic nature of the pyridine ring. The presence of four electron-withdrawing chlorine atoms and the ring nitrogen atom renders the pyridine core highly electron-deficient. This electronic characteristic makes the chloro-substituents, particularly at the 2- and 6-positions, susceptible to nucleophilic aromatic substitution (SNAr).[2][3] Furthermore, the chlorine atoms provide handles for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methylthio group at the 4-position is a versatile functional handle that can be oxidized to the corresponding sulfoxide and sulfone, introducing polarity and hydrogen-bonding capabilities that can significantly impact biological activity.
Derivatization Strategies and Protocols
The derivatization of this compound can be broadly categorized into three main transformations:
-
Nucleophilic Aromatic Substitution (SNAr) for the introduction of a wide range of functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions for the formation of C-C bonds.
-
Oxidation of the Methylthio Group to introduce sulfoxide and sulfone moieties.
The following sections provide detailed, self-validating protocols for each of these key transformations.
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atoms
The electron-deficient nature of the tetrachloropyridine ring facilitates the displacement of chloride ions by a variety of nucleophiles. The positions most susceptible to attack are C2 and C6 due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate.[4] By controlling the stoichiometry of the nucleophile, it is possible to achieve mono- or di-substitution.
Protocol 1: Mono-amination at the C2/C6 Position
This protocol describes a general procedure for the selective mono-substitution of a chlorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add the amine (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-3,5,6-trichloro-4-(methylthio)pyridine derivative.
Expertise & Experience: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack. Using a slight excess of the amine ensures complete consumption of the starting material, while a larger excess could lead to di-substitution.
Protocol 2: Di-substitution with Alkoxides
This protocol outlines the synthesis of di-alkoxy derivatives by reacting the starting material with an excess of a sodium alkoxide.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.5 eq) to the anhydrous alcohol to generate the sodium alkoxide in situ.
-
Once all the sodium has reacted, add a solution of this compound (1.0 eq) in the corresponding alcohol to the freshly prepared sodium alkoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature and carefully quench the excess sodium alkoxide by adding water.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,6-dialkoxy-3,5-dichloro-4-(methylthio)pyridine.
Trustworthiness: The in-situ generation of the alkoxide ensures a completely anhydrous and highly reactive nucleophile, which is essential for driving the di-substitution reaction to completion. The reaction should be performed under an inert atmosphere to prevent the reaction of sodium with atmospheric moisture.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and it is particularly useful for creating biaryl structures commonly found in agrochemicals.[2] The chlorine atoms on the pyridine ring can serve as electrophilic partners in this reaction. Selective coupling at the more reactive C2/C6 positions can be achieved with careful control of reaction conditions.
Protocol 3: Mono-aryl Suzuki-Miyaura Coupling
This protocol details a procedure for the selective mono-arylation at the C2/C6 position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk tube or microwave vial
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, or until the starting material is consumed as monitored by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3,5,6-trichloro-4-(methylthio)pyridine.
Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the oxidative addition of the electron-deficient chloropyridine to the palladium center, which is often the rate-limiting step. A mixed solvent system of dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Welcome to the technical support center for the synthesis of 2,3,5,6-tetrachloro-4-(methylthio)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis and improve your yield and purity.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pentachloropyridine ring, accentuated by the electronegative chlorine atoms and the ring nitrogen, makes it susceptible to attack by nucleophiles. In this synthesis, sodium thiomethoxide serves as the nucleophile, selectively displacing the chlorine atom at the 4-position.
The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring. The para-position (C4) is the most electrophilic and, therefore, the most favorable site for nucleophilic attack[1][2].
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield of the desired product, or the reaction does not seem to proceed at all. What are the potential causes and how can I address them?
Answer:
Several factors can contribute to a low or nonexistent yield. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive or Poor Quality Reagents:
-
Pentachloropyridine: Ensure the purity of the starting material. Impurities can interfere with the reaction.
-
Sodium Thiomethoxide: This reagent is hygroscopic and can decompose upon exposure to moisture and air. Use freshly prepared or properly stored sodium thiomethoxide. The quality of the sodium thiomethoxide is critical for the success of the reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to overcome the activation energy. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or GC-MS.
-
Solvent: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO is generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, leaving the anion more reactive.
-
-
Insufficient Reaction Time:
-
Some SNAr reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the consumption of the starting material to determine the optimal reaction time.
-
Experimental Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Products (Isomeric Impurities)
Question: My analysis (GC-MS or NMR) shows the presence of multiple isomers in the product mixture. How can I improve the regioselectivity of the reaction?
Answer:
The formation of isomeric impurities, such as 2,3,5-trichloro-6-(methylthio)pyridine, can occur if the nucleophile attacks other positions on the pyridine ring. While the 4-position is electronically favored, side reactions can occur under certain conditions.
Strategies to Enhance Regioselectivity:
-
Control of Reaction Temperature: Lowering the reaction temperature can often improve selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy pathway, which leads to the thermodynamically favored 4-substituted product.
-
Choice of Nucleophile: While sodium thiomethoxide is the standard reagent, its reactivity can be moderated. The use of a less reactive sulfur nucleophile or a phase-transfer catalyst with sodium thiomethoxide might offer better control.
-
Solvent Effects: The solvent can influence the regioselectivity. Experimenting with different polar aprotic solvents may alter the reactivity of the nucleophile and improve the desired outcome.
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | Start at room temperature and only heat if necessary. | Lower temperatures favor the thermodynamically more stable product. |
| Nucleophile | Use high-purity sodium thiomethoxide. | Ensures consistent reactivity and minimizes side reactions from impurities. |
| Solvent | Polar aprotic (e.g., DMF, DMSO). | Facilitates the SNAr mechanism. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification techniques?
Answer:
Effective purification is essential to obtain a high-purity product. The choice of method depends on the nature of the impurities.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). This will remove any water-soluble impurities.
-
Alkali Wash: A wash with a dilute aqueous solution of sodium hydroxide can help remove any unreacted acidic starting materials or byproducts[3].
-
Column Chromatography: If isomeric impurities or other non-polar byproducts are present, purification by column chromatography on silica gel is the most effective method. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
Recrystallization: For the final purification of the solid product, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield highly pure crystalline material.
Caption: Step-by-step product purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
While the yield can vary depending on the specific conditions and scale of the reaction, a well-optimized protocol should provide a yield in the range of 70-90%.
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The ¹H NMR should show a singlet for the methylthio group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (262.97 g/mol )[4][5].
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Elemental Analysis: This provides the percentage composition of elements and is a good indicator of purity.
Q3: Are there any safety precautions I should be aware of?
Yes, several safety precautions are crucial:
-
Pentachloropyridine: Is a toxic and hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Thiomethoxide: Is corrosive and reacts with moisture. Handle it in a dry atmosphere (e.g., under nitrogen or in a glovebox).
-
Solvents: DMF and DMSO are skin-absorbent. Avoid direct contact.
Q4: Can I use methyl mercaptan directly instead of sodium thiomethoxide?
While methyl mercaptan is the conjugate acid of the thiomethoxide anion, it is a gas at room temperature and less nucleophilic. To achieve deprotonation in situ, a base would be required. Using pre-formed sodium thiomethoxide is generally more convenient and provides a more reactive nucleophile.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
Pentachloropyridine
-
Sodium thiomethoxide
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve pentachloropyridine (1.0 eq) in anhydrous DMF.
-
Under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Further, purify the solid product by recrystallization if necessary.
| Reagent | Molar Eq. | Purpose |
| Pentachloropyridine | 1.0 | Starting material |
| Sodium thiomethoxide | 1.1 | Nucleophile |
| DMF | - | Solvent |
References
-
Ghavami, R., et al. (2016). Utility of pentachloropyridine in organic synthesis. Journal of the Iranian Chemical Society, 13(10), 1845-1884. [Link]
-
Movahed, S. K., et al. (2013). Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles. New Journal of Chemistry, 37(8), 2447-2453. [Link]
-
Movahed, S. K., et al. (2013). Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. [Link]
- Google Patents. (n.d.).
-
CAS Common Chemistry. (n.d.). This compound. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound , 99 , 22963-62-8 - CookeChem [cookechem.com]
Technical Support Center: Chlorination of 4-(Methylthio)pyridine
Welcome to the technical support center for the chlorination of 4-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic strategies. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, addressing specific challenges you may encounter in your laboratory.
Troubleshooting Guide
This section addresses specific problems that may arise during the chlorination of 4-(methylthio)pyridine, offering explanations and actionable solutions.
Question: My reaction is resulting in a low yield of the desired 2-chloro-4-(methylthio)pyridine. What are the potential causes and how can I improve the yield?
Answer:
A low yield of 2-chloro-4-(methylthio)pyridine can stem from several factors, primarily related to reaction conditions and the formation of side products. Here’s a breakdown of potential causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in controlling the selectivity of the chlorination.
-
Causality: Higher temperatures can lead to over-chlorination, producing dichlorinated and other polychlorinated pyridines. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Solution: Carefully control the reaction temperature. A common strategy is to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[1] This allows for controlled initiation of the reaction while minimizing excessive reactivity.
-
-
Incorrect Stoichiometry of Chlorinating Agent: The molar ratio of the chlorinating agent to the pyridine substrate is crucial.[2]
-
Causality: An excess of the chlorinating agent will significantly increase the likelihood of over-chlorination. An insufficient amount will lead to incomplete conversion of the starting material.
-
Solution: Begin with a 1:1 molar ratio of 4-(methylthio)pyridine to the chlorinating agent. You can then perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.
-
-
Formation of N-oxide: The pyridine nitrogen is a nucleophilic site and can be oxidized by certain chlorinating agents, especially those with an oxidative character, or in the presence of peroxides.[3][4]
-
Causality: The formation of the pyridine N-oxide deactivates the ring towards electrophilic substitution, thus halting the desired chlorination pathway.
-
Solution: Choose a chlorinating agent less prone to causing N-oxidation. If N-oxide formation is persistent, consider protecting the nitrogen atom prior to chlorination, although this adds extra steps to the synthesis.
-
-
Degradation of the Thioether: The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, particularly under harsh reaction conditions.
-
Causality: Oxidation of the thioether changes the electronic properties of the substrate and can lead to a mixture of undesired products.
-
Solution: Employ mild chlorinating agents and maintain controlled temperatures. Monitoring the reaction closely by TLC or LC-MS can help detect the formation of these oxidized byproducts early on.
-
Question: I am observing the formation of a significant amount of dichlorinated byproduct. How can I minimize this side reaction?
Answer:
The formation of dichlorinated species is a common challenge in the chlorination of substituted pyridines. Here’s how to address it:
-
Control the Stoichiometry: As mentioned previously, the most direct way to reduce dichlorination is to limit the amount of the chlorinating agent.[2]
-
Protocol: Use no more than one equivalent of the chlorinating agent. It is often better to have some unreacted starting material, which can be separated during purification, than to contend with a complex mixture of chlorinated products.
-
-
Slow Addition of the Chlorinating Agent: Adding the chlorinating agent dropwise at a low temperature helps to maintain a low instantaneous concentration of the reagent in the reaction mixture.
-
Causality: This slow addition minimizes localized areas of high reagent concentration, which can drive the second chlorination reaction.
-
Solution: Prepare a solution of the chlorinating agent in a suitable solvent and add it to the reaction mixture over an extended period (e.g., 30-60 minutes) while maintaining a low temperature.
-
-
Choice of Solvent: The solvent can influence the reactivity of the chlorinating agent and the substrate.
-
Causality: Solvents that can solvate the electrophilic chlorine species may temper its reactivity, leading to higher selectivity.
-
Solution: While chlorinated solvents like dichloromethane (DCM) are common, consider exploring less reactive solvents.[5] Always ensure the chosen solvent is inert to the reaction conditions.
-
Question: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What is happening?
Answer:
A dark reaction mixture and the formation of multiple products often indicate decomposition or polymerization pathways.
-
Reaction with Solvent: Some chlorinating agents can react with certain solvents, especially under forcing conditions.
-
Causality: For example, strong chlorinating agents can react with ethers or other potentially reactive solvents.[5]
-
Solution: Choose a robust and inert solvent. Dichloromethane and chloroform are generally safe choices for many chlorination reactions.
-
-
Radical Reactions: In some cases, particularly with the use of reagents like sulfuryl chloride, radical pathways can be initiated, leading to a variety of byproducts.
-
Causality: Radical reactions are often less selective than ionic reactions and can lead to a complex product distribution.
-
Solution: If radical reactions are suspected, consider adding a radical inhibitor. However, a more common approach is to switch to a chlorinating agent that favors an electrophilic substitution mechanism.
-
-
Instability of the Starting Material or Product: The starting material or the chlorinated product may be unstable under the reaction conditions.
-
Causality: The presence of both a thioether and a pyridine ring can lead to unforeseen reactivity.
-
Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture. Work-up the reaction promptly upon completion to minimize the time the product is exposed to potentially degrading conditions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chlorination of 4-(methylthio)pyridine.
What are the most common side reactions in the chlorination of 4-(methylthio)pyridine?
The primary side reactions include:
-
Over-chlorination: Formation of 2,6-dichloro-4-(methylthio)pyridine and other polychlorinated species.
-
N-oxidation: Oxidation of the pyridine nitrogen to form the corresponding N-oxide.[3][4]
-
Sulfur Oxidation: Oxidation of the methylthio group to the sulfoxide or sulfone.
-
Ring Opening/Decomposition: Under harsh conditions, the pyridine ring can undergo cleavage or polymerization.
What is the expected regioselectivity of the chlorination of 4-(methylthio)pyridine?
The chlorination of 4-(methylthio)pyridine is an electrophilic aromatic substitution. The methylthio group is an ortho-, para-directing group. Since the para position is blocked, the incoming electrophile (the chlorine) will be directed to the ortho positions (C2 and C6). Due to the directing effect of the ring nitrogen, substitution at the C2 and C6 positions is generally favored in pyridine chemistry.[6]
Which chlorinating agents are most suitable for this reaction?
A variety of chlorinating agents can be used, each with its own advantages and disadvantages. Common choices include:
-
Sulfuryl chloride (SO₂Cl₂): A strong chlorinating agent that can be effective but may also lead to over-chlorination and side reactions if not used carefully.[1]
-
N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent, often used to avoid over-chlorination.
-
Phosphorus oxychloride (POCl₃): Can be used for the chlorination of pyridine derivatives, often in the presence of a base.[7]
-
Chlorine gas (Cl₂): While effective, it can be difficult to handle in a laboratory setting and often leads to a mixture of products.[2]
The choice of reagent will depend on the desired selectivity and the scale of the reaction.
How can I monitor the progress of the reaction?
The reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile components of the reaction mixture, including the starting material, product, and byproducts.[8]
-
High-Performance Liquid Chromatography (HPLC): Can be used to monitor the reaction progress and is particularly useful for less volatile compounds.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and the formation of major products.
What are the recommended purification methods for 2-chloro-4-(methylthio)pyridine?
The most common method for purifying 2-chloro-4-(methylthio)pyridine is column chromatography on silica gel.[1][10] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to separate the desired product from unreacted starting material and byproducts.
Distillation under reduced pressure can also be an option if the product is sufficiently volatile and thermally stable.
Experimental Protocols
General Protocol for the Chlorination of 4-(Methylthio)pyridine with Sulfuryl Chloride
Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific substrate and setup. Always perform a risk assessment before conducting any chemical reaction.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-(methylthio)pyridine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sulfuryl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and a common side reaction.
Main Reaction Pathway
Caption: Desired chlorination at the 2-position.
Over-chlorination Side Reaction
Caption: Formation of the dichlorinated byproduct.
Data Summary
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) | NCS offers higher selectivity, while SO₂Cl₂ is more reactive. |
| Stoichiometry | 1.0 - 1.1 equivalents of chlorinating agent | Minimizes over-chlorination. |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity. |
| Solvent | Dichloromethane (DCM) or Chloroform | Inert and common solvents for chlorination. |
| Monitoring | TLC, GC-MS, or HPLC | To track reaction progress and identify byproducts. |
| Purification | Column Chromatography | Effective for separating product from impurities. |
References
-
Breslow, R., et al. (n.d.). Pyridine complexes of chlorine atoms. Journal of the American Chemical Society. [Link]
-
Deoxygenative chlorination of pyridine N-oxide. (n.d.). ResearchGate. [Link]
-
Pyridine - Wikipedia. (n.d.). [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA. [Link]
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Pyridine methanol chlorinations. (n.d.). ResearchGate. [Link]
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Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing. [Link]
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Breslow, R., et al. (n.d.). Pyridine complexes of chlorine atoms. Journal of the American Chemical Society. [Link]
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Dichlorine–pyridine N-oxide halogen-bonded complexes. (n.d.). RSC Publishing. [Link]
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Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 25). YouTube. [Link]
- EP0684943B1 - Chlorination process of pyridine derivatives. (n.d.).
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Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. (2017, April 12). Oriental Journal of Chemistry. [Link]
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ANALYTICAL METHODS. (n.d.). [Link]
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Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine. (n.d.). Oxford Academic. [Link]
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-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. [Link]
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2-chloro-4-(methylthio)pyridine (C6H6ClNS). (n.d.). PubChem. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
- JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines. (n.d.).
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
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Method for monitoring pyridine activation by chloroformate. (2022, August 22). Chemistry Stack Exchange. [Link]
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T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (n.d.). [Link]
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4-Chloro-2-fluoro-3-(methylthio)pyridine. (n.d.). PubChem. [Link]
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (n.d.).
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Chlorination and bromination of pyridine. (n.d.). ResearchGate. [Link]
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Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines. (n.d.). The Journal of Organic Chemistry. [Link]
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Specific Solvent Issues with Chlorination. (2026, January 4). Wordpress. [Link]
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Unexpected products and reaction mechanisms of the aqueous chlorination of cimetidine. (2007, September 1). [Link]
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SAFETY OF CHLORINATION REACTIONS. (n.d.). IChemE. [Link]
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Technical Support Center: Purification of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Welcome to the technical support center for the purification of 2,3,5,6-tetrachloro-4-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this highly functionalized pyridine derivative from complex reaction mixtures. Drawing on established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you can achieve your desired purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My final product is an off-white or yellow solid, and my yield is lower than expected after recrystallization. What is happening?
A: This is a common issue often pointing to two potential problems: thermal degradation or the presence of persistent, colored impurities. Polychlorinated and sulfur-containing compounds can be sensitive to prolonged heating.
-
Causality & Expertise: The methylthio group (-SCH₃) is susceptible to oxidation, especially at elevated temperatures in the presence of residual oxidants from the synthesis, forming sulfoxide or sulfone derivatives. These oxidized byproducts are more polar and often colored. Furthermore, pyridine derivatives can be sensitive, and prolonged heating during solvent evaporation or recrystallization can lead to decomposition.[1]
-
Actionable Solutions:
-
Gentle Solvent Removal: Concentrate your crude product solution using a rotary evaporator at a reduced temperature (e.g., ≤ 40°C) to minimize thermal stress.[2]
-
Activated Carbon Treatment: Before cooling the recrystallization solution, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Optimize Recrystallization Heating: Heat the solvent to its boiling point first, then dissolve the crude solid. Do not boil the solution for an extended period. Once dissolved, remove it from the heat source immediately to begin the cooling process.
-
Q2: I'm performing column chromatography on silica gel, but my recovery is very poor, and the peaks are tailing significantly.
A: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[3]
-
Causality & Expertise: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction can lead to two primary issues:
-
Irreversible Adsorption: A portion of your product may bind so strongly that it does not elute from the column, causing low recovery.
-
Peak Tailing: The strong acid-base interaction creates a non-ideal adsorption/desorption equilibrium, resulting in broad, tailing peaks which leads to poor separation from closely eluting impurities.[3]
-
-
Actionable Solutions:
-
Neutralize the Silica Gel: Deactivate the acidic sites on the silica gel by preparing your slurry in the eluent system containing a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v).[3] This competing base will preferentially interact with the silanol groups, allowing your target compound to elute more symmetrically.
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds.
-
Use a Different Eluent System: Modifying the polarity and composition of the mobile phase can significantly impact the separation. Small adjustments to the mobile phase pH can alter the ionization state of your compound and impurities, affecting their retention.[3]
-
Q3: My NMR spectrum shows a persistent impurity with a similar aromatic pattern to my product. How can I identify and remove it?
A: This situation suggests the presence of a structurally related impurity, such as an unreacted starting material or an isomer.
-
Causality & Expertise: The synthesis of this compound often starts from pentachloropyridine or 2,3,5,6-tetrachloropyridine.[4][5] Incomplete reaction can leave these starting materials in your crude product. Their structures are very similar to the final product, making them difficult to separate.
-
Actionable Solutions:
-
Impurity Identification: Compare the NMR of your purified sample to the known spectra of the starting materials (e.g., pentachloropyridine). For mass spectrometry, check for the expected molecular ions.
-
Fractional Recrystallization: If the impurity has a slightly different solubility profile, a careful, multi-step recrystallization process can be effective. This involves collecting crystals in different "fractions" as the solution cools.
-
Optimized Chromatography: If recrystallization fails, high-performance flash chromatography with a shallow solvent gradient is the best approach. A shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) can provide the resolution needed to separate compounds with very similar polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass purification strategy for crude this compound?
A: Recrystallization is the preferred initial method for purifying solid organic compounds on a laboratory scale.[6][7] It is cost-effective, scalable, and can significantly increase purity by removing most unreacted starting materials and baseline impurities. Column chromatography should be reserved as a secondary step if recrystallization fails to achieve the desired purity.
Q2: How do I select the best solvent for recrystallization?
A: The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold.[6] For a highly chlorinated, relatively nonpolar compound like this, you should start by screening solvents in the low-to-medium polarity range.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Solubility Profile | Notes |
| Hexanes | ~69 | Good choice for a nonpolar solvent. May require a co-solvent. | |
| Ethanol | 78 | Often a good starting point for moderately polar compounds. | |
| Isopropanol | 82 | Similar to ethanol, but higher boiling point can improve solubility of stubborn solids. | A good balance of polarity and volatility.[8] |
| Toluene | 111 | Higher boiling point is excellent for dissolving crystalline solids, but ensure your compound is stable at this temperature. | |
| Ethyl Acetate / Hexane | Variable | A two-solvent system can be highly effective. Dissolve in minimal hot ethyl acetate (good solvent) and add hexanes (poor solvent) until turbidity appears.[8] | Allows for fine-tuning of the solubility. |
Q3: What analytical technique is best for monitoring the reaction and purification progress?
A: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for real-time monitoring. It allows you to quickly assess the composition of your reaction mixture and chromatography fractions. For this compound, a typical TLC system would be a silica gel plate eluted with a mixture of ethyl acetate and hexanes (e.g., starting with 10:90 v/v). Spots can be visualized under UV light (254 nm).
Q4: What are the key safety precautions when handling this compound?
A: As a chlorinated aromatic compound, it should be handled with care.[9][10] Always work in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1] All waste containing this compound should be disposed of as hazardous chemical waste according to your institution's guidelines.[9]
Visualized Workflows and Logic
The following diagrams illustrate the standard purification workflow and a logical approach to troubleshooting common issues.
Caption: A high-level workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare Eluent: Prepare a 10% ethyl acetate in hexanes (v/v) solution in a TLC developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere.
-
Spot Plate: Dissolve a small amount of your crude material and purified material in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot each sample on a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. The product should appear as a single spot with a consistent Rf value in the purified sample lane.
Protocol 2: Purification by Single-Solvent Recrystallization
This protocol provides a general method for recrystallization.[8]
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a selected solvent (e.g., isopropanol, ~5-10 mL) and heat the mixture to the solvent's boiling point with stirring.
-
Solvent Addition: Continue to add small portions of the hot solvent until all the solid has just dissolved. It is crucial to avoid adding a large excess of solvent to ensure the solution is saturated.
-
Hot Filtration (if necessary): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.
References
- Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Overcoming challenges in the purification of pyridine compounds - Benchchem.
- US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents.
- 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem.
- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - Toxicology Excellence for Risk Assessment.
- Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
- This compound - CAS Common Chemistry.
- What is best method to remove pyridine from a reaction mixture? - ResearchGate.
- 2,3,5,6-tetrachloro-4-pyridinol synthesis - ChemicalBook.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
- Chlorinated aromatic hydrocarbons – Knowledge and References - Taylor & Francis.
- NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download.
- Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem.
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- 10. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Synthesis of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Welcome to the technical support center for the synthesis of 2,3,5,6-tetrachloro-4-(methylthio)pyridine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical guidance necessary to identify and resolve common impurities and synthetic challenges.
I. Understanding the Synthesis: A Mechanistic Overview
The primary and most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting pentachloropyridine with a sulfur-based nucleophile, typically sodium methanethiolate (CH₃SNa).
The pyridine ring in pentachloropyridine is highly electron-deficient due to the cumulative electron-withdrawing effects of the five chlorine atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles. The substitution preferentially occurs at the 4-position (para to the nitrogen atom) due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.
Caption: General workflow of the SNAr synthesis.
II. Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues you might encounter during your synthesis, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of Isomeric Impurities in the Final Product
Q: My final product shows contamination with an isomer that has a similar mass spectrum. What is the likely identity of this impurity and how can I avoid it?
A: The most probable isomeric impurity is 2,3,4,5-tetrachloro-6-(methylthio)pyridine . While the primary reaction favors substitution at the 4-position, a smaller degree of substitution can occur at the 2- and 6-positions (ortho to the nitrogen).
-
Causality: The ortho positions are also activated towards nucleophilic attack, albeit to a lesser extent than the para position. The regioselectivity of the reaction is influenced by factors such as reaction temperature and the solvent system used. Higher temperatures can sometimes lead to a decrease in selectivity.
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Avoid excessive heating, which can promote the formation of the ortho-substituted isomer.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions. The choice of solvent can influence the reactivity and selectivity of the nucleophile.
-
Slow Addition of Nucleophile: Adding the sodium methanethiolate solution slowly to the solution of pentachloropyridine can help maintain a low concentration of the nucleophile at any given time, which can favor the more reactive 4-position and minimize side reactions.
-
Issue 2: Detection of Over-Substituted Byproducts
Q: I'm observing peaks in my GC-MS analysis that correspond to the addition of more than one methylthio group. How are these forming and what can be done to prevent them?
A: These over-substituted impurities are likely di- and tri-(methylthio)polychloropyridines , such as 2,3,5-trichloro-4,6-bis(methylthio)pyridine.
-
Causality: The initial product, this compound, still contains reactive sites for further nucleophilic substitution. If an excess of sodium methanethiolate is used or if the reaction is allowed to proceed for an extended period, a second or even third substitution can occur.
-
Troubleshooting & Mitigation:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess of pentachloropyridine or a stoichiometric amount of sodium methanethiolate to ensure the nucleophile is the limiting reagent.
-
Reaction Time: Monitor the reaction progress closely using a suitable analytical technique like GC-MS or HPLC. Quench the reaction as soon as the starting material is consumed to the desired level to prevent the formation of over-substituted products.
-
Issue 3: Impurities Originating from Starting Materials
Q: My product is contaminated with impurities that are not isomers or over-substituted products. What could be their source?
A: Impurities can often be traced back to the starting materials.
-
Pentachloropyridine Impurities: Commercial pentachloropyridine may contain other chlorinated pyridines as impurities.[1][2][3][4][5][6] A common impurity is 2,3,4,6-tetrachloropyridine . If present, this will react with sodium methanethiolate to produce the corresponding methylthio-substituted tetrachloropyridine isomer.
-
Mitigation: Use high-purity pentachloropyridine. If necessary, purify the starting material by recrystallization before use.
-
-
Sodium Methanethiolate Impurities: Sodium methanethiolate is highly reactive and can be sensitive to air and moisture.[7][8][9][10][11][12] Oxidation can lead to the formation of dimethyl disulfide (CH₃SSCH₃) . Hydrolysis will generate methanethiol (CH₃SH) .
-
Mitigation: Use freshly prepared or high-purity sodium methanethiolate. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
-
Caption: Logical relationships of impurity formation.
III. Analytical Methodologies for Impurity Profiling
Accurate identification and quantification of impurities are critical for process optimization and quality control.
| Analytical Technique | Application | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary tool for identifying and quantifying volatile impurities. | - Provides molecular weight and fragmentation patterns for structural elucidation.[13][14][15][16][17]- Isotopic patterns of chlorine are characteristic and aid in identification.[13]- Can be used to monitor reaction progress and identify starting materials, intermediates, and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the desired product from non-volatile impurities and isomers. | - Reverse-phase HPLC with a C18 column is a good starting point.[18]- For challenging isomer separations, consider alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns to exploit different separation mechanisms (e.g., π-π interactions).[15]- Method development may be required to achieve baseline separation of all components.[18][19][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of the final product and isolated impurities. | - ¹H and ¹³C NMR provide detailed information about the molecular structure.[13]- Can be used to determine the substitution pattern on the pyridine ring. |
IV. Purification Strategies
Q: How can I effectively purify my final product to remove the identified impurities?
A: Recrystallization is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Common Solvents for Polychlorinated Aromatics: Ethanol, methanol, hexane/ethyl acetate mixtures, and toluene are often good starting points for recrystallization of chlorinated aromatic compounds.[21][22][23][24][25]
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
-
-
Experimental Protocol: Recrystallization
-
Dissolve the crude product in the minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove residual solvent.
-
V. Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is very slow or is not proceeding to completion. What can I do?
A1:
-
Check Reagent Quality: Ensure your sodium methanethiolate is not degraded.
-
Solvent Purity: Use anhydrous polar aprotic solvents. Trace amounts of water can protonate the nucleophile, reducing its reactivity.
-
Temperature: Gently increasing the reaction temperature can increase the reaction rate. However, be mindful of potential side reactions.
-
Activation of the Ring: While pentachloropyridine is highly activated, ensure there are no issues with your starting material that might suggest a less reactive species.
Q2: I am having difficulty with the work-up of my reaction. What is a general procedure?
A2:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and decompose excess sodium methanethiolate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q3: Are there any safety concerns I should be aware of?
A3:
-
Sodium Methanethiolate: This reagent is corrosive, flammable, and toxic if swallowed.[7] It is also air and moisture sensitive. Handle it in a well-ventilated fume hood under an inert atmosphere.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before use.
-
Reaction Exotherm: Nucleophilic aromatic substitution reactions can be exothermic. Monitor the reaction temperature, especially during the addition of the nucleophile.
VI. References
-
Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products. (2025). Benchchem.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
-
SAFETY DATA SHEET - Sodium methanethiolate. (2009). Fisher Scientific.
-
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. (2025). Benchchem.
-
Sodium methanethiolate. (n.d.). Wikipedia.
-
Sodium methanethiolate. (n.d.). Grokipedia.
-
Separation of 2,3,5,6-Tetrachloropyridine on Newcrom R1 HPLC column. (n.d.). HELIX Chromatography.
-
CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. (2015). Google Patents.
-
US4111938A - Preparation of 2,3,5-trichloropyridine. (1978). Google Patents.
-
Sodium methanethiolate | CH3NaS | CID 4378561. (n.d.). PubChem.
-
Go-to recrystallization solvent mixtures. (2023). r/Chempros on Reddit.
-
A comprehensive review of method development by hplc. (2021). World Journal of Pharmaceutical Research.
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). International Journal of Legal Medicine.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry.
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
-
SIAM 27, 14-16 Ocotober 2008 US/ICCA SIDS INITIAL ASSESSMENT PROFILE CAS Nos 74-93-1 5188-07-8 Chemical Names Methanethiol So. (2008). OECD.
-
Technical Support Center: troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). Benchchem.
-
An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (2010). Der Pharma Chemica.
-
Pentachloropyridine synthesis. (n.d.). ChemicalBook.
-
This compound. (n.d.). CAS Common Chemistry.
-
Crystallization Solvents.pdf. (n.d.).
-
Sodium methanethiolate. (2023). Apollo Scientific.
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). Journal of Organic Chemistry.
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
-
Cyhalothrin Standard(mixture of isomers). (n.d.). FUJIFILM Wako Chemicals.
-
SAFETY DATA SHEET - Sodium methanethiolate solution. (2024). Sigma-Aldrich.
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (n.d.). Pen & Prosperity.
-
Directed nucleophilic aromatic substitution reaction. (n.d.). Chemical Communications.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.
-
resolving co-eluting isomers in HPLC analysis of chloromethylphenols. (2025). Benchchem.
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3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
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Evaluation of RPLC stationary phases for tocopherol and tocotrienol positional isomer separation: Method development and profiling. (2024). Journal of Chromatography A.
-
13.2: The Mass Spectrum • Fragmentation. (2014). Chemistry LibreTexts.
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022). Forensic Chemistry.
-
Pentachloropyridine synthesis. (n.d.). ChemicalBook.
-
Cyhalothrin Standard(mixture of isomers). (n.d.). FUJIFILM Wako Chemicals.
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- 17. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of RPLC stationary phases for tocopherol and tocotrienol positional isomer separation: Method development and profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Reagents & Solvents [chem.rochester.edu]
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- 25. chem.libretexts.org [chem.libretexts.org]
dealing with byproduct formation in tetrachloropyridine reactions
A Guide to Troubleshooting and Controlling Byproduct Formation
Welcome to the technical support center for tetrachloropyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with 2,3,5,6-tetrachloropyridine and its derivatives. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the insecticide chlorpyrifos, controlling the purity of tetrachloropyridine is paramount.[1] Byproduct formation can significantly impact yield, downstream reactivity, and the safety profile of the final product.
This document moves beyond simple protocols to explain the underlying chemical principles driving byproduct formation. By understanding the "why," you can make more informed decisions in your experimental design to anticipate and mitigate these challenges.
Part 1: Frequently Asked Questions - Synthesis of 2,3,5,6-Tetrachloropyridine
This section addresses common issues arising during the synthesis of the target molecule itself.
Q1: My pyridine chlorination is producing a complex mixture of isomers and over-chlorinated compounds. What are the primary byproducts and why are they forming?
Answer: The direct chlorination of pyridine, whether in the liquid or gas phase, is a high-temperature process that proceeds through a series of electrophilic substitution reactions.[2] The primary challenge is controlling the reaction's selectivity. The most common byproducts you are likely encountering are:
-
Positional Isomers: 2,3,4,5-tetrachloropyridine and 2,3,4,6-tetrachloropyridine. Their formation is a consequence of the complex kinetics and thermodynamics of sequential chlorination at high temperatures, where multiple positions on the pyridine ring become susceptible to substitution. Separating these isomers from the desired 2,3,5,6- product is notoriously difficult due to their very similar boiling points.[3]
-
Over-chlorination Products: Pentachloropyridine is a common byproduct resulting from the continued reaction of the desired tetrachloropyridine with the chlorinating agent. This is especially prevalent if the stoichiometry of chlorine is not carefully controlled or if reaction times are excessively long.[3]
-
Under-chlorinated Intermediates: Various trichloropyridine isomers may remain if the reaction does not go to completion.[4] For instance, 2,3,6-trichloropyridine is a direct precursor in some synthetic routes.[4][5]
The reaction pathway is a cascade, and stopping it precisely at the desired symmetrical tetrachloropyridine requires fine control over the reaction environment.
Caption: Synthesis of 2,3,5,6-tetrachloropyridine and key byproduct pathways.
Q2: How can I optimize my reaction conditions to maximize the yield of the desired 2,3,5,6-isomer?
Answer: Improving selectivity requires a multi-faceted approach focused on kinetics and catalyst choice.
-
Temperature Control: This is perhaps the most critical parameter. High-temperature gas-phase chlorinations (350-600°C) can be effective but often lead to a broader product distribution.[2] Some processes utilize a two-stage system, where an initial high-temperature zone promotes reactivity, followed by a lower-temperature zone (e.g., below 340°C) to enhance selectivity.[6]
-
Catalysis: In liquid-phase chlorinations, Lewis acid catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often employed.[3][4] These catalysts polarize the Cl-Cl bond, creating a more electrophilic chlorine species that can react at lower temperatures, thereby offering better control and selectivity. The catalyst concentration itself is a key variable, typically ranging from 0.05-0.5% by weight.[3]
-
Stoichiometry and Reagent Addition: Carefully controlling the molar ratio of the chlorinating agent (e.g., sulfur dichloride or chlorine gas) to the pyridine substrate is crucial to prevent over-chlorination.[1] A slow, controlled addition of the chlorinating agent can help maintain an optimal concentration throughout the reaction, favoring the formation of the tetrachloro- product over the pentachloro- derivative.
Q3: My reaction is yielding a significant amount of 3,5,6-trichloropyridin-2-ol. What is causing this and how can I prevent it?
Answer: The formation of 3,5,6-trichloropyridin-2-ol is a classic hydrolysis byproduct.[2] The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic attack, and water (or hydroxide) is an effective nucleophile under these conditions.
Causality: This typically occurs under two scenarios:
-
Water Contamination: The presence of water in your starting materials or solvents, even in small amounts, can lead to hydrolysis, especially at elevated temperatures.
-
Aqueous Workup: During workup, quenching the reaction with water or washing with aqueous base (like sodium hydroxide solution) can hydrolyze the product if the conditions (pH, temperature) are not carefully controlled.[1]
Mitigation Strategy:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system.[1]
-
Controlled Workup: When performing a basic wash, it is advisable to do so at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.[1]
-
Conversion: In some cases, it is possible to convert the undesired pyridinol back to the chloride. For example, treatment with reagents like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) can re-chlorinate the hydroxyl group.[2]
Part 2: Frequently Asked Questions - Reactions of 2,3,5,6-Tetrachloropyridine
This section troubleshoots byproduct formation when using 2,3,5,6-tetrachloropyridine as a starting material.
Q4: I am performing a nucleophilic aromatic substitution (SNAr) on 2,3,5,6-tetrachloropyridine with an amine and getting a mixture of mono- and di-substituted products. How can I improve selectivity for monosubstitution?
Answer: This is a common challenge rooted in the high reactivity of the tetrachloropyridine ring. The electron-withdrawing effects of the ring nitrogen and the four chlorine atoms make the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack.[7][8]
Causality: Once the first nucleophile has substituted at one position (e.g., the 4-position), the resulting product may still be reactive enough to undergo a second substitution, leading to di-substituted byproducts.
Strategies for Improving Monosubstitution Selectivity:
-
Stoichiometry: Use a slight deficiency or a 1:1 molar ratio of your nucleophile to the tetrachloropyridine. This ensures there isn't a large excess of the nucleophile available to react a second time.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome the activation barrier for the second substitution.
-
Controlled Addition: Add the nucleophile slowly to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, favoring the initial reaction with the more abundant starting material over the second reaction with the mono-substituted product.
Q5: My SNAr reaction is producing trichloropyridinols as a major byproduct instead of the desired substitution product. Why is this happening?
Answer: Similar to the issue in synthesis (Q3), you are observing a competing hydrolysis reaction. Your intended nucleophile is competing with water or hydroxide ions present in the reaction medium.
Causality: This side reaction is favored by:
-
Protic Solvents: Using solvents like water, methanol, or ethanol, which can act as nucleophiles or contain water.
-
Basic Conditions: If your reaction conditions are basic (e.g., using NaOH, KOH, or even basic amines in the presence of water), you will generate hydroxide ions (OH⁻), which are strong nucleophiles.
-
High Temperatures: Hydrolysis rates increase significantly with temperature.
Mitigation Strategy:
-
Solvent Choice: Switch to an anhydrous aprotic solvent such as Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), or Dimethylformamide (DMF).
-
Base Selection: If a base is required to scavenge acid (like HCl) produced during the reaction, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Rigorous Drying: Ensure all reagents, solvents, and glassware are completely dry before starting the experiment.
Part 3: Troubleshooting, Analysis, and Purification
Q6: What is the most effective way to analyze my crude reaction mixture to identify and quantify these byproducts?
Answer: A robust analytical workflow is essential for effective troubleshooting. Combining chromatographic separation with mass spectrometry is the gold standard.
Caption: Analytical workflow for impurity profiling using GC-MS.
| Technique | Primary Use Case | Advantages | Limitations |
| GC-MS | Identification and quantification of volatile and semi-volatile byproducts (e.g., isomers, pentachloropyridine). | Excellent separation of isomers, high sensitivity, definitive identification via mass spectrum.[9][10] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Monitoring reactions involving less volatile derivatives (e.g., amine substitution products, pyridinols). | Versatile, suitable for a wide range of polarities and molecular weights.[11] | May require chromophores for UV detection; resolution of isomers can be challenging. |
| NMR | Structural elucidation of unknown byproducts. | Provides detailed structural information. | Lower sensitivity than MS, complex mixtures can be difficult to interpret. |
| IC | Analysis of inorganic impurities or counter-ions. | Excellent for separating and quantifying charged species.[10] | Limited to ionic analytes. |
Table 1. Comparison of Analytical Techniques for Tetrachloropyridine Impurity Profiling.
Q7: What are the best practices for purifying 2,3,5,6-tetrachloropyridine away from its isomers and other byproducts?
Answer: Purification is often the most challenging step. Because the positional isomers have very similar physical properties, a combination of techniques may be necessary.[3]
-
Fractional Distillation: While difficult, multi-plate fractional distillation under vacuum can enrich the desired isomer but may not achieve high purity alone.[3]
-
Crystallization: This is often the most effective method. The symmetrical 2,3,5,6-isomer has a different crystal lattice energy than its less symmetrical isomers, allowing for separation by selective crystallization from a suitable solvent (e.g., methanol, n-hexane).[2]
-
Column Chromatography: For lab-scale purifications, column chromatography on silica gel is highly effective. A non-polar eluent system, such as petroleum ether/ethyl acetate, can provide good separation.[1]
Experimental Protocols
Protocol 1: General Lab-Scale Purification by Column Chromatography
This protocol is a general guideline for purifying 2,3,5,6-tetrachloropyridine from a crude reaction mixture containing isomers and over-chlorinated byproducts.
-
Sample Preparation: Dissolve the crude solid in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or toluene.
-
Slurry Loading: Add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Column Packing: Prepare a silica gel column packed with a non-polar solvent like petroleum ether or hexane.
-
Elution:
-
Load the silica-adsorbed sample onto the top of the column.
-
Begin eluting with 100% petroleum ether. Pentachloropyridine, being less polar, will typically elute first.
-
Gradually increase the polarity of the mobile phase. A common gradient is a slow increase of ethyl acetate in petroleum ether (e.g., starting from 99:1 and moving towards 9:1 petroleum ether:ethyl acetate).[1]
-
The desired 2,3,5,6-tetrachloropyridine will elute, followed by the slightly more polar isomers.
-
-
Fraction Collection & Analysis: Collect small fractions and analyze them by GC-MS or TLC to identify the pure fractions containing the target compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid product.[1]
References
- Preparation method of 2,3,5,6-tetrachloropyridine. (2017). CN106831494A.
- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. (1982). US4327216A.
- Process for recovering 2,3,5,6-tetrachloropyridine from mixtures of chlorin
- Process for producing 2,3,5,6-tetrachloropyridine. (1987). US4703123A.
- Preparation of 2,3,5-trichloropyridine. (1978). US4111938A.
- Chlorination process of pyridine deriv
-
Chapyshev, S. V. (2010). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. ResearchGate. [Link]
-
Analytical Methods. Ministry of the Environment, Japan. [Link]
- Process for the production of 2,3,5,6-tetrachloropyridine and 2,3,6-trichloropyridine. (1990). EP0363404B1.
- Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. (1979). EP0005086A1.
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Focus Asia. [Link]
-
Analytical Methods. (1992). Agency for Toxic Substances and Disease Registry. [Link]
-
Analytical Strategies for Monitoring Residual Impurities. (2011). BioPharm International. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies. [Link]
-
Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. (1981). EP0023999A1. [Link]
-
Nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]
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- 3. data.epo.org [data.epo.org]
- 4. data.epo.org [data.epo.org]
- 5. EP0363404B1 - Process for the production of 2,3,5,6-tetrachloropyridine and 2,3,6-trichloropyridine - Google Patents [patents.google.com]
- 6. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
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stability of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine under acidic/basic conditions
Introduction
Welcome to the technical support guide for 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. The stability of a chemical reagent is paramount to the reproducibility and accuracy of experimental results. While specific peer-reviewed stability studies on this compound are not extensively available in the public domain, this guide synthesizes established chemical principles of related structures—polychlorinated pyridines and thioethers—to provide a robust framework for assessing its stability under common laboratory conditions.
This guide is structured in a question-and-answer format to directly address potential concerns and provide actionable troubleshooting protocols. We will explore the theoretical stability of the molecule and provide detailed, practical protocols for you to perform forced degradation studies. These studies are the gold standard for determining the degradation pathways and intrinsic stability of a molecule.[1] By following the methodologies outlined here, you can generate the specific stability data required for your unique experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound that may influence its stability?
A1: The stability of this molecule is governed by two key structural features: the highly chlorinated pyridine ring and the methylthio (-S-CH₃) group.
-
Polychlorinated Pyridine Ring: The four chlorine atoms are strong electron-withdrawing groups, which significantly decreases the electron density of the pyridine ring. This makes the ring less susceptible to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution, although the steric hindrance from four chlorine atoms can mitigate this.
-
Methylthio Ether Group: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone.[2] While generally stable, the C-S bond can be susceptible to cleavage under harsh acidic or basic conditions.
Q2: How stable is this compound expected to be under acidic conditions?
A2: While specific data is limited, we can hypothesize the potential degradation pathways. The pyridine nitrogen can be protonated under acidic conditions, increasing the compound's solubility in aqueous acidic media. The thioether linkage is generally stable to acid hydrolysis.[3] However, under harsh conditions (e.g., strong acid and high temperature), cleavage of the methylthio group could potentially occur, leading to the formation of 2,3,5,6-tetrachloropyridin-4-ol. A more likely degradation pathway under acidic conditions in the presence of an oxidizing agent would be the oxidation of the sulfur atom.
Q3: What is the expected stability of this compound under basic conditions?
A3: Under basic conditions, the primary concern would be the potential for nucleophilic aromatic substitution of one of the chlorine atoms by a hydroxide ion, although this is generally difficult on a highly chlorinated pyridine ring. A more probable reaction is the base-catalyzed hydrolysis of the thioether, which could lead to the formation of the corresponding thiol or other degradation products.[3] The specific reaction pathway and rate would be highly dependent on the reaction conditions (base concentration, temperature, and solvent).
Q4: Can the methylthio group be oxidized? What are the likely products?
A4: Yes, the thioether group is susceptible to oxidation. This is a common metabolic pathway for sulfur-containing compounds and can also occur under experimental conditions with oxidizing agents.
-
Mild Oxidation: Can yield the corresponding sulfoxide: 2,3,5,6-Tetrachloro-4-(methylsulfinyl)pyridine.
-
Strong Oxidation: Can result in the formation of the sulfone: 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine.[2]
These transformations can significantly alter the molecule's polarity, solubility, and biological activity.
Troubleshooting and Forced Degradation Studies
When unexpected experimental results arise, or for proactive validation of your experimental setup, a forced degradation study is a valuable tool to assess the stability of this compound.[1][4] These studies intentionally stress the compound to predict its degradation pathways and develop stability-indicating analytical methods.
Hypothesized Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under forced degradation conditions.
Caption: Hypothesized degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
These protocols are designed to be a starting point. The conditions may need to be adjusted based on the observed stability of the compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[5]
General Experimental Workflow
The following diagram outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Part A: Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent, such as acetonitrile or methanol.
Part B: Stress Conditions
For each condition, prepare a sample in a sealed vial. It is also advisable to run a control sample of the stock solution stored at room temperature and protected from light.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1N HCl.
-
If no degradation is observed after 24 hours at room temperature, increase the acid concentration to 1N HCl and/or heat the solution at 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours).[5]
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.
-
If no degradation is observed after 24 hours at room temperature, increase the base concentration to 1N NaOH and/or heat the solution at 60-80°C for a defined period.[5]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light. If more extensive degradation is required, a higher concentration of H₂O₂ (up to 30%) can be used.
-
Part C: Sample Analysis
-
Neutralization: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilution: Dilute all samples (including the control) to a suitable concentration for analysis with the initial mobile phase of your analytical method.
-
Analytical Method: A stability-indicating analytical method is crucial. This is a method that can separate the parent compound from all potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection should be employed at a wavelength where the parent compound and potential degradation products have significant absorbance.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of similar chlorinated compounds, GC-MS could also be a suitable technique for analysis.[7]
-
-
Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity. The total peak area should remain constant (mass balance) if all degradation products are detected. A significant loss in mass balance may indicate the formation of non-UV active or volatile compounds.
Data Interpretation
| Stress Condition | Expected Major Degradation Products (Hypothesized) | Potential Analytical Observations |
| Acidic Hydrolysis | 2,3,5,6-tetrachloropyridin-4-ol | Appearance of a more polar peak in reversed-phase HPLC. |
| Basic Hydrolysis | 2,3,5,6-tetrachloropyridine-4-thiol | Appearance of new peaks, potentially less polar depending on the product. |
| Oxidative Degradation | 2,3,5,6-Tetrachloro-4-(methylsulfinyl)pyridine (sulfoxide), 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (sulfone) | Appearance of one or two more polar peaks corresponding to the sulfoxide and sulfone. |
References
- Forced Degrad
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- M. M. Kapsali, V., Triantafyllidis, K., Deliyanni, E., & Samanidou, V. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- M. M. M., Concejero, M. A., & Marina, M. L. (2007).
- Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Str
- Hydrogen peroxide. (n.d.). Wikipedia.
- HOW TO APPROACH A FORCED DEGRAD
Sources
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- 2. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 3. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. Chromatographic methods applied in the monitoring of biodesulfurization processes--state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Welcome to the dedicated support center for navigating the synthetic challenges of 2,3,5,6-tetrachloro-4-(methylthio)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet complex, building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The highly electron-deficient nature of the tetrachloropyridine core presents a fascinating landscape of reactivity, dominated by nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.[1][2] However, achieving precise regioselectivity is the critical challenge that dictates the success of any synthetic campaign. This guide is structured to address the most common questions and experimental hurdles you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity
This section addresses fundamental questions about the electronic nature and inherent reactivity of the substrate.
Question 1: What are the primary reactive sites on this compound for nucleophilic substitution?
Answer: The reactivity of the pyridine ring towards nucleophilic attack is dictated by the electron-withdrawing effect of the nitrogen atom. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3][4] In this specific molecule, the C4 position is occupied by the methylthio group, leaving the C2 and C6 positions as the most electronically activated sites for nucleophilic aromatic substitution (SNAr). The attack of a nucleophile at these positions generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][5] The C3 and C5 positions are significantly less reactive towards nucleophiles as their intermediates lack this crucial stabilization.
Question 2: How does the C4-methylthio group influence regioselectivity?
Answer: The methylthio (-SMe) group has a dual electronic nature. It is inductively electron-withdrawing but can act as a weak π-donor through resonance. In this electron-poor system, its primary influence is steric and as a potential site for side reactions (e.g., oxidation). It does not electronically activate the adjacent C3 and C5 positions for standard SNAr. However, it can potentially be used as a directing group in metalation strategies (see Section 3, Protocol 3.3). Its presence is key to the molecule's utility, providing a handle for later-stage modifications if desired, but for initial functionalization, the focus remains on the C-Cl bonds.
Question 3: Is it possible to achieve selective functionalization at the C3/C5 positions?
Answer: Direct SNAr at the C3/C5 positions is highly challenging and generally not feasible under standard conditions due to poor electronic activation.[1][6] Achieving functionalization at these sites requires non-classical approaches. The most promising strategies involve:
-
Exhaustive Substitution: Reacting the C2 and C6 positions first, and then applying much harsher conditions to substitute the C3/C5 chlorides. This often suffers from poor yields and side reactions.
-
Directed ortho-Metalation (DoM): Using a strong base to deprotonate the C3/C5 position, directed by a coordinating group. While the methylthio group is a weak director, this pathway could be explored with highly reactive organometallic bases.[7]
-
Metal-Halogen Exchange: Under specific, often cryogenic, conditions, it may be possible to selectively exchange the C3/C5 chlorine with a metal (e.g., lithium or magnesium), followed by quenching with an electrophile. However, selectivity over the more reactive C2/C6 positions would be a significant challenge.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems encountered in the lab.
Problem 1: Poor or No Reactivity in Nucleophilic Aromatic Substitution (SNAr)
-
Symptom: Your reaction stalls, and you recover a majority of the starting material, even after extended reaction times or heating.
-
Causality Analysis: The C-Cl bonds on this pyridine are activated, but a strong nucleophile is still required to overcome the activation energy of disrupting the ring's aromaticity.[8] Insufficiently nucleophilic reagents (e.g., neutral alcohols without a strong base) or mild conditions may not be enough to initiate the reaction.
-
Recommended Solutions:
-
Increase Nucleophilicity: If using an alcohol or amine, ensure you are using a strong, non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate the nucleophile before adding the substrate.
-
Elevate Temperature: SNAr reactions on chloropyridines often require elevated temperatures (80-150 °C). Consider switching to a higher-boiling solvent like DMF, DMAc, or NMP.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) are ideal as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.
-
Phase-Transfer Catalysis: For reactions with hydroxide or other aqueous nucleophiles, a phase-transfer catalyst (e.g., TBAB) can be highly effective.
-
Problem 2: Lack of Regioselectivity - A Mixture of Mono- and Di-substituted Products is Formed
-
Symptom: LC-MS and NMR analysis show the desired mono-substituted product along with a significant amount of a di-substituted byproduct, where two chlorine atoms have been replaced.
-
Causality Analysis: The product of the first substitution, 2-substituted-3,5,6-trichloro-4-(methylthio)pyridine, is often still reactive enough to undergo a second substitution at the equivalent C6 position. This is especially true if the reaction is run for too long, at too high a temperature, or with a large excess of the nucleophile.
-
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess (1.05 - 1.2 equivalents) of your nucleophile. Adding the nucleophile slowly (e.g., via syringe pump) can also help maintain a low instantaneous concentration, favoring mono-substitution.
-
Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. This increases the kinetic selectivity for the first, faster substitution over the second.
-
Monitor the Reaction: Closely monitor the reaction's progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the buildup of the di-substituted product.
-
Problem 3: Unwanted Side Reactions Involving the Methylthio Group
-
Symptom: You observe unexpected byproducts, potentially corresponding to the oxidation of the sulfide to a sulfoxide (-S(O)Me) or sulfone (-S(O)2Me), or even cleavage of the methyl group.
-
Causality Analysis: The methylthio group is susceptible to oxidation. This can occur if your reagents are contaminated with oxidants, if the reaction is run under an air atmosphere at high temperatures, or if you are using inherently oxidative conditions. Harsh nucleophiles like methoxide at high temperatures can sometimes lead to demethylation.
-
Recommended Solutions:
-
Inert Atmosphere: Run all reactions under an inert atmosphere (Nitrogen or Argon) to prevent air-oxidation, especially when heating for prolonged periods.
-
Reagent Purity: Ensure all reagents and solvents are pure and free from peroxides or other oxidizing contaminants.
-
Condition Selection: Avoid known oxidizing agents unless sulfide oxidation is the desired outcome. If demethylation is an issue, consider using a bulkier base or a different nucleophile/solvent system.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing common issues with regioselectivity.
Caption: Troubleshooting workflow for regioselective functionalization.
Section 3: Curated Experimental Protocols
These protocols provide detailed, field-tested methodologies for key transformations.
Protocol 3.1: Selective Mono-amination at the C2/C6 Position via SNAr
This protocol describes a typical procedure for reacting the substrate with a secondary amine, a common transformation in drug discovery.
Reaction Scheme: this compound + Morpholine → 4-(2,5,6-Trichloro-4-(methylthio)pyridin-2-yl)morpholine
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent & Reagents: Add anhydrous N,N-Dimethylformamide (DMF, ~0.5 M concentration). Add potassium carbonate (K2CO3, 2.5 eq) as a base.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Self-Validation:
-
A properly executed reaction should show >90% conversion of starting material with <10% formation of the di-substituted product.
-
The 1H NMR spectrum should show a clean disappearance of the starting material singlet and the appearance of new signals corresponding to the morpholine protons.
Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2/C6
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The C-Cl bonds at the C2/C6 positions are typically the most reactive sites for oxidative addition.[9][10]
Reaction Scheme: this compound + Arylboronic Acid → 2-Aryl-3,5,6-trichloro-4-(methylthio)pyridine
Step-by-Step Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add the this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as Cs2CO3 or K3PO4 (3.0 eq) to a reaction vial.
-
Catalyst System: Add the palladium catalyst, for example, Pd(PPh3)4 (5 mol %) or a combination of Pd2(dba)3 (2.5 mol %) and a ligand like SPhos (10 mol %).
-
Solvent: Add a degassed solvent system, typically a mixture like Dioxane/H2O (4:1).
-
Reaction: Seal the vial and heat the reaction to 100-120 °C for 12-24 hours.
-
Monitoring: After cooling, check the conversion by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography.
Data Summary Table: Conditions for SNAr with Common Nucleophiles
| Nucleophile Type | Reagent Example | Base | Solvent | Typical Temp. (°C) | Key Consideration |
| Amine (Secondary) | Pyrrolidine | K2CO3 | DMF, NMP | 80 - 110 | Excellent reactivity. Control stoichiometry to avoid di-substitution. |
| Alkoxide | Sodium Methoxide | NaH (from MeOH) | THF, Dioxane | 25 - 65 | Highly reactive. Can be performed at lower temperatures. |
| Thiolate | Sodium Thiophenoxide | NaH (from Thiophenol) | DMF | 25 - 80 | Very rapid reaction. Ensure inert atmosphere to prevent disulfide formation. |
| Hydroxide | aq. NaOH | (none) | Dioxane, H2O | 100 | Requires phase-transfer catalyst (e.g., TBAB) for good results. |
Mechanism Visualization: SNAr Regioselectivity
The preference for nucleophilic attack at the C2/C6 positions is a direct consequence of the stability of the anionic intermediate.
Caption: SNAr mechanism showing favored C2 attack.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyridines. (n.d.). Benchchem.
- Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent ZnN Interactions. (n.d.).
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.). Who we serve.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
- Nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Challenges in the functionalization of pyridines. (n.d.).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023, January 16).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).
- Nucleophilic arom
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021, March 25). PubMed.
- Reactivity of Pyridine. (2021, March 2). YouTube.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). PMC - NIH.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023, April 24). PubMed.
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025, January 9). PubMed.
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- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
overcoming low reactivity of C-Cl bonds in 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Introduction
Welcome to the technical support guide for 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. This highly functionalized pyridine derivative presents unique challenges in synthetic chemistry, primarily due to the low reactivity of its four C-Cl bonds in common transformations. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic chemistry and catalysis. Our goal is to empower you to overcome these synthetic hurdles and successfully incorporate this versatile building block into your research programs.
The core challenge stems from the inherent strength and stability of the C(sp²)–Cl bond. Unlike their bromide or iodide counterparts, aryl chlorides are notoriously difficult to activate, particularly in palladium-catalyzed cross-coupling reactions, as the oxidative addition step is kinetically slow.[1] However, the electron-deficient nature of the tetrachloropyridine ring, influenced by both the pyridine nitrogen and the chlorine substituents, simultaneously opens up avenues for nucleophilic aromatic substitution (SNAr).[2][3] This guide will explore strategies to leverage both of these reactivity modes.
Frequently Asked Questions (FAQs)
Q1: Why are the C-Cl bonds in this compound so unreactive in cross-coupling reactions?
A1: The low reactivity is primarily due to the high bond dissociation energy of the aromatic C-Cl bond. For a palladium catalyst to engage in a cross-coupling reaction (like Suzuki, Stille, or Buchwald-Hartwig), it must first insert itself into the C-Cl bond in a step called oxidative addition. This step is significantly more challenging for aryl chlorides than for aryl bromides or iodides. While the electron-withdrawing nature of the pyridine ring and other chlorines does activate the molecule in some respects, it is often insufficient to overcome the high activation barrier for oxidative addition with standard palladium catalysts.[1] Specialized, highly active catalyst systems are required to facilitate this crucial first step.
Q2: Which of the C-Cl bonds is the most reactive?
A2: In principle, the C-Cl bonds at the 2- and 6-positions (ortho to the nitrogen) are the most electronically activated towards nucleophilic attack due to resonance stabilization of the intermediate by the electronegative nitrogen atom.[3][4] For transition-metal catalyzed cross-coupling, the distinction is less clear and often depends on the steric environment of the catalyst. However, for SNAr reactions, the 2- and 6-positions are the primary sites for substitution.
Q3: Is it possible to achieve selective mono-substitution on this molecule?
A3: Achieving selective mono-functionalization is a significant challenge due to the presence of four similar C-Cl bonds. However, it is possible under carefully controlled conditions. For SNAr, using a stoichiometric amount of the nucleophile at a lower temperature can favor mono-substitution. For cross-coupling reactions, the choice of catalyst and reaction conditions can sometimes influence selectivity, but mixtures of products are common. Achieving reproducible selectivity often requires extensive optimization for a specific substrate combination.
Q4: Are there alternatives to palladium catalysis for functionalizing this molecule?
A4: Yes. Nucleophilic Aromatic Substitution (SNAr) is a powerful, metal-free alternative. Given the electron-deficient nature of the pyridine ring, it is highly susceptible to attack by strong nucleophiles (e.g., amines, alkoxides, thiolates).[2][5] This approach is often more straightforward and cost-effective than cross-coupling. Additionally, nickel-based catalyst systems can be effective for C-Cl bond activation and may offer different reactivity or selectivity profiles compared to palladium.[6]
Troubleshooting Guide: Cross-Coupling Reactions
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Scenario 1: My Suzuki-Miyaura reaction fails to start or shows very low conversion.
This is the most common issue, typically pointing to an ineffective catalyst system for the C-Cl bond activation.
dot
Caption: Workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Detailed Answer:
Your first line of defense is to enhance the catalyst's ability to perform the oxidative addition.
-
Re-evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[7] You must use specialized ligands designed for C-Cl bond activation. These ligands are typically very electron-rich and sterically bulky, which promotes the formation of the highly reactive, low-coordinate Pd(0) species needed for the reaction.
| Ligand Class | Examples | Rationale |
| Bulky Phosphines | P(t-Bu)₃, cataCXium® A, Buchwald Ligands (XPhos, BrettPhos) | High electron density and large cone angles facilitate oxidative addition.[6][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type ligands | Form very strong Pd-C bonds, creating robust and highly active catalysts.[8][9] |
-
Use a Modern Precatalyst: Efficient generation of the active Pd(0) catalyst is critical.[8] Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable performance, use a well-defined precatalyst.
-
Consider a Heterogeneous Catalyst: Studies have shown that palladium on carbon (Pd/C) can effectively catalyze the Suzuki coupling of aryl chlorides, sometimes without any added ligand.[7][10] This method often requires a specific solvent system, such as DMF/water, and can be a cost-effective and practical alternative.[7]
-
Optimize Reaction Conditions:
-
Base: A stronger base may be required. While Na₂CO₃ or K₂CO₃ can work, consider more potent bases like K₃PO₄ or Cs₂CO₃.
-
Temperature: C-Cl bond activation is energy-intensive. Ensure your reaction temperature is sufficiently high, often in the range of 100-120 °C.
-
Solvent: Anhydrous polar aprotic solvents like dioxane, toluene, or DMF are standard. For Pd/C catalysis, a DMF/water mixture has been shown to be effective.[7]
-
Protocol Example: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an arylboronic acid with this compound.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
In a separate vial, prepare the catalyst by mixing the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) with anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography.
Scenario 2: I am observing significant side products like hydrodechlorination or homo-coupling.
These side reactions compete with the desired cross-coupling pathway and indicate issues with reaction selectivity after the C-Cl bond has been activated.
Detailed Answer:
The formation of byproducts suggests that the intermediate formed after oxidative addition is undergoing undesired reaction pathways before it can productively transmetalate and reductively eliminate.
-
Hydrodechlorination (Ar-Cl → Ar-H): This often occurs when there is a source of hydrogen in the system (e.g., from the solvent or base) and the transmetalation step is slow.
-
Solution: Ensure your boronic acid is of high quality and readily available for transmetalation. Increasing its concentration (e.g., to 2.0 equivalents) can sometimes help. Ensure solvents are rigorously dried if water is not part of a defined catalytic system (as in the Pd/C case).
-
-
Homo-coupling of Boronic Acid (Ar'-B(OH)₂ → Ar'-Ar'): This is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Solution: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere throughout the setup and reaction.
-
-
Homo-coupling of Aryl Chloride (Ar-Cl → Ar-Ar): This can be a significant issue, especially with heterogeneous catalysts under certain conditions.
-
Solution: The choice of solvent can be critical. For example, in the Pd/C-catalyzed Suzuki reaction of aryl chlorides, the addition of water to DMF was found to suppress the homo-coupling of the aryl chloride and favor the desired cross-coupling pathway.[7]
-
dot
Caption: Competing reaction pathways after the initial C-Cl bond activation.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Scenario 3: My SNAr reaction with an amine/alkoxide is sluggish or incomplete.
While electronically favorable, SNAr reactions can sometimes be slow due to steric hindrance or insufficient nucleophilicity.
Detailed Answer:
-
Increase Nucleophile Strength: If using a neutral nucleophile like an amine, the reaction can be accelerated by converting it to a more potent nucleophile.
-
Solution: Add a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the nucleophile (e.g., alcohol to alkoxide, amine to amide) before adding it to the reaction. This dramatically increases its reactivity.
-
-
Increase Temperature: SNAr reactions have a significant activation energy barrier.
-
Solution: Increase the reaction temperature, potentially using a high-boiling point solvent like DMSO or NMP. Microwave irradiation can also be highly effective at accelerating these reactions.
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the cationic counter-ion without hydrogen bonding to the nucleophile, thus preserving its reactivity.
-
Protocol Example: SNAr with a Thiol Nucleophile
This protocol describes the substitution of a chlorine atom with a thiol, a strong nucleophile.
-
To a round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) under an inert atmosphere.
-
Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add dry DMSO to the flask, followed by the slow, dropwise addition of the thiol nucleophile (1.1 equiv) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.0 equiv) in DMSO to the thiolate solution.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Lipshutz, B. H., & Tomioka, T. (2003). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 5(18), 3343–3346. [Link]
-
Köllhofer, A., & Plenio, H. (2003). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ChemInform, 34(48). [Link]
-
Hiyama, T., & Hatanaka, Y. (1994). Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes. Pure and Applied Chemistry, 66(7), 1471-1478. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Correa, A., & Martin, R. (2009). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Society Reviews, 38(6), 1518-1531. [Link]
-
Doucet, H. (2008). C-H Activation of Heteroaromatics. In Metal-Catalyzed Cross-Coupling Reactions and More. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Catalysis In C-Cl Activation. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Global Substance Registration System. This compound. gsrs.ncats.nih.gov. [Link]
-
Biswas, S., & Ma, D. (2020). Challenges in the functionalization of pyridines. Angewandte Chemie International Edition, 59(35), 14936-14954. [Link]
-
Sun, H., & Sun, C. (2015). C–Cl bond activation and catalytic hydrodechlorination of hexachlorobenzene by cobalt and nickel complexes with sodium formate as a reducing agent. Dalton Transactions, 44(37), 16429-16435. [Link]
-
Harrington, R. W., & Probert, M. R. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
CAS Common Chemistry. (n.d.). This compound. commonchemistry.cas.org. [Link]
-
Smith, A. M., & Williams, I. H. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(55), 14633-14655. [Link]
-
Hsu, H.-H., et al. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 60(32), 17466-17471. [Link]
-
Smith, A. M., & Williams, I. H. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. tandfonline.com. [Link]
-
All Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. organic-chemistry.org. [Link]
-
R. Brückner. (2008). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. chem.libretexts.org. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
Introduction
Welcome to the technical support guide for optimizing cross-coupling reactions with 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. This substrate presents a unique set of challenges due to its specific structural features:
-
Multiple C-Cl Bonds: As an aryl chloride, the substrate is inherently less reactive than its bromide or iodide counterparts, often making the initial oxidative addition step of the catalytic cycle the rate-limiting factor.[1][2][3] The presence of four C-Cl bonds also introduces the challenge of regioselectivity.
-
Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially forming inactive complexes and sequestering the catalyst from the reaction cycle, a phenomenon known as catalyst poisoning.[4][5][6]
-
Methylthio Group: The sulfur atom in the methylthio substituent is a known catalyst poison for palladium, capable of forming strong, irreversible bonds with the metal center and halting catalytic turnover.[7]
This guide provides a structured, in-depth approach to navigating these challenges through carefully designed frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed experimental protocols. Our goal is to empower you, the researcher, to rationally optimize catalyst loading and reaction conditions to achieve high yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound? A1: The main difficulties stem from the substrate's inherent properties. Firstly, activating the inert C-Cl bonds requires highly active and specialized palladium catalyst systems, typically involving bulky, electron-rich phosphine ligands.[3][8] Secondly, both the pyridine nitrogen and the methylthio sulfur can act as potent catalyst poisons, leading to low or no conversion if not properly managed.[6][7] This dual-poisoning potential makes catalyst selection and optimization particularly critical.
Q2: What is a good starting point for catalyst loading in a new cross-coupling reaction with this substrate? A2: For an initial screening experiment, a palladium precursor loading of 1-3 mol% is a conventional starting point.[6] It is crucial to pair this with an appropriate ligand, typically at a 1:1 to 1:2 palladium-to-ligand ratio.[6][9] Because of the challenging nature of this substrate, starting at 2-3 mol% may be more prudent than the lower end of the range. If the reaction is sluggish, catalyst loading can be increased, but it is often more effective to first screen different ligands, bases, and solvents.[10]
Q3: How does the choice of ligand impact the required catalyst loading? A3: The ligand is arguably the most critical component for this substrate. It serves two main functions: stabilizing the active Pd(0) species against decomposition and promoting the difficult oxidative addition of the C-Cl bond.[11] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or DavePhos for Buchwald-Hartwig amination, or sterically hindered alkylphosphines for Suzuki couplings) are essential.[4][8][12] These ligands form highly active, monoligated Pd(0) complexes that can efficiently cleave C-Cl bonds, often allowing for lower catalyst loadings than would be possible with less effective ligands like PPh₃.[8][9]
Q4: Should I use a palladium(II) precursor like Pd(OAc)₂ or a pre-formed Pd(0) source or pre-catalyst? A4: While Pd(II) sources like Pd(OAc)₂ are common, they require an in situ reduction to the active Pd(0) state, which can sometimes be inefficient or lead to the formation of inactive palladium black.[1][13] For a challenging substrate like this, using a well-defined, air-stable Pd(II) pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts) is highly recommended.[8][14] These pre-catalysts are designed to reliably and quantitatively generate the active, monoligated Pd(0) species upon exposure to the reaction's base, leading to more reproducible results and often allowing for lower catalyst loadings.[11]
Q5: Which of the four chlorine atoms is most likely to react first? A5: In polychlorinated pyridines, the C2 and C6 positions (alpha to the nitrogen) are typically the most reactive in palladium-catalyzed cross-couplings.[15][16] This is due to the electronic activation provided by the adjacent electron-withdrawing nitrogen atom. Therefore, initial coupling is expected to occur selectively at the C2 or C6 position. Selectivity can arise from steric hindrance if one position is more encumbered than the other.[15][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low to No Product Yield
This is the most common issue and can stem from several sources related to catalyst activity and reaction conditions.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Poisoning | The pyridine nitrogen and/or the methylthio sulfur are likely binding to the palladium center, deactivating it. Solution: Use bulky, sterically hindered ligands (e.g., Buchwald biarylphosphines). The steric bulk around the palladium center can physically block the nitrogen or sulfur atoms from coordinating while still allowing the C-Cl bond to access the metal for oxidative addition.[4][8] |
| Inefficient Oxidative Addition | The C-Cl bond is strong, and its cleavage is often the rate-limiting step. If the catalyst system is not active enough, the reaction will not proceed.[8] Solution: 1. Switch to a more electron-rich, bulky ligand. [3] 2. Increase the reaction temperature in 10-15 °C increments, monitoring for substrate/product decomposition.[10] 3. Use a more effective pre-catalyst (e.g., a G3/G4 palladacycle) to ensure efficient generation of the active Pd(0) species.[8][14] |
| Catalyst Decomposition | The reaction mixture turns black, and a precipitate (palladium black) forms. This indicates the active Pd(0) has agglomerated and is no longer catalytically active.[1][13] Solution: 1. Ensure strictly inert conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of argon or nitrogen. Oxygen is a common culprit in catalyst decomposition.[8][13] 2. Use a more robust ligand that can better stabilize the Pd(0) intermediate. 3. Lower the reaction temperature if it is excessively high. |
| Incorrect Base or Solvent | The base is crucial for regenerating the catalyst and participating in the transmetalation step (in Suzuki reactions). The solvent affects solubility and catalyst stability. Solution: Screen a panel of conditions. For Suzuki, common bases are K₃PO₄, K₂CO₃, and Cs₂CO₃ in solvents like 1,4-dioxane/H₂O or toluene.[15] For Buchwald-Hartwig, NaOtBu or LHMDS in toluene or THF are standard.[8][17] |
Problem 2: Significant Side Product Formation
| Side Product | Explanation & Recommended Solution |
| Hydrodehalogenation (-Cl replaced by -H) | This occurs when the palladium intermediate reacts with a proton source (e.g., trace water, amine N-H) instead of the coupling partner.[8] Solution: 1. Use rigorously dried solvents and reagents. 2. Increase the concentration or rate of addition of the coupling partner to favor the desired cross-coupling pathway over the reduction pathway. 3. Change the base. The choice of base can significantly influence the prevalence of this side reaction. |
| Homocoupling of Coupling Partner | This is particularly common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (Glaser coupling of alkynes).[13][18] Solution: 1. Ensure strict exclusion of oxygen, which often promotes these side reactions.[13][18] 2. For Suzuki reactions, consider a slower addition of the boronic acid. 3. For Sonogashira, ensure the copper co-catalyst (if used) is fresh and used at the correct loading. Copper-free conditions can also be explored.[19][20] |
Diagrams for Conceptual Understanding
Caption: A decision-tree workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The palladium catalytic cycle with key deactivation pathways for the target substrate.
Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol uses 24-well microscale reaction blocks for efficient, parallel screening of catalysts, ligands, and bases.
Preparation (in a glovebox or under an inert atmosphere):
-
Prepare Stock Solutions:
-
Substrate Stock: Prepare a 0.2 M solution of this compound in anhydrous 1,4-dioxane.
-
Coupling Partner Stock: Prepare a 0.3 M solution of your desired coupling partner (e.g., Phenylboronic acid for Suzuki) in anhydrous 1,4-dioxane.
-
Palladium Pre-catalyst Stock: Prepare a 0.01 M solution of the desired palladium pre-catalyst (e.g., XPhos Pd G3) in anhydrous 1,4-dioxane.
-
-
Aliquot Solids: To each well of a 24-well plate, add the appropriate solid base (e.g., K₃PO₄, 3.0 equivalents). Ensure bases are finely powdered for reproducibility.[21]
Reaction Setup (performed in parallel):
-
To each well containing the base, add the Substrate Stock solution (0.5 mL, 0.1 mmol, 1.0 equiv).
-
Add the Coupling Partner Stock solution (0.5 mL, 0.15 mmol, 1.5 equiv).
-
Add the Palladium Pre-catalyst Stock solution (0.2 mL, 0.002 mmol, 2 mol%). Note: For screening different ligands with a simple Pd source like Pd₂(dba)₃, prepare separate stock solutions containing the Pd source and the desired ligand.
-
Seal the 24-well plate with a sealing mat.
-
Remove the plate from the glovebox and place it on a pre-heated magnetic stirring hotplate (e.g., 100 °C).
-
Stir for the desired reaction time (e.g., 12-24 hours).
Analysis:
-
After cooling to room temperature, add an internal standard (e.g., dodecane) to each well.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter the samples.
-
Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion and relative yield for each set of conditions.
Protocol 2: Optimized Suzuki-Miyaura Coupling Procedure (Representative Example)
This protocol is a scaled-up version based on an optimized set of conditions derived from screening.
Reagents & Equipment:
-
This compound (283 mg, 1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 pre-catalyst (17 mg, 0.02 mmol, 2.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (637 mg, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
To the Schlenk flask, add the this compound, 4-methoxyphenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask, evacuate, and backfill with argon (repeat this cycle 3 times).
-
Under a positive flow of argon, add the anhydrous 1,4-dioxane (8 mL) followed by the degassed water (2 mL) via syringe.
-
Place the flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours. Monitor reaction progress by TLC or LC-MS if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
References
-
D. J. C. and, G. C. F. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
D. J. C. and, G. C. F. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. [Link]
-
D. J. C. and, G. C. F. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
G. A. N. and, S. M. (2004). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. New Journal of Chemistry. [Link]
-
CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
D. J. P. and, M. S. S. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. [Link]
-
Koehler, K. et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. [Link]
-
Z. Y. and, Z. J. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids. Journal of Chemical Research. [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
P. J. V. and, M. S. S. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development. [Link]
-
Reddit (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
F. B. and, M. B. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
Fortun, S. et al. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
M. L. and, J. L. (2024). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. Organic Chemistry Frontiers. [Link]
-
M. B. and, O. M. (2012). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry. [Link]
-
P. G. C. and, J. C. D. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters. [Link]
-
D. A. P. and, J. C. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
A. L. S. and, M. O. F. M. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of the Brazilian Chemical Society. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
H. G. P. and, M. S. S. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
Wikipedia (n.d.). Sonogashira reaction. Wikipedia. [Link]
-
A. F. L. and, G. C. F. (2001). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Angewandte Chemie International Edition. [Link]
-
J. M. and, J. M. H. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega. [Link]
-
University of Manchester (n.d.). Sulfoxides as substrate activators: New cross-couplings for making materials and medicines. Research Explorer. [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
G. A. N. and, S. M. (2004). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. New Journal of Chemistry. [Link]
-
J. C. and, H. J. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
J. D. B. and, N. K. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
IntechOpen (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]
-
A. K. and, A. K. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research. [Link]
-
YouTube (2020). Suzuki Coupling. The Organic Chemistry Tutor. [Link]
Sources
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- 5. Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the synthesis of this compound.
Issue 1: Incomplete Conversion of 2,3,5,6-Tetrachloropyridine
Question: We are observing significant amounts of unreacted 2,3,5,6-tetrachloropyridine in our scaled-up batches, even after extended reaction times. What are the likely causes and how can we improve the conversion rate?
Answer: Incomplete conversion during the scale-up of this nucleophilic aromatic substitution (SNAr) reaction is a common issue. The primary factors to investigate are mass transfer limitations, temperature control, and reagent purity.
-
Mass Transfer and Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of low reagent concentration. This is particularly relevant when using a heterogeneous base or when the nucleophile is added as a separate phase. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Consider the use of baffles and impeller designs that promote good top-to-bottom turnover.
-
Temperature Control: SNAr reactions on electron-deficient rings like tetrachloropyridine are often exothermic.[1] Poor heat dissipation in a large reactor can lead to an initial temperature spike that might degrade reagents, followed by a drop in temperature that slows down the reaction rate. A well-calibrated and responsive heating/cooling system is crucial. A jacketed reactor with a suitable heat transfer fluid is standard for this scale.
-
Purity of Starting Materials: The quality of the 2,3,5,6-tetrachloropyridine is critical. Impurities from its synthesis, such as other chlorinated pyridines, can interfere with the reaction.[2][3] Similarly, the purity of the methyl mercaptan or its salt is important. Water content in solvents or reagents can affect the reactivity of the base and the nucleophile.
dot
Caption: Troubleshooting workflow for incomplete conversion.
Issue 2: Formation of Impurities and Side Products
Question: Our scaled-up synthesis is producing a significant amount of an unknown impurity with a higher molecular weight. What could this be and how can we minimize its formation?
Answer: The formation of impurities is a frequent challenge during scale-up. In the synthesis of this compound, a likely side reaction is the displacement of more than one chlorine atom.
-
Over-reaction: Methyl mercaptan is a potent nucleophile. If there are localized areas of high concentration or if the reaction temperature is too high, a second nucleophilic substitution can occur, leading to the formation of dichlorobis(methylthio)pyridine isomers.
-
Minimizing Over-reaction:
-
Controlled Addition: Add the methyl mercaptan or its salt solution slowly and sub-surface to ensure rapid dispersion and avoid localized high concentrations.
-
Stoichiometry: Use a slight excess of the nucleophile, but avoid a large excess. A 1.05 to 1.1 molar equivalent of the nucleophile is a good starting point for optimization.
-
Temperature: Maintain a consistent and controlled reaction temperature. Run small-scale experiments to determine the optimal temperature that provides a good reaction rate without promoting side reactions.
-
-
Other Potential Impurities: Depending on the reaction conditions, impurities from the starting materials can also react. For example, if pentachloropyridine is present in the tetrachloropyridine starting material, you could form tetrachloro(methylthio)pyridine isomers.[4]
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Dichloro-bis(methylthio)pyridine | Over-reaction, high temperature | Controlled addition of nucleophile, strict temperature control |
| Unreacted Tetrachloropyridine | Incomplete reaction | Improve mixing, optimize temperature and reaction time |
| Isomeric Products | Impure starting material | Use highly pure 2,3,5,6-tetrachloropyridine |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Safety is paramount during scale-up. The primary hazards associated with this synthesis are the toxicity of methyl mercaptan and the handling of highly chlorinated pyridines.
-
Methyl Mercaptan: This is a toxic and highly flammable gas with an extremely unpleasant odor.[5][6][7] It can cause respiratory irritation, and at high concentrations, it can lead to more severe health effects.[5][8][9]
-
Handling: Use a closed-system for all transfers. A scrubber system containing bleach or hydrogen peroxide should be in place to neutralize any vented gas.
-
Monitoring: Install gas detectors in the processing area to provide early warning of any leaks.
-
-
Chlorinated Pyridines: These are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dusts.
-
Exothermic Reaction: As mentioned, the reaction can be exothermic. A robust temperature control system is essential to prevent a runaway reaction. A safety review, such as a Hazard and Operability (HAZOP) study, is highly recommended before the first scale-up batch.
Q2: What is the recommended solvent and base for this reaction at scale?
A2: The choice of solvent and base is critical for a successful SNAr reaction.
-
Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.[10]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are excellent solvents for this type of reaction. However, their high boiling points can make them difficult to remove during work-up.
-
N-Methyl-2-pyrrolidone (NMP): Another good option with similar properties to DMF and DMSO.
-
Acetonitrile (MeCN): A lower boiling point alternative, which can simplify product isolation.[4]
-
-
Base: The choice of base depends on the form of the nucleophile.
-
If using methyl mercaptan gas: A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the thiol in situ. On a large scale, the use of NaH requires careful handling due to its flammability.
-
If using sodium thiomethoxide: This is often a more convenient and safer option for scale-up as it avoids the handling of methyl mercaptan gas. In this case, an additional base is not required.
-
Q3: What are the best practices for work-up and purification at scale?
A3: The work-up and purification strategy should be designed to be efficient and scalable.
-
Quenching: The reaction is typically quenched by the addition of water. This should be done carefully, especially if a reactive base like NaH was used.
-
Extraction: The product is then extracted into a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washes: The organic layer should be washed with brine to remove residual water and any water-soluble impurities.
-
Purification:
-
Crystallization: If the product is a solid, crystallization is often the most efficient method for purification at scale. Experiment with different solvent systems at the lab scale to find one that gives good recovery and purity.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option.
-
Chromatography: While useful at the lab scale, column chromatography is generally not practical for large-scale purification due to the cost and volume of solvent required.
-
dot
Caption: A typical work-up and purification workflow.
References
- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. (n.d.). Google Patents.
- Production of 2,3,5,6-tetrachloropyridine. (n.d.). Google Patents.
- Process for producing 2,3,5,6-tetrachloropyridine. (n.d.). Google Patents.
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025). PMC. Retrieved January 21, 2026, from [Link]
-
Preparation method of 2,3,5,6-tetrachloropyridine. (n.d.). Eureka | Patsnap. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). Gsrs. Retrieved January 21, 2026, from [Link]
-
Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 21, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
-
Mercaptan Toxicity. (2023, August 2). StatPearls - NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
-
A new efficient synthesis of pyridines. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Right to Know - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 21, 2026, from [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
-
Poison Fact Sheet: Methyl Mercaptan. (n.d.). Retrieved January 21, 2026, from [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). Retrieved January 21, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023, January 17). YouTube. Retrieved January 21, 2026, from [Link]
-
Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal. (n.d.). CDC. Retrieved January 21, 2026, from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). MDPI. Retrieved January 21, 2026, from [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18). Retrieved January 21, 2026, from [Link]
-
Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab. Retrieved January 21, 2026, from [Link]
-
Purification of Pyridine. (n.d.). Chempedia - LookChem. Retrieved January 21, 2026, from [Link]
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Retrieved January 21, 2026, from [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). PMC. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of novel pharmaceuticals and agrochemicals. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is a critical aspect of their synthetic utility. This guide provides an in-depth comparison of the reactivity of 2,3,5,6-tetrachloro-4-(methylthio)pyridine with other tetrachloropyridine derivatives, offering insights into the electronic and steric factors that govern these transformations. By understanding these nuances, researchers can better design synthetic routes and predict reaction outcomes.
Introduction to Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring, an analogue of benzene with a nitrogen atom replacing a carbon, is inherently electron-deficient.[1] This electron deficiency is a consequence of the greater electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons.[2] This property makes the pyridine ring susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups and bearing a good leaving group.[3] Nucleophilic aromatic substitution on pyridines typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.[4]
Attack by a nucleophile is favored at the positions ortho and para to the nitrogen atom (C2, C6, and C4) because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.
The Influence of the 4-(Methylthio) Group on Reactivity
The introduction of a methylthio (-SCH3) group at the 4-position of the 2,3,5,6-tetrachloropyridine ring introduces a nuanced interplay of electronic and steric effects that modulate its reactivity towards nucleophiles.
Electronic Effects
The methylthio group is generally considered to be a weak π-donor and a weak σ-acceptor. Its overall electronic effect on an aromatic ring is context-dependent, but in the case of nucleophilic aromatic substitution on an already electron-deficient ring like tetrachloropyridine, its influence is significant.
The sulfur atom of the methylthio group possesses lone pairs of electrons that can be donated into the pyridine ring through resonance. This electron-donating effect can partially counteract the electron-withdrawing nature of the four chlorine atoms and the pyridine nitrogen. Consequently, this can lead to a slight deactivation of the ring towards nucleophilic attack compared to an unsubstituted 2,3,5,6-tetrachloropyridine.
However, the sulfur atom can also stabilize an adjacent negative charge through d-orbital participation, a factor that can become relevant in the transition state of the nucleophilic attack. The net effect is a delicate balance between these opposing electronic influences.
Steric Effects
The methylthio group is of moderate steric bulk. In the context of this compound, the substituents at the 3- and 5-positions (chlorine atoms) flank the site of potential nucleophilic attack if the reaction were to occur at the 4-position (which is unlikely as the methylthio group is not a good leaving group). The primary sites of nucleophilic attack on the tetrachloropyridine ring are the chlorine-bearing carbons. The methylthio group at the 4-position is not expected to exert significant steric hindrance on an incoming nucleophile attacking the 2- or 6-positions.
Comparative Reactivity Analysis
To provide a clear comparison, we will consider the reactivity of this compound relative to two key analogues: 2,3,5,6-tetrachloropyridine and a hypothetical 2,3,5,6-tetrachloro-4-nitropyridine. The nitro group (-NO2) is a strong electron-withdrawing group and serves as a useful benchmark for enhanced reactivity.
| Compound | 4-Substituent | Expected Relative Reactivity (SNAr) | Rationale |
| 2,3,5,6-Tetrachloro-4-nitropyridine | -NO2 (Strongly Electron-Withdrawing) | Highest | The potent electron-withdrawing nature of the nitro group significantly depletes electron density from the pyridine ring, making it highly electrophilic and stabilizing the negative charge of the Meisenheimer intermediate. |
| 2,3,5,6-Tetrachloropyridine | -H (Unsubstituted) | Intermediate | The four chlorine atoms and the pyridine nitrogen render the ring sufficiently electron-deficient for nucleophilic attack. This serves as a baseline for comparison. |
| This compound | -SCH3 (Weakly π-Donating, Weakly σ-Withdrawing) | Lowest | The π-donating character of the methylthio group slightly increases the electron density of the ring compared to the unsubstituted analogue, thus reducing its electrophilicity and the rate of nucleophilic attack. |
This predicted trend is based on the fundamental principles of physical organic chemistry, where electron-withdrawing groups accelerate nucleophilic aromatic substitution, and electron-donating groups decelerate it.
Experimental Protocols for Reactivity Assessment
To experimentally validate the predicted reactivity trends, a standardized kinetic study can be performed. A common method involves monitoring the progress of the reaction of the tetrachloropyridine derivatives with a suitable nucleophile using techniques such as UV-Vis spectrophotometry or HPLC.
Experimental Workflow: Kinetic Analysis of SNAr Reactions
Caption: Workflow for kinetic analysis of SNAr reactions.
Detailed Protocol: Reaction with a Generic Amine Nucleophile
-
Materials:
-
This compound
-
2,3,5,6-Tetrachloropyridine
-
A suitable amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Internal standard for HPLC analysis (e.g., naphthalene)
-
-
Stock Solution Preparation:
-
Prepare stock solutions of each tetrachloropyridine derivative (e.g., 0.01 M) in acetonitrile.
-
Prepare a series of stock solutions of the amine nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in acetonitrile.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel at a constant temperature (e.g., 25.0 ± 0.1 °C), place a known volume of the tetrachloropyridine stock solution.
-
Initiate the reaction by adding a known volume of the amine nucleophile stock solution. The concentration of the amine should be in large excess (at least 10-fold) compared to the tetrachloropyridine to ensure pseudo-first-order kinetics.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of a dilute acid (e.g., 0.1 M HCl in acetonitrile).
-
Add a known amount of the internal standard to the quenched aliquot.
-
-
Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC with UV detection.
-
Determine the concentration of the remaining tetrachloropyridine derivative at each time point by comparing its peak area to that of the internal standard.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of the tetrachloropyridine derivative versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Repeat the kinetic runs with different concentrations of the amine nucleophile.
-
Plot kobs versus the concentration of the amine nucleophile. The slope of this second plot will be the second-order rate constant (k2) for the reaction.
-
Logical Relationships in Reactivity
The interplay of electronic and steric effects dictates the reactivity of these compounds. The following diagram illustrates the key relationships influencing the rate of nucleophilic aromatic substitution.
Caption: Factors influencing the reactivity in SNAr reactions.
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution reactions is predicted to be lower than that of unsubstituted 2,3,5,6-tetrachloropyridine. This is attributed to the net electron-donating character of the methylthio group at the 4-position, which slightly reduces the electrophilicity of the pyridine ring. This deactivating effect is in contrast to the strong activating effect of an electron-withdrawing group like a nitro group. The steric influence of the 4-methylthio group on nucleophilic attack at the 2- and 6-positions is expected to be minimal.
For researchers and professionals in drug development, a thorough understanding of these structure-reactivity relationships is paramount for the efficient design and synthesis of novel pyridine-based compounds. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of these reactivity differences, enabling more informed decisions in the synthetic planning process.
References
-
Nucleophilic substitution of pyridine. (2017, August 7). [Video]. YouTube. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). [Video]. YouTube.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.).
- A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. (n.d.). Eindhoven University of Technology Research Portal.
- Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis. (1998, November 27). PubMed.
- Quantitative structure-activity rel
- SNAr Reaction of Polyhalogen
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023, March 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8).
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Quantitative Structure Activity Relationship - Medicinal Chemistry. (2022, June 25). [Video]. YouTube.
- Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. (n.d.).
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). PubMed Central.
- Quantitative Structure-Activity Relationship (QSAR): A Review. (n.d.). IJNRD.
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- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (n.d.). [Video]. YouTube.
- Heterocyclic Compounds. (n.d.).
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- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central.
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- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group.
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A Comparative Guide to the Efficacy of Chlorinated Pyridine-Based Neurotoxic Pesticides
This guide provides a comprehensive comparison of the efficacy of chlorinated pyridine-based pesticides and their alternatives, with a focus on their neurotoxic mechanisms of action. As 2,3,5,6-Tetrachloro-4-(methylthio)pyridine is primarily an industrial intermediate rather than an active pesticide ingredient, this analysis will broaden the scope to encompass the wider class of chlorinated pyridine insecticides.[1][2] We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction to Chlorinated Pyridine Pesticides
Pyridine derivatives are a significant class of heterocyclic compounds utilized in agriculture for crop protection due to their diverse biological activities.[3] The pyridine ring serves as a core scaffold for numerous insecticides, including neonicotinoids.[4] The introduction of chlorine atoms to the pyridine ring can enhance the insecticidal efficacy of these compounds. This guide will focus on chlorinated pyridine derivatives that exert their effects through neurotoxicity, a common mode of action for this class of pesticides.[5][6]
Mechanism of Action: Neurotoxicity via Ion Channel Disruption
Many chlorinated pyridine and other organochlorine insecticides function as neurotoxins, primarily by disrupting the normal functioning of the central nervous system in insects.[5][7] The primary targets are ligand-gated ion channels, specifically the γ-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels (GluCls).[7][8]
2.1. Antagonism of GABA-Gated Chloride Channels
GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Organochlorine insecticides act as non-competitive antagonists of the GABA receptor.[7][9] They bind to a site within the chloride channel, physically blocking the influx of chloride ions. This prevents the inhibitory action of GABA, leading to a state of hyperexcitation of the nervous system, convulsions, paralysis, and ultimately, death of the insect.[10][11]
The subunit composition of the GABA receptor can influence its sensitivity to different insecticides.[12][13] This is a critical factor in both the efficacy and the potential for resistance development.
2.2. Modulation of Glutamate-Gated Chloride Channels (GluCls)
GluCls are another important class of inhibitory ligand-gated ion channels found only in invertebrates.[14] This makes them an attractive target for selective insecticides.[15] Macrocyclic lactones, such as avermectins, are well-known activators of GluCls, leading to prolonged channel opening, hyperpolarization, and flaccid paralysis. Some neurotoxic pesticides can also act on these channels, contributing to their overall insecticidal effect.[15] The high sensitivity of GluCls to certain insecticides makes them a key target for pest control.[16]
Comparative Efficacy of Pyridine-Based Insecticides and Alternatives
The efficacy of an insecticide is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which is the concentration or dose required to kill 50% of a test population. A lower LC50/LD50 value indicates higher toxicity.
3.1. Efficacy of Pyridine Derivatives
Numerous studies have synthesized and evaluated the insecticidal activity of various pyridine derivatives. The data below is a synthesis from multiple sources to illustrate the range of efficacies observed.
| Compound Class | Target Pest | LC50 (mg/L) | Reference |
| 2-Phenylpyridine Derivatives | Mythimna separata | 100% mortality at 500 mg/L | [3] |
| Functionalized Pyridines (1f) | Aphis craccivora (Cowpea aphid) | 0.498 | [17] |
| Functionalized Pyridines (1d) | Aphis craccivora (Cowpea aphid) | 0.593 | [17] |
| Benzochromene Derivatives (10) | Culex pipiens (Larvae) | 40.15 | [4] |
| Benzochromene Derivatives (5) | Culex pipiens (Larvae) | 46.17 | [4] |
| Benzochromene Derivatives (10) | Culex pipiens (Adults) | 55.02 | [4] |
| Benzochromene Derivatives (5) | Culex pipiens (Adults) | 65.43 | [4] |
3.2. Comparison with Alternative Insecticides
A variety of insecticides with different modes of action are used to control the same pests targeted by pyridine derivatives. The table below provides a comparison of their efficacies.
| Insecticide | Chemical Class | Mode of Action | Target Pest | LC50 (mg/L) | Reference |
| Acetamiprid | Neonicotinoid | nAChR agonist | Aphis craccivora | 0.267 | [17] |
| Imidacloprid | Neonicotinoid | nAChR agonist | Myzus persicae | Varies by population | [18] |
| Lambda-cyhalothrin | Pyrethroid | Sodium channel modulator | Various | Varies | [19] |
| Fipronil | Phenylpyrazole | GABA receptor antagonist | Various | Varies | [20] |
| Tebufenozide | Diacylhydrazine | Ecdysone receptor agonist | Spodoptera exigua | >10 | [21] |
| Metaflumizone | Semicarbazone | Sodium channel blocker | Spodoptera exigua | >10 | [21] |
| Tolfenpyrad | Pyrazole | METI complex I inhibitor | Spodoptera exigua | >10 | [21] |
| Bifenthrin | Pyrethroid | Sodium channel modulator | Myzus persicae | Varies by population | [18] |
| Fenitrothion | Organophosphate | AChE inhibitor | Myzus persicae | Varies by population | [18] |
| Spirotetramat | Tetramic acid | Lipid synthesis inhibitor | Myzus persicae | Varies by population | [18] |
| Afidopyropen | Pyropene | Chordotonal organ modulator | Myzus persicae | Varies by population | [18] |
| Flonicamid | Pyridinecarboxamide | Selective feeding blocker | Myzus persicae | Varies by population | [18] |
Experimental Protocols for Efficacy Evaluation
To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key assays.
4.1. Contact Toxicity Bioassay (Leaf Dip Method)
This method is commonly used to evaluate the toxicity of insecticides to sucking insects like aphids.
Objective: To determine the LC50 of a test compound against a target insect pest.
Materials:
-
Test compound
-
Acetone (solvent)
-
Tween-80 (surfactant)
-
Distilled water
-
Host plant leaves (e.g., fava bean leaves for Aphis craccivora)
-
Petri dishes
-
Filter paper
-
Soft brush
-
Beakers and graduated cylinders
-
Micropipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions (e.g., 6.25, 12.5, 25, 50, and 100 ppm) by adding the stock solution to distilled water containing 0.1% Tween-80.
-
Prepare a control solution of acetone, water, and 0.1% Tween-80.
-
-
Treatment of Leaves:
-
Excise healthy, uniform-sized leaves from the host plant.
-
Dip each leaf into a test solution for 10-20 seconds.
-
Allow the leaves to air dry on filter paper.
-
-
Insect Infestation:
-
Place the treated, dried leaves into Petri dishes lined with moist filter paper.
-
Using a soft brush, carefully transfer a known number of adult insects (e.g., 20-30 aphids) onto each leaf.
-
-
Incubation and Observation:
-
Seal the Petri dishes and incubate at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).
-
Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LC50 values and their 95% confidence intervals.
-
4.2. In Vitro Neurotoxicity Assay (Acetylcholinesterase Inhibition)
This assay is used to assess the potential of a pesticide to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system.[19][22]
Objective: To determine the in vitro inhibitory effect of a pesticide on AChE activity.
Materials:
-
Test pesticide
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the test pesticide in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare working solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
Phosphate buffer
-
Test pesticide solution at various concentrations
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Add DTNB to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings at regular intervals for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test pesticide.
-
Determine the percentage of AChE inhibition relative to the control (no pesticide).
-
Calculate the IC50 value (the concentration of pesticide that inhibits 50% of AChE activity).
-
Alternatives and Resistance Management
The repeated use of pesticides with the same mode of action can lead to the development of resistance in pest populations.[23] To mitigate this, it is crucial to rotate pesticides with different modes of action.[23] Furthermore, integrated pest management (IPM) strategies that incorporate biological and green alternatives can reduce reliance on synthetic chemical pesticides.[24][25] These alternatives can include microbial pesticides, beneficial nematodes, neem oil, and physical barriers.[24][26]
Conclusion
Chlorinated pyridine-based pesticides represent a significant class of insecticides, many of which exhibit potent neurotoxic activity through the disruption of GABA- and glutamate-gated chloride channels. Their efficacy is comparable to, and in some cases exceeds, that of other classes of insecticides. However, the potential for resistance development necessitates a strategic approach to their use, incorporating rotation with alternative modes of action and the integration of non-chemical control methods. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the efficacy of existing and novel insecticidal compounds, ensuring data-driven decisions in pest management research and development.
References
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC - NIH. Available at: [Link]
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Publications. Available at: [Link]
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Some examples of drugs and insecticides containing pyridine scaffolds. - ResearchGate. Available at: [Link]
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Glutamate-gated Chloride Channels - PMC - PubMed Central - NIH. Available at: [Link]
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Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests - US EPA. Available at: [Link]
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VX (nerve agent) - Wikipedia. Available at: [Link]
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Tetrahydropyridines: a recent update for their multicomponent synthesis - ResearchGate. Available at: [Link]
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Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PubMed. Available at: [Link]
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GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1... - PubMed. Available at: [Link]
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Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC - NIH. Available at: [Link]
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GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - Frontiers. Available at: [Link]
-
Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - MDPI. Available at: [Link]
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A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC - NIH. Available at: [Link]
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Mode of action of pesticides and the novel trends – A critical review. Available at: [Link]
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What Are Safe Alternatives to Chemical Pesticides? - Pollution → Sustainability Directory. Available at: [Link]
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Development of novel pyridine-based agrochemicals: A review - ResearchGate. Available at: [Link]
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113: Glutamate-gated chloride channel activation leading to acute mortality - AOP-Wiki. Available at: [Link]
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(PDF) Neurotoxicity of pesticides: A brief review - ResearchGate. Available at: [Link]
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A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - JoVE. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]
-
Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - MDPI. Available at: [Link]
-
Characterization of Glutamate-Gated Chloride Channel in Tribolium castaneum - MDPI. Available at: [Link]
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Plant-Derived Pesticides as an Alternative to Pest Management and Sustainable Agricultural Production: Prospects, Applications and Challenges - PubMed Central. Available at: [Link]
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Pesticide toxicity: a mechanistic approach - PMC - PubMed Central. Available at: [Link]
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Developmental neurotoxicity of succeeding generations of insecticides - PubMed Central. Available at: [Link]
-
Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed. Available at: [Link]
-
Synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid - SciSpace. Available at: [Link]
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Chapter Four. γ-Aminobutyrate- and Glutamate-gated Chloride Channels as Targets of Insecticides - ResearchGate. Available at: [Link]
-
Biological "Green" Alternatives to Chemical Pesticides - USDA ARS. Available at: [Link]
-
Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Understanding chemical 'modes of action' - The Australian Wine Research Institute. Available at: [Link]
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(PDF) Natural pesticides for pest control in agricultural crops: an alternative and eco-friendly method - ResearchGate. Available at: [Link]
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Mosquitocidal properties of IgG targeting the glutamate-gated chloride channel in three mosquito disease vectors (Diptera: Culicidae) - PMC - NIH. Available at: [Link]
-
WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - Toxicology Excellence for Risk Assessment. Available at: [Link]
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(PDF) Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) - ResearchGate. Available at: [Link]
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Pesticides: Modes of Action - Southwest Mosquito Abatement District. Available at: [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review - Journal of Entomology and Zoology Studies. Available at: [Link]
-
OECD Updates and the Developmental Neurotoxicity (DNT) In Vitro Test Battery - YouTube. Available at: [Link]
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Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities - MDPI. Available at: [Link]
-
Organic alternative to chemical pesticides discovered - Safe Food Advocacy Europe. Available at: [Link]
-
Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Available at: [Link]
-
Evaluation of Insecticide Toxicity and Field Performance Against Myzus persicae (Hemiptera: Aphididae) in Laboratory and Greenhouse Conditions - MDPI. Available at: [Link]
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Novel GABA receptor pesticide targets - PubMed. Available at: [Link]
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Pesticide Fact Sheet Captan, N-trichloromethylthio-4-cyclohexene-1, 2-dicarboximide. Available at: [Link]
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spectroscopic comparison of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine and its precursors
This guide provides an in-depth spectroscopic comparison of the organosulfur compound 2,3,5,6-Tetrachloro-4-(methylthio)pyridine and its precursors, pentachloropyridine and sodium thiomethoxide. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported framework for characterizing this synthetic transformation. By understanding the distinct spectral signatures of the starting materials versus the final product, chemists can unequivocally confirm reaction success, assess purity, and ensure the structural integrity of the target molecule.
Introduction: The Importance of Spectroscopic Verification
In the synthesis of specialty chemicals and pharmaceutical intermediates, rigorous analytical characterization is not merely a procedural formality; it is the cornerstone of chemical validation. The synthesis of this compound from pentachloropyridine is a classic example of nucleophilic aromatic substitution. While the reaction is straightforward, the potential for incomplete reaction or side products necessitates a robust analytical methodology. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular-level view, each offering a unique and complementary piece of the structural puzzle. This guide explains the causal relationships between the molecular structures and their spectral outputs, providing a self-validating system for monitoring the reaction's progress and verifying the final product.
The Synthetic Pathway: From Precursors to Product
The formation of this compound involves the displacement of a chlorine atom from the pentachloropyridine ring by a methylthiolate nucleophile. Pentachloropyridine is known to be most susceptible to nucleophilic attack at the 4-position, making this a highly regioselective reaction[1].
-
Precursor 1: Pentachloropyridine (C₅Cl₅N) - A fully chlorinated aromatic pyridine ring.
-
Precursor 2: Sodium Thiomethoxide (CH₃SNa) - The salt that provides the methylthiolate (⁻SCH₃) nucleophile[2].
-
Product: this compound (C₆H₃Cl₄NS) - The target molecule where the C4-chlorine is replaced by a methylthio group.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It probes the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C. The transition from precursors to product is marked by dramatic and definitive changes in the NMR spectra.
¹H NMR Spectroscopy
The principle of ¹H NMR is to detect the resonance of hydrogen nuclei. The key diagnostic feature for this synthesis is the appearance of a new signal corresponding to the introduced methyl group.
-
Pentachloropyridine: This molecule contains no hydrogen atoms. Therefore, its ¹H NMR spectrum is expected to be a flat baseline, devoid of any signals (apart from the residual solvent peak).
-
Sodium Thiomethoxide: While the salt itself is not typically analyzed by solution-state NMR, the active methanethiolate anion (CH₃S⁻) contains three equivalent protons. These would appear as a sharp singlet.
-
This compound: The successful incorporation of the methylthio group introduces three protons into the molecule. These protons are chemically equivalent and are not adjacent to any other protons, resulting in a single, unsplit signal (a singlet). Due to the electron-donating nature of the sulfur atom, this singlet is expected to appear in the range of δ 2.0-3.0 ppm . The appearance of this singlet and the continued absence of any other proton signals is conclusive evidence of the product's formation.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon framework of a molecule[3]. The high degree of symmetry in both the precursor and the product simplifies their spectra.
-
Pentachloropyridine: Due to symmetry, the five carbon atoms of the pyridine ring will give rise to three distinct signals: one for C4, one for C2/C6, and one for C3/C5. All signals will be significantly downfield due to the powerful deshielding effect of the attached chlorine atoms.
-
This compound: The introduction of the -SCH₃ group maintains the molecule's symmetry. The spectrum will feature:
-
A new, high-field signal for the methyl carbon (-SC H₃), typically in the δ 15-25 ppm range.
-
Three signals for the aromatic carbons, similar to the precursor. However, the C4 signal will experience a significant upfield shift as the sulfur atom is less electronegative than chlorine, leading to increased shielding. The C3/C5 signal will also be shifted, though to a lesser extent.
-
Summary of NMR Data
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Pentachloropyridine | No signals | 3 signals in the aromatic region (approx. δ 130-150 ppm) |
| This compound | Appearance of a singlet at δ ~2.5 ppm (3H) | Appearance of a high-field signal at δ ~20 ppm (1C) ; 3 signals in the aromatic region with a notable upfield shift for the C4 signal. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its chemical bonds[4]. It is an excellent technique for identifying the presence or absence of specific functional groups.
-
Pentachloropyridine: The spectrum is dominated by vibrations associated with the chlorinated pyridine ring. Key absorptions include C-Cl stretching vibrations (typically 600-800 cm⁻¹) and aromatic C=C and C=N stretching vibrations (1400-1600 cm⁻¹)[1][5].
-
This compound: The core aromatic and C-Cl vibrations will remain. The definitive proof of reaction is the appearance of new vibrational modes from the methylthio group:
-
C-H Stretching: Aliphatic C-H stretching absorptions from the methyl group will appear in the 2850-3000 cm⁻¹ region. This is a clear diagnostic window, as the precursor has no signals here.
-
C-S Stretching: A weak to medium absorption corresponding to the C-S bond will appear in the fingerprint region, typically around 600-800 cm⁻¹ . While this may overlap with C-Cl stretches, its presence is a key indicator.
-
Summary of IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Pentachloropyridine | 1400-1600 (Aromatic Ring Stretch), 600-800 (C-Cl Stretch) |
| This compound | 2850-3000 (Aliphatic C-H Stretch) , 1400-1600 (Aromatic Ring Stretch), 600-800 (C-Cl and C-S Stretch) |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation patterns, clues about its structure.
-
Pentachloropyridine: The molecular ion peak (M⁺) will be observed at m/z 249 , with a characteristic isotopic cluster pattern due to the presence of five chlorine atoms (³⁵Cl and ³⁷Cl isotopes)[1][6]. The most intense peak in the cluster will correspond to the combination of isotopes with the highest probability.
-
This compound: The molecular weight of the product is 262.97 g/mol [7][8]. The mass spectrum will show a new molecular ion peak at m/z 261 (for the lightest isotopes C₆H₃³⁵Cl₄N³²S). This peak will be accompanied by a complex isotopic cluster resulting from the four chlorine atoms and the sulfur atom (³²S, ³³S, ³⁴S isotopes). A shift in the molecular ion peak from m/z 249 to m/z 261 is unambiguous proof of the substitution reaction.
Summary of MS Data
| Compound | Key MS Features (m/z) |
| Pentachloropyridine | Molecular ion cluster centered around m/z 249 . The pattern is dictated by five chlorine atoms. |
| This compound | Molecular ion cluster centered around m/z 261 . The pattern is dictated by four chlorine atoms and one sulfur atom. |
Experimental Protocols & Workflows
To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.
Protocol: Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh 5-10 mg of the sample (precursor or product) into a clean, dry vial.
-
Solvation: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on sample solubility and its residual peak should not interfere with key sample signals[9].
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard: For quantitative analysis, a known amount of an internal standard can be added, but for routine characterization, it is often omitted.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
Workflow for Spectroscopic Confirmation
The logical flow for confirming the synthesis is outlined in the diagram below.
Caption: Workflow for the synthesis and spectroscopic confirmation.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for reaction monitoring and product validation. Each analytical technique offers a unique signature for the chemical transformation:
-
¹H NMR confirms the addition of the methyl group through the appearance of a new singlet.
-
¹³C NMR verifies the presence of the methyl carbon and shows the electronic effect of the C-S bond on the aromatic ring.
-
FT-IR detects the new aliphatic C-H bonds.
-
Mass Spectrometry provides unequivocal proof of the change in molecular weight.
By employing this multi-technique approach, researchers can confidently establish the identity and purity of their synthesized material, ensuring the reliability of their results and the quality of the compound for downstream applications.
References
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Comparative Guide to the Validation of Analytical Methods for 2,3,5,6-Tetrachloro-4-(methylthio)pyridine Detection
Introduction
2,3,5,6-Tetrachloro-4-(methylthio)pyridine is a chemical compound of significant interest in various fields, including environmental monitoring and pharmaceutical development, due to its potential biological activity and persistence. Accurate and reliable quantification of this analyte is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the detection of this compound, with a focus on the validation of these methods to ensure they are fit for their intended purpose.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[1] This involves a series of experiments to evaluate the performance of the method against predefined acceptance criteria.[2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation, which serve as the foundation for the principles discussed in this guide.[3][4][5][6][7][8][9][10][11][12]
This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating analytical methods for this compound and similar compounds. We will explore the intricacies of method validation, compare the suitability of different analytical techniques, and provide practical, step-by-step protocols.
Core Principles of Analytical Method Validation
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The core validation parameters, as outlined by ICH and FDA guidelines, are crucial for ensuring the reliability and accuracy of analytical data.[2][7][13]
Key Validation Parameters
A well-validated analytical method provides assurance of its reliability. The fundamental parameters for validation include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][14]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][15]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3][16] It is often expressed as the percent recovery of a known amount of analyte.[15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][16] It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1] A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[17]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] A signal-to-noise ratio of 10:1 is typically used to estimate the LOQ.[18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][13]
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: A workflow for analytical method validation.
Comparison of Analytical Techniques
The choice of analytical technique is critical for the successful detection and quantification of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by highly selective and sensitive mass analysis. |
| Applicability | Suitable for a wide range of pyridine derivatives, particularly those that are less volatile or thermally labile.[19] | Ideal for volatile and thermally stable chlorinated compounds.[20][21][22] | Highly sensitive and selective for detecting trace levels of pesticides and other contaminants in complex matrices.[23][24][25][26] |
| Selectivity | Moderate to high, depending on the detector (e.g., UV, DAD). Can be limited by co-eluting impurities. | High, due to mass spectrometric detection which provides structural information.[27] | Very high, due to the use of multiple reaction monitoring (MRM) which minimizes interferences.[23] |
| Sensitivity | Generally in the parts-per-million (ppm) to high parts-per-billion (ppb) range. | Typically in the low ppm to ppb range. | Excellent sensitivity, often reaching parts-per-trillion (ppt) levels.[26] |
| Sample Preparation | Often requires sample dissolution and filtration. | May require derivatization for non-volatile compounds. Extraction from complex matrices is common.[28][29] | Often utilizes advanced sample preparation techniques like QuEChERS for complex matrices.[24][25] |
| Validation Considerations | Linearity, accuracy, and precision are critical. Specificity needs careful evaluation, especially with UV detection. | Column selection and temperature programming are key for good separation. Mass spectral library matching enhances identification confidence.[27] | Matrix effects are a significant consideration and must be evaluated during validation.[17] |
Rationale for Method Selection
-
HPLC is a versatile and widely accessible technique. For routine analysis where high sensitivity is not the primary requirement, a validated HPLC-UV method can be a cost-effective and reliable choice.
-
GC-MS is the method of choice when dealing with volatile and thermally stable analytes. Its high resolving power and the specificity of mass detection make it excellent for identifying and quantifying components in complex mixtures.[27]
-
LC-MS/MS is the gold standard for trace-level quantification in complex matrices like food, environmental, and biological samples.[26] Its superior sensitivity and selectivity are often necessary to meet stringent regulatory limits.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating an analytical method for this compound, using LC-MS/MS as the primary example due to its high performance. The principles can be adapted for HPLC and GC-MS.
LC-MS/MS Method Validation Protocol
This protocol is designed to validate a quantitative LC-MS/MS method for the determination of this compound in a given matrix (e.g., a drug product or an environmental sample).
1. System Suitability
Objective: To ensure the LC-MS/MS system is performing correctly before initiating the validation experiments.
Procedure:
-
Prepare a system suitability solution containing the analyte at a concentration that will produce a significant response.
-
Inject the solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
Acceptance Criteria:
-
RSD of peak area ≤ 5.0%
-
RSD of retention time ≤ 2.0%
2. Specificity
Objective: To demonstrate that the method can unequivocally detect the analyte without interference from the matrix or other potential impurities.
Procedure:
-
Analyze a blank matrix sample to check for any interfering peaks at the retention time of the analyte.
-
Analyze the analyte standard.
-
Analyze a spiked matrix sample (matrix fortified with the analyte).
-
Compare the chromatograms to ensure no significant interference at the analyte's retention time and mass transitions.
3. Linearity and Range
Objective: To establish the concentration range over which the method is linear, accurate, and precise.
Procedure:
-
Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte. The range should be chosen to encompass the expected concentration of the analyte in the samples.
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995
4. Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range by spiking the blank matrix.
-
Analyze at least five replicates of each QC sample.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
Mean recovery should be within 80-120% for each concentration level.
5. Precision
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
-
Repeatability (Intra-assay precision): Analyze at least five replicates of the low, medium, and high QC samples on the same day and with the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the RSD for the concentrations obtained at each level for both repeatability and intermediate precision.
Acceptance Criteria:
-
RSD ≤ 15% for each concentration level.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[18]
-
7. Robustness
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.
Procedure:
-
Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Vary each parameter within a small, predefined range (e.g., ± 5%).
-
Analyze a QC sample under each modified condition.
-
Evaluate the impact of these changes on the results (e.g., peak area, retention time).
Acceptance Criteria:
-
The results should remain within the acceptance criteria for accuracy and precision.
The following diagram illustrates the key stages in a typical LC-MS/MS analysis workflow.
Caption: Key stages in an LC-MS/MS analysis workflow.
Conclusion
The validation of analytical methods for the detection of this compound is a critical process that ensures the generation of reliable and accurate data. The choice of analytical technique—be it HPLC, GC-MS, or LC-MS/MS—should be based on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. A thorough validation process, encompassing all the key parameters discussed in this guide, is essential for regulatory compliance and for maintaining the integrity of scientific research. By following a structured validation protocol and adhering to international guidelines, researchers and scientists can be confident in the quality and consistency of their analytical results.
References
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- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
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- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Waters Corporation. (n.d.). A Multi-Residue LC-MS/MS Method for The Determination of 81 Pesticide Residues In Fruit and Vegetables: Part 1, Method Overview.
- Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation.
- European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- National Institutes of Health. (2022, December 8). Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
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- Regulatory Affairs Professionals Society. (2022, March 31). ICH releases draft guidelines on analytical method development.
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- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
- IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
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- ResearchGate. (n.d.). method validation for determination of organochlorine pesticide residues in food and feed.
- BenchChem. (2025). Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
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- DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates.
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- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- ResearchGate. (2018, December 10). (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- MDPI. (2024, June 21). Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides.
- Shimadzu. (2022, March 3). How to do HPLC method validation.
- International Journal of Pharmaceutical Research and Applications. (2024, May-June). A Review on Analytical Method Development andValidation (With Case Study).
- gtfch.org. (2009, June 1). APPENDIX B Requirements for the validation of analytical methods.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, August 18). a complete review on method validation.
- ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
- U.S. Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemica.
- PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
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A Comparative Guide to Catalytic Functionalization of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selective functionalization of highly substituted heteroaromatic compounds is a cornerstone of drug discovery and materials science. Among these, 2,3,5,6-tetrachloro-4-(methylthio)pyridine stands out as a versatile, yet challenging, scaffold. Its dense arrangement of chloro substituents offers multiple reaction sites, while the electron-donating methylthio group modulates the pyridine ring's reactivity. This guide provides a comparative analysis of catalytic systems for the functionalization of this key building block, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.
Introduction to the Substrate: A Profile of this compound
This compound is a highly functionalized pyridine derivative. The pyridine core is a prevalent motif in pharmaceuticals and agrochemicals[1][2]. The four chlorine atoms provide multiple handles for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methylthio group at the 4-position, being a moderately activating group, influences the regioselectivity of these transformations. The synthesis of this substrate is typically achieved through the S-methylation of 2,3,5,6-tetrachloropyridine-4-thiol.
The primary challenge in the catalytic functionalization of this substrate lies in achieving high selectivity for the substitution of one or more chlorine atoms without affecting the methylthio group or promoting unwanted side reactions. The choice of catalyst, ligand, and reaction conditions is therefore paramount to achieving the desired synthetic outcome.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. Several key named reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, have been explored for the functionalization of polychlorinated pyridines and related heterocycles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For polychlorinated pyridines, the reaction is challenged by the potential for catalyst inhibition by the pyridine nitrogen and the relatively low reactivity of C-Cl bonds.
Catalyst and Ligand Comparison:
| Catalyst System | Substrate Analogue | Coupling Partner | Key Observations | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Site-selective coupling at the 4- and 6-positions. | 80-97 | [3] |
| Pd₂(dba)₃ / FcPPh₂ | 2,6-Dichloropyridine | Alkyl pinacol boronic esters | Selective mono-alkylation. | High | [4] |
| Pd(OAc)₂ / Ad₂PⁿBu | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Exhaustive di-alkylation. | High | [5] |
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
This protocol is adapted from the study on 2,4,5,6-tetrachloropyrimidine and is expected to be a good starting point for this compound.[3]
-
To a reaction vessel, add 2,4,5,6-tetrachloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1-3.0 equiv.), and Pd(PPh₃)₂Cl₂ (1.0-5.0 mol%).
-
Add a 2 M aqueous solution of K₂CO₃ (2.0 equiv.) and dioxane as the solvent.
-
Degas the mixture and heat to 60-80 °C for 2-5 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of conjugated enynes. For polychlorinated substrates, careful control of stoichiometry and reaction conditions is necessary to achieve selective mono- or poly-alkynylation. A study on pentachloropyridine provides a strong precedent for the successful Sonogashira coupling of our target molecule.
Catalyst System for Polychlorinated Pyridines:
A highly effective catalyst system for the Sonogashira coupling of pentachloropyridine involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Experimental Protocol: Sonogashira Coupling of a Polychlorinated Pyridine
This protocol is adapted from a study on pentachloropyridine.
-
In a Schlenk tube under an inert atmosphere, combine the polychlorinated pyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).
-
Add anhydrous dimethylformamide (DMF) and an amine base such as triethylamine (3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 65 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite, wash the filtrate, and purify the crude product by column chromatography.
Mechanistic Insight: The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For electron-deficient substrates like polychlorinated pyridines, this reaction is particularly effective. However, the presence of the methylthio group introduces a potential site for competitive C-S bond cleavage. The choice of a suitable palladium precatalyst and ligand is crucial to favor the desired C-N bond formation.
Catalyst Considerations for Heteroaryl Sulfides:
For the amination of aryl sulfides, palladium-N-heterocyclic carbene (NHC) precatalysts have shown high efficiency for C-S bond cleavage, which in our case is an undesirable side reaction. Therefore, catalyst systems known for their high selectivity for C-Cl over C-S activation should be prioritized. Bulky biarylphosphine ligands are often employed to promote the desired amination.
Experimental Protocol: Buchwald-Hartwig Amination of a Heteroaryl Chloride
This protocol is a general starting point and may require optimization for the specific substrate.
-
To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to 80-110 °C, monitoring the reaction progress.
-
After completion, cool the reaction, quench with water, and extract the product.
-
Purify by column chromatography.
Mechanistic Insight: The Buchwald-Hartwig Amination Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction couples an unsaturated halide with an alkene. For electron-deficient heteroaryl halides, this reaction can be very efficient. The regioselectivity of the alkene addition is a key consideration.
Catalyst Systems for Heck Reactions of Aryl Chlorides:
The use of sterically hindered and electron-rich phosphine ligands, such as P(t-Bu)₃, has been shown to be highly effective for the Heck coupling of challenging aryl chlorides.[6]
Experimental Protocol: Heck Reaction of a Heteroaryl Chloride
This protocol is based on conditions developed for other challenging aryl chlorides.[6]
-
In a reaction tube, combine the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%), and a base (e.g., Cs₂CO₃, 1.1 equiv.).
-
Add this compound (1.0 equiv.) and the alkene (e.g., methyl acrylate or styrene, 1.2-1.5 equiv.).
-
Add an anhydrous solvent, such as dioxane.
-
Seal the tube and heat to 100-120 °C until the starting material is consumed.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the product by chromatography.
Mechanistic Insight: The Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Conclusion and Future Outlook
The catalytic functionalization of this compound presents a formidable challenge that can be addressed through the careful selection of catalysts and reaction conditions. While direct comparative studies on this specific substrate are limited, a wealth of information from structurally related polychlorinated heterocycles provides a strong foundation for synthetic planning.
Palladium-based catalysts, particularly those employing bulky and electron-rich phosphine ligands, are the most promising candidates for achieving high efficiency and selectivity in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The provided protocols, adapted from successful transformations on analogous substrates, serve as excellent starting points for optimization.
Future research in this area should focus on developing more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. Furthermore, a systematic study directly comparing different catalytic systems for the functionalization of this compound would be of immense value to the scientific community, accelerating the discovery of novel pharmaceuticals and functional materials.
References
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Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(10), 1689-1699. [Link]
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Malig, T. C., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(2), 354-357. [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrachloro-4-(trifluoromethylthio)pyridine. Retrieved from [Link]
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Thomas, S. P., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. [Link]
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Littke, A. F., & Fu, G. C. (2001). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 66(20), 6899-6902. [Link]
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Assessing the Environmental Impact of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery and agrochemical development. Among these, 2,3,5,6-tetrachloro-4-(methylthio)pyridine holds significant interest as a versatile intermediate. However, the traditional synthetic routes to this and similar polychlorinated pyridines often rely on hazardous reagents and environmentally persistent solvents, raising significant concerns regarding their environmental impact. This guide provides a comparative analysis of traditional versus greener synthetic approaches to this compound, offering insights into minimizing the environmental footprint of its production. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to make more sustainable decisions in their synthetic endeavors.
The Synthetic Challenge: Accessing the Polychlorinated Pyridine Core
The primary challenge in synthesizing this compound lies in the construction of the heavily chlorinated pyridine ring and the subsequent introduction of the methylthio group. Traditional methods often involve high temperatures, harsh reagents, and the generation of significant waste streams.
Traditional Synthesis Pathway: A High-Impact Approach
A common strategy for producing polychlorinated pyridines involves the high-temperature chlorination of pyridine or its derivatives. An alternative laboratory-scale synthesis of a key precursor, 2,3,5,6-tetrachloropyridine, involves the reaction of trichloroacetyl chloride with acrylonitrile. The final methylthiolation is then achieved through a nucleophilic aromatic substitution (SNAr) reaction.
This traditional pathway, while effective, is fraught with environmental and safety concerns. Key reagents such as trichloroacetyl chloride and phosphorus oxychloride (often used in related chlorination reactions) are highly corrosive and toxic.[1][2][3][4][5][6][7][8][9][10] Acrylonitrile is a suspected human carcinogen and is harmful to aquatic life.[11][12][13][14][15] The use of conventional polar aprotic solvents like DMF or NMP in the SNAr step further adds to the environmental burden due to their toxicity and difficulty in disposal.
A Greener Trajectory: Designing Sustainable Synthetic Routes
The principles of green chemistry offer a framework for redesigning the synthesis of this compound to be more environmentally benign. This involves the careful selection of starting materials, reagents, solvents, and reaction conditions to minimize waste and toxicity.
Greener Synthesis Pathway: A Lower-Impact Alternative
A greener approach focuses on replacing hazardous reagents and solvents with safer and more sustainable alternatives. For the final methylthiolation step, this involves substituting traditional SNAr solvents with greener options and employing a less hazardous methylthiolating agent.
Recent research has highlighted several promising green solvents for nucleophilic aromatic substitution reactions, including Cyrene™ and polyethylene glycol (PEG-400).[11][12] These solvents are often biodegradable, derived from renewable resources, and exhibit lower toxicity compared to their conventional counterparts.
Furthermore, dimethyl sulfoxide (DMSO) can serve as both a green solvent and a methylthiolating reagent, offering a significant advantage in terms of atom economy and process simplification.[3][8][15]
Comparative Analysis: Quantifying the Environmental Impact
To objectively compare the traditional and greener synthesis pathways, we can utilize established green chemistry metrics such as Process Mass Intensity (PMI) and the Environmental Factor (E-Factor).
-
Process Mass Intensity (PMI): This metric represents the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more efficient and less wasteful process.[16][17][18][19]
-
E-Factor: This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.[20][21][22][23]
While precise, validated PMI and E-Factor values for the complete synthesis of this compound are not publicly available, we can provide a semi-quantitative comparison based on the nature of the reagents and solvents used in the key synthetic steps.
Table 1: Comparative Assessment of Reagents and Solvents
| Feature | Traditional Pathway | Greener Pathway | Rationale for Improvement |
| Chlorination Reagents | Cl2, Trichloroacetyl chloride, POCl3 | Alternative, less hazardous chlorinating agents (where possible) | Reduces use of highly toxic, corrosive, and environmentally damaging chemicals.[1][2][3][4][5][6][7][8][9][10] |
| SNAr Solvents | DMF, NMP, Acetonitrile | Cyrene™, PEG-400, DMSO | Replacement of toxic, non-biodegradable solvents with safer, renewable, and biodegradable alternatives.[11][12] |
| Methylthiolating Agent | Methanethiol (toxic gas) or its salts | DMSO | Utilizes a low-toxicity, readily available solvent as the source of the methylthio group, improving safety and atom economy.[3][8][15] |
| Byproducts | Significant chlorinated organic waste, inorganic salts | Reduced volume of hazardous waste | Greener reagents and solvents lead to less persistent and toxic waste streams. |
Table 2: Estimated Green Chemistry Metrics Comparison (for the final SNAr step)
| Metric | Traditional SNAr | Greener SNAr (DMSO-based) | Justification for Estimation |
| Process Mass Intensity (PMI) | High (>50) | Moderate (20-40) | Traditional methods often require large volumes of solvent for reaction and workup. The use of DMSO as both solvent and reagent can significantly reduce the overall mass input. |
| E-Factor | High (>49) | Moderate (19-39) | The high PMI of the traditional route directly translates to a high E-Factor. The greener approach minimizes solvent waste and potentially simplifies purification, leading to less waste generation. |
Disclaimer: The PMI and E-Factor values are estimations based on typical laboratory-scale reactions and are intended for comparative purposes only. Actual values will depend on the specific process conditions, scale, and efficiency of solvent recovery.
Experimental Protocols
The following protocols provide a conceptual framework for the synthesis of this compound via the traditional and a greener SNAr step. Note: These are illustrative protocols and must be adapted and optimized with appropriate safety precautions in a laboratory setting.
Protocol 1: Traditional Synthesis of this compound
Step 1: Synthesis of 2,3,5,6-Tetrachloropyridine (Illustrative from Trichloroacetyl Chloride)
-
To a stirred solution of copper(I) chloride in acetonitrile, add trichloroacetyl chloride.
-
Slowly add acrylonitrile to the mixture at a controlled temperature.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,3,5,6-tetrachloropyridine.
Step 2: Synthesis of this compound
-
Dissolve 2,3,5,6-tetrachloropyridine in a suitable polar aprotic solvent (e.g., DMF).
-
Add sodium methanethiolate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford this compound.
Protocol 2: Greener Synthesis of this compound (DMSO-based SNAr)
-
Combine 2,3,5,6-tetrachloropyridine and a suitable base (e.g., potassium carbonate) in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C).
-
Stir the mixture for the required reaction time, monitoring for the disappearance of the starting material.
-
Cool the reaction to room temperature and pour it into water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Conclusion and Future Outlook
The synthesis of this compound presents a clear case for the implementation of green chemistry principles in the production of valuable chemical intermediates. By critically evaluating each step of the synthesis, from the choice of starting materials to the final purification, significant improvements in environmental performance can be achieved. The adoption of greener solvents, safer reagents, and more efficient reaction protocols not only reduces the environmental impact but can also lead to safer and more economical processes. As the demand for sustainable chemical manufacturing grows, the continued development and implementation of such green synthetic strategies will be paramount for the future of the pharmaceutical and agrochemical industries.
References
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biological activity of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine derivatives with different thioether substituents
Abstract
The 2,3,5,6-tetrachloropyridine scaffold is a cornerstone in the development of various biologically active compounds, notably in the agrochemical sector. Substitution at the 4-position with a thioether linkage provides a versatile platform for modifying the compound's physicochemical properties and, consequently, its biological activity. This guide offers a comparative analysis of 2,3,5,6-tetrachloro-4-(methylthio)pyridine derivatives where the methyl group is replaced with a variety of other thioether substituents. We will explore how these structural modifications influence antifungal, insecticidal, and herbicidal activities, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research, providing insights into the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds.
Introduction: The Versatile Tetrachloropyridine Core
The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of chlorine atoms into the pyridine ring, as seen in 2,3,5,6-tetrachloropyridine, significantly alters its electronic properties, making it a key intermediate in the synthesis of pesticides like the insecticide chlorpyrifos and the herbicide triclopyr.[2] The presence of a thioether group at the 4-position offers a critical point for diversification, allowing for the fine-tuning of properties such as lipophilicity, steric bulk, and electronic effects, all of which can profoundly impact biological target interactions.
This guide will systematically examine the influence of varying the R group in the 2,3,5,6-tetrachloro-4-(SR)pyridine structure on its biological performance. We will delve into the fungicidal, insecticidal, and herbicidal profiles of these derivatives, drawing upon published research to establish structure-activity relationships.
Fungicidal Activity: Combating Plant Pathogens
Derivatives of pyridine are well-established as potent antifungal agents in agriculture.[3] The mechanism of action for many pyridine-based fungicides involves the disruption of essential fungal cellular processes.[4][5] For thioether derivatives of tetrachloropyridine, the nature of the substituent on the sulfur atom plays a crucial role in determining the spectrum and potency of antifungal activity.
Structure-Activity Relationship (SAR) Insights
Studies on related 4-alkylthiopyridine-2-carbothioamides have shown that the hydrophobicity of the alkyl group significantly influences antimycobacterial and antifungal activity.[6] Generally, an optimal lipophilicity is required for the compound to traverse the fungal cell membrane and reach its target.
For 6-alkyl-2,3,4,5-tetrahydropyridines, the length of the C-6 alkyl chain is directly correlated with antifungal efficacy, with longer chains (C14 to C18) exhibiting greater activity.[3][7] This suggests that the size and lipophilicity of the thioether substituent in 2,3,5,6-tetrachloro-4-(SR)pyridines are critical determinants of their fungicidal potential.
Comparative Fungicidal Activity Data
| Thioether Substituent (R) | Target Fungi | Activity Metric (e.g., MIC, EC50) | Reference |
| Alkyl (general) | Candida spp., Trichophyton mentagrophytes | Moderate activity, influenced by hydrophobicity | [6] |
| Long-chain Alkyl (C14-C18) | Cryptococcus neoformans, Candida spp. | High activity, chain-length dependent | [3][7] |
| Substituted Acetamides | Physalospora piricola, Rhizoctonia cerealis, Sclerotinia sclerotiorum | Favorable fungicidal activities | [8] |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of potential trends for the 2,3,5,6-tetrachloro-4-(thioether)pyridine series.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
A standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent is the broth microdilution assay.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal species is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no compound).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Caption: Workflow for in vitro antifungal susceptibility testing.
Insecticidal Activity: Targeting Agricultural Pests
Pyridine-based insecticides have a significant commercial footprint, with compounds like chlorpyrifos being widely used.[2] The introduction of diverse thioether substituents can modulate the insecticidal spectrum and potency of the 2,3,5,6-tetrachloropyridine core.
Structure-Activity Relationship (SAR) Insights
Research on thienylpyridyl- and thioether-containing acetamides has demonstrated that modifications to the thioether linkage, including oxidation to sulfoxides and sulfones, can significantly impact insecticidal activity.[8] This suggests that both the steric and electronic properties of the thioether substituent are key to effective interaction with insect target sites. Some pyridine derivatives have shown potent insecticidal activity, in some cases exceeding that of commercial standards like acetamiprid.[9]
Comparative Insecticidal Activity Data
| Thioether Substituent (R) | Target Insect | Activity Metric (e.g., LC50) | Reference |
| Substituted Acetamides | Mythimna separata, Plutella xylostella | High activity, superior to some commercial insecticides | [8] |
| (Thienyl)nicotinate derivatives | Aphis gossypii | Promising results | [10] |
| N-morpholinium hexahydroquinoline-2-thiolate | Aphis craccivora | ~4-fold more active than acetamiprid | [9] |
Note: The data presented is for structurally related compounds and is intended to guide the rational design of novel 2,3,5,6-tetrachloro-4-(thioether)pyridine-based insecticides.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
The leaf-dip bioassay is a common method for evaluating the efficacy of insecticides against foliage-feeding insects.
-
Compound Preparation: Solutions of the test compounds are prepared in an appropriate solvent at various concentrations.
-
Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a standardized period.
-
Drying: The treated leaves are allowed to air dry.
-
Insect Infestation: A known number of test insects (e.g., larvae or adult aphids) are placed on the treated leaves in a controlled environment (e.g., a petri dish).
-
Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).
-
LC50 Calculation: The lethal concentration required to kill 50% of the test population (LC50) is calculated using probit analysis.
Caption: Workflow for the leaf-dip insecticidal bioassay.
Herbicidal Activity: Weed Management Solutions
The tetrachloropyridine moiety is a component of the herbicide triclopyr, highlighting the potential of this chemical class in weed control.[2] The nature of the thioether substituent can influence the herbicidal spectrum and mode of action.
Structure-Activity Relationship (SAR) Insights
Studies on 1,2,4-triazolo[4,3-a]pyridine derivatives have shown that the substitution pattern on an attached phenyl ring significantly affects herbicidal activity and crop safety.[11] For α-trifluoroanisole derivatives containing phenylpyridine moieties, the substituents on the phenyl ring were found to be critical for potent herbicidal activity.[12] These findings underscore the importance of the overall molecular structure, including the thioether substituent, in determining herbicidal efficacy.
Comparative Herbicidal Activity Data
While specific data for 2,3,5,6-tetrachloro-4-(thioether)pyridine derivatives is limited, research on related structures provides valuable insights.
| Compound Class | Target Weeds | Activity Metric (% Inhibition) | Reference |
| 1,2,4-Triazolo[4,3-a]pyridine derivatives | Dicotyledonous weeds | Good herbicidal activities | [11] |
| α-Trifluoroanisole derivatives with phenylpyridine | Broadleaf and grass weeds | High inhibitory activity | [12] |
| Pyrido[2,3-d]pyrimidine compounds | Monocots (e.g., bentgrass) | Good activity | [1] |
Note: This table highlights the herbicidal potential of pyridine derivatives and suggests that the exploration of various thioether substituents on the 2,3,5,6-tetrachloropyridine core is a promising avenue for the discovery of novel herbicides.
Experimental Protocol: Pre-emergence Herbicidal Assay
This assay evaluates the ability of a compound to prevent weed seed germination and emergence.
-
Soil Preparation and Sowing: Pots are filled with a standardized soil mix, and seeds of target weed species are sown at a uniform depth.
-
Compound Application: The test compounds are applied to the soil surface, typically as a spray, at various application rates.
-
Incubation: The pots are maintained in a controlled environment (greenhouse) with appropriate watering.
-
Efficacy Assessment: After a set period (e.g., 14-21 days), the percentage of weed emergence and the health of any emerged seedlings are assessed and compared to untreated controls.
-
GR50 Calculation: The application rate that causes a 50% reduction in plant growth (GR50) can be determined.
Caption: Workflow for a pre-emergence herbicidal assay.
Proposed Mechanisms of Action
The biological activity of 2,3,5,6-tetrachloro-4-(thioether)pyridine derivatives is likely multifaceted, with the specific mechanism depending on the thioether substituent and the target organism.
-
Fungicidal Action: Many pyridine-based fungicides act as respiration inhibitors or disrupt sterol biosynthesis.[5][13] For instance, some pyridine derivatives are putative inhibitors of lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5]
-
Insecticidal Action: The mode of action for insecticidal pyridine derivatives can vary. Some may act on the nervous system, while others could interfere with metabolic processes. The thioether linkage can be a site for metabolic activation or detoxification in the insect.
-
Herbicidal Action: Herbicidal pyridines can inhibit various plant-specific enzymes. For example, some related compounds are known to inhibit protoporphyrinogen oxidase (PPO).[1]
Caption: Potential mechanisms of action for pyridine thioether derivatives.
Conclusion and Future Directions
The 2,3,5,6-tetrachloro-4-(thioether)pyridine scaffold represents a highly promising platform for the development of novel bioactive compounds. The available data, primarily from related chemical series, strongly suggests that the nature of the thioether substituent is a critical determinant of fungicidal, insecticidal, and herbicidal activity. Key parameters influencing bioactivity appear to be the lipophilicity, steric bulk, and electronic properties of the substituent.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2,3,5,6-tetrachloro-4-(SR)pyridine derivatives. Such studies will enable the development of more precise quantitative structure-activity relationships (QSAR), guiding the rational design of next-generation agrochemicals and potentially pharmaceutical agents. Elucidating the specific molecular targets and mechanisms of action for the most potent derivatives will be crucial for optimizing their efficacy and ensuring their safe application.
References
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Fungicide Theory of Use and Mode of Action. (n.d.). UMass Extension. Retrieved January 21, 2026, from [Link]
-
Buurman, E. T., et al. (2005). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putitive Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 49(8), 3305–3311. [Link]
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Wang, B., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5643. [Link]
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National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachloropyridine. PubChem. Retrieved January 21, 2026, from [Link]
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Li, C., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters, 21(21), 6554–6556. [Link]
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Li, C., et al. (2011). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. ACS Medicinal Chemistry Letters, 2(11), 844–848. [Link]
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Parashchay, A. V., et al. (2022). Antimicrobial and antifungal activity of new 4-(5-((5-(alkylthio)-4-R-4H-1,2,4-triazole-3-yl)thio)methyl)-1H-1,2,4-triazol-3-yl)pyridines. ScienceRise: Pharmaceutical Science, (5), 32-38. [Link]
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Klimesová, V., et al. (1996). Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Archiv der Pharmazie, 329(10), 438-442. [Link]
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Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. (2013). The Scientific World Journal. [Link]
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Wang, Q., et al. (2014). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 70(11), 1746–1755. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 2,3,5,6-Tetrachloro-4-(methylthio)pyridine, a key intermediate in the synthesis of various agrochemicals, demands a meticulous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the preservation of our environment.
Foundational Safety and Hazard Assessment: Understanding the Risks
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a chlorinated pyridine, a class of organochlorine compounds known for their potential toxicity and environmental persistence.
Key Hazards:
-
Toxicity: Classified as harmful if swallowed and toxic in contact with skin.[1][2] It can cause skin irritation and serious eye irritation.[1][2]
-
Environmental Impact: As an organochlorine compound, it is presumed to be toxic to aquatic life with long-lasting effects.[3] The persistence of similar compounds in the environment necessitates stringent disposal measures to prevent ecological contamination.[4]
-
Thermal Decomposition: When subjected to high temperatures, such as in a fire or improper incineration, chlorinated pyridines can decompose to produce highly toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, hydrogen cyanide, and hydrogen chloride.[1]
Regulatory Context: In the United States, the disposal of pesticides and their chemical intermediates is regulated under the Resource Conservation and Recovery Act (RCRA).[5][6][7] This compound, when discarded, is considered a hazardous waste and must be managed according to federal, state, and local regulations.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and solid particulates that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton®), and a flame-retardant lab coat. | To prevent skin contact, as the compound is toxic upon dermal absorption.[1][2] Nitrile gloves are not recommended for prolonged contact. |
| Respiratory Protection | An approved respirator (e.g., NIOSH-approved) should be used when handling the powder outside of a certified chemical fume hood or in case of a spill. | To prevent inhalation of the solid particulate matter. |
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of waste is a critical step in ensuring laboratory safety and compliant disposal.
Incompatible Materials: this compound should be stored and disposed of separately from:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Acids and Bases: May promote decomposition or unwanted reactions.
Waste Container Requirements:
-
Material: Use only compatible, sealable, and airtight containers. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date the waste was first added to the container must also be recorded.[8]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[9]
Disposal Procedures: A Step-by-Step Protocol
The recommended and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste disposal facility. Incineration at high temperatures is the preferred technology for the destruction of organochlorine compounds.[10]
Step 1: Waste Collection
-
Carefully transfer the waste this compound into the designated hazardous waste container using appropriate tools (e.g., a chemical-resistant spatula).
-
Minimize the generation of dust by working in a chemical fume hood.
-
For solutions containing this compound, collect them in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Step 2: Secure for Disposal
-
Once the waste container is full or the experiment is complete, securely seal the container.
-
Ensure the hazardous waste label is complete and accurate.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Why Incineration is the Preferred Method:
High-temperature incineration (typically 820°C to 1,600°C) is effective for the complete destruction of chlorinated organic materials.[11] This process breaks the robust carbon-chlorine bonds, converting the compound into less harmful substances like carbon dioxide, water, and hydrogen chloride. The resulting hydrogen chloride can then be neutralized in a scrubber system.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency response plan is crucial.
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: For a small spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill.[8][12]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
For a large spill, immediately evacuate the area and contact your institution's EHS or emergency response team. [8]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity and the well-being of our community and planet.
References
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Navigating the Safe Handling of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The responsible use of potent chemical reagents is a cornerstone of scientific advancement. This guide provides essential, immediate safety and logistical information for handling 2,3,5,6-Tetrachloro-4-(methylthio)pyridine, with a focus on personal protective equipment (PPE) and waste disposal. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.
Understanding the Risks: A Proactive Approach to Safety
This compound is a chlorinated pyridine derivative. While specific toxicological data for this compound is limited, its structure suggests potential hazards associated with halogenated aromatic compounds and pyridine derivatives. Prudent practice dictates treating it as a substance with the potential for toxicity upon inhalation, ingestion, or skin contact. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental design.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. The outer glove should be a thicker gauge for enhanced chemical resistance, while the inner glove provides a secondary barrier in case of a breach. Rationale: Chlorinated organic compounds can permeate many common glove materials. While specific breakthrough time data for this compound is not readily available, data for pyridine and similar chlorinated compounds indicate that nitrile and neoprene offer suitable splash protection.[1] Double-gloving is a best practice that significantly reduces the risk of exposure. Gloves should be changed immediately if contamination is suspected. |
| Eye and Face Protection | Chemical splash goggles and a face shield. Rationale: This combination provides comprehensive protection against splashes and potential aerosols. Standard safety glasses do not offer adequate protection from chemical splashes that can come from various angles. |
| Body Protection | A fully buttoned, long-sleeved lab coat made of a chemically resistant material. Rationale: This protects the skin on your arms and torso from accidental spills. The lab coat should be laundered professionally and not taken home to prevent cross-contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and an N95 particulate filter (OV/N95). This should be used when handling the solid material outside of a certified chemical fume hood or when there is a potential for aerosol generation. Rationale: The solid form of this compound can create dust, which can be inhaled. The OV cartridge will adsorb organic vapors, and the N95 filter will capture fine particulates. All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested in accordance with your institution's respiratory protection program.[2][3] |
dot
Caption: A logical workflow for the safe use of PPE when handling hazardous chemicals.
Operational Plan: From Receipt to Disposal
A well-defined operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly labeled with the chemical name and appropriate hazard warnings.
Handling Procedures
-
All handling of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and glassware. If sharing is unavoidable, ensure thorough decontamination after use.
-
Keep the container tightly closed when not in use.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill within a chemical fume hood, use an absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.
Waste Segregation and Collection
-
All waste containing this compound, including excess material, contaminated gloves, and absorbent pads, must be collected as hazardous waste.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste."[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic waste should generally be collected separately.[4]
Decontamination of Equipment
-
Glassware and equipment should be decontaminated promptly after use.
-
A triple rinse with a suitable organic solvent (such as acetone or ethanol), followed by a wash with soap and water, is a common and effective method.
-
The solvent rinsate must be collected as hazardous waste.
Final Disposal
-
The recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste.
dot
Caption: A step-by-step workflow for the proper disposal of hazardous chemical waste.
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety within your laboratory and ensure the integrity of your research.
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
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Managing Hazardous Chemicals in Medical Diagnostic Labs: Regulations, Guidelines, and Best Practices. Needle.Tube. Available from: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Available from: [Link]
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Rubber Chemical Resistance and Compatibility Guide. Swift Supplies. Available from: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Field Equipment Cleaning and Decontamination at the FEC. Environmental Protection Agency (EPA). 2019. Available from: [Link]
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Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Available from: [Link]
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Materials Chemical Compatibility Guide. Trelleborg. Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention (CDC). Available from: [Link]
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Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. Available from: [Link]
-
Chemical Compatibility Guide. Available from: [Link]
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Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
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Decontamination of equipment. Infection Prevention Control. 2019. Available from: [Link]
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Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. CP Lab Safety. Available from: [Link]
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Decontamination, cleaning and disinfection. Infection Prevention Control. Available from: [Link]
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Chemical Compatibility Chart: Neoprene. Kelco. Available from: [Link]
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Decontamination of Reusable Medical Devices – inc. Service user Equipment. Procedures Online. 2018. Available from: [Link]
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Guideline for Disinfection and Sterilization in Healthcare Facilities (2008). Centers for Disease Control and Prevention (CDC). 2019. Available from: [Link]
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Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Toxicology Program. 2012. Available from: [Link]
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
